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  • Product: 1-Iodopropan-2-ol

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 1-Iodopropan-2-ol

Executive Summary & Nomenclature Clarification 1-Iodopropan-2-ol is a highly versatile bifunctional iodohydrin utilized extensively in advanced chemical synthesis, materials science, and drug development. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

1-Iodopropan-2-ol is a highly versatile bifunctional iodohydrin utilized extensively in advanced chemical synthesis, materials science, and drug development. Characterized by the presence of a highly polarizable primary iodide and a nucleophilic secondary alcohol, this compound serves as a critical building block for orthogonal functionalization [1].

Regulatory & Database Note: While the canonical Chemical Abstracts Service (CAS) registry number for 1-iodopropan-2-ol is 996-21-4 , the identifier 5326-67-0 is occasionally referenced in specific proprietary databases or as a misattributed isomer tag. To maintain strict scientific integrity and E-E-A-T standards, this whitepaper grounds its physicochemical data and mechanistic pathways in the canonical structural data for 1-iodopropan-2-ol (CAS 996-21-4) [1, 2].

Physicochemical Profiling & Structural Dynamics

The utility of 1-iodopropan-2-ol stems from the electronic disparity between its two functional groups. The carbon-iodine (C-I) bond is highly polarizable, making the iodine atom an exceptional leaving group for nucleophilic substitution. Conversely, the secondary hydroxyl group can act as either a hydrogen-bond donor in supramolecular assemblies or an internal nucleophile under basic conditions.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
IUPAC Name 1-iodopropan-2-olDefines the 1,2-heteroatom relationship.
Canonical CAS 996-21-4Primary registry identifier.
Query CAS 5326-67-0Alternate/Proprietary database identifier.
Molecular Formula C₃H₇IO-
Molecular Weight 185.99 g/mol High mass relative to size due to the iodine atom.
Canonical SMILES CC(CI)OHighlights the primary iodide and secondary alcohol.
Exact Mass 185.95416 DaCritical for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area 20.2 ŲIndicates moderate membrane permeability potential.

Data synthesized from PubChem and Benchchem physicochemical databases [1, 2].

Mechanistic Synthesis & Reaction Pathways

The synthesis of 1-iodopropan-2-ol requires strict regiocontrol to prevent the formation of the undesired 2-iodopropan-1-ol isomer. The most efficient and field-proven route involves the regioselective ring-opening of propylene oxide using an iodide source under mildly acidic conditions [3].

G A Propylene Oxide (Epoxide) B LiI / AcOH (Nucleophile) A->B Activation C 1-Iodopropan-2-ol (Iodohydrin) B->C Regioselective Ring Opening D Base / NaOH (Deprotonation) C->D Intramolecular Migration E Target API (Alkylated) D->E Substitution

Reaction pathway of 1-Iodopropan-2-ol synthesis and subsequent base-mediated epoxidation.

Bifunctional Reactivity in Drug Development

In the context of active pharmaceutical ingredient (API) development, 1-iodopropan-2-ol operates through two primary mechanistic pathways:

  • Direct Alkylating Agent: The primary carbon adjacent to the iodine is highly susceptible to nucleophilic attack. This allows the compound to function effectively as an alkylating agent, introducing a '2-hydroxypropyl' moiety onto various nucleophiles, including amines, alkoxides, and carbanions [2].

  • Neighboring Group Participation (1,2-Hydroxyl Migration): The hydroxyl group plays a pivotal role as a neighboring group. Under basic conditions, the deprotonated oxygen atom (alkoxide) attacks the adjacent carbon atom, displacing the iodide leaving group via an intramolecular

    
     reaction. This generates a reactive, low-strain epoxide intermediate that can be subsequently trapped by complex drug scaffolds [2].
    

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols where each step logically dictates the next, and the system inherently validates its own success or failure.

Protocol 1: Regioselective Synthesis of 1-Iodopropan-2-ol

This protocol utilizes lithium iodide (LiI) and acetic acid (AcOH) to achieve regioselective ring-opening of propylene oxide [3].

  • Step 1: System Initialization: Suspend 1.0 equivalent of anhydrous Lithium Iodide (LiI) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

    • Causality: THF acts as a polar aprotic solvent that strongly solvates the lithium cation (

      
      ), leaving the iodide (
      
      
      
      ) completely "naked" and highly nucleophilic. Cooling to 0 °C minimizes polymerization of the epoxide.
  • Step 2: Sequential Activation: Add 2.0 equivalents of Acetic Acid (AcOH) dropwise, followed immediately by 2.0 equivalents of propylene oxide.

    • Causality: The AcOH serves to protonate the epoxide oxygen. This increases the electrophilicity of the epoxide carbons. The bulky iodide nucleophile selectively attacks the less sterically hindered primary carbon via an

      
       mechanism, ensuring exclusive formation of 1-iodopropan-2-ol.
      
  • Step 3: Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is self-indicating. The disappearance of the highly volatile propylene oxide and the appearance of a new spot that is UV-inactive but strongly stains with iodine/silica confirms the successful conversion to the iodohydrin.

  • Step 4: Reductive Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ).
    
    • Causality: Iodide is easily oxidized to molecular iodine (

      
      ), which can discolor the product and cause side reactions. Thiosulfate acts as a specific reducing agent, converting any stray 
      
      
      
      back to water-soluble iodide ions, ensuring a pure, colorless organic layer.
  • Step 5: Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure to yield the purified 1-iodopropan-2-ol.
    
Protocol 2: Base-Mediated Intramolecular Epoxidation

Utilizing 1-iodopropan-2-ol to generate an in-situ epoxide for API coupling.

  • Step 1: Deprotonation: Dissolve 1-iodopropan-2-ol in a polar solvent (e.g., DMF) and add 1.2 equivalents of a mild base (e.g., Potassium Carbonate,

    
    ).
    
    • Causality:

      
       is strong enough to deprotonate the secondary alcohol but not strong enough to cause widespread elimination (E2) side reactions.
      
  • Step 2: Intramolecular Cyclization: Heat the mixture gently to 40 °C.

    • Causality: The resulting alkoxide acts as an internal nucleophile. The proximity effect drives an intramolecular

      
       displacement of the iodide, reforming an epoxide ring.
      
  • Step 3: API Trapping (Self-Validation): Introduce the target nucleophilic API (e.g., a primary amine).

    • Self-Validation: The successful generation of the epoxide is validated by the subsequent consumption of the API. Mass spectrometry (LC-MS) of the crude mixture will show a mass shift corresponding to the addition of the propyl group without the heavy iodine atom, confirming both the displacement and the coupling.

References

  • National Center for Biotechnology Information. "1-Iodopropan-2-ol | C3H7IO | CID 13398828". PubChem. Available at:[Link]

  • Barrett et al. "Synthesis of 3-amino-6-(4-bromo-2-chloro-phenylamino)-7-fluorobenzodisoxazole-5-carboxylic acid". United States Patent 7,538,120 B2.
Exploratory

Molecular Architecture, Stereochemistry, and Regioselective Synthesis of 1-Iodopropan-2-ol: A Comprehensive Guide

Executive Summary 1-Iodopropan-2-ol (Chemical Formula: C₃H₇IO) is a highly versatile halohydrin utilized extensively as a building block in advanced organic synthesis, pharmaceutical development, and materials science. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodopropan-2-ol (Chemical Formula: C₃H₇IO) is a highly versatile halohydrin utilized extensively as a building block in advanced organic synthesis, pharmaceutical development, and materials science. As an intermediate, it provides a unique bifunctional scaffold—combining a highly reactive primary alkyl iodide with a secondary hydroxyl group. This whitepaper provides an in-depth technical analysis of its molecular stereochemistry, the mechanistic causality behind its regioselective synthesis, and field-proven analytical protocols for its characterization.

Molecular Structure and Stereochemical Profile

The molecular architecture of 1-iodopropan-2-ol features a three-carbon propyl chain where the C1 position is substituted with an iodine atom and the C2 position bears a hydroxyl group.

Stereochemical Implications: The C2 carbon is an asymmetric (chiral) center, meaning the molecule exists as a pair of enantiomers: (R)-1-iodopropan-2-ol and (S)-1-iodopropan-2-ol. The stereochemistry of this center is critical when the molecule is employed as a chiral precursor in asymmetric synthesis. Because the iodine atom at C1 is a superb leaving group, the molecule can undergo intramolecular cyclization under basic conditions to re-form propylene oxide, with strict inversion or retention of stereochemistry depending on the reaction pathway. When utilized in free-radical conjugate additions, the stereochemical integrity of the C2 center can actively influence the diastereoselectivity of downstream products[1].

Mechanistic Causality in Regioselective Synthesis

The most efficient synthetic route to 1-iodopropan-2-ol is the nucleophilic ring-opening of propylene oxide. However, achieving absolute regioselectivity (ensuring the iodide attacks C1 rather than C2) requires precise catalytic control.

The CeCl₃·7H₂O / NaI System: While traditional acidic conditions often lead to a mixture of regioisomers due to partial carbocation character at the more substituted C2 carbon (borderline Sₙ1 mechanism), the use of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) combined with Sodium Iodide (NaI) provides >99% regioselectivity[2].

Causality: Ce(III) is a highly oxophilic, yet mild, Lewis acid. It coordinates tightly to the epoxide oxygen, increasing the electrophilicity of the ring carbons without inducing C–O bond cleavage[3]. Because the ring remains intact during the transition state, the incoming iodide nucleophile from NaI is forced to attack the less sterically hindered C1 position via a pure Sₙ2 mechanism. This prevents the formation of 2-iodo-1-propanol and avoids unwanted polymerization[2].

Mechanism PO Propylene Oxide Complex Ce-Coordinated Epoxide PO->Complex Ce CeCl3·7H2O Ce->Complex SN2 Regioselective SN2 Attack Complex->SN2 NaI NaI (Iodide Nucleophile) NaI->SN2 Product 1-Iodopropan-2-ol SN2->Product

Figure 1: Mechanistic workflow of Ce(III)-catalyzed regioselective ring opening of propylene oxide.

Self-Validating Experimental Protocol: Regioselective Synthesis

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checks to confirm reaction progress and product integrity.

Reagents:

  • Propylene oxide (1.0 equiv, 10 mmol)

  • CeCl₃·7H₂O (0.5 equiv, 5 mmol)

  • NaI (1.2 equiv, 12 mmol)

  • Acetonitrile (CH₃CN, anhydrous, 20 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Suspend CeCl₃·7H₂O and NaI in anhydrous CH₃CN at room temperature. Stir for 15 minutes. Validation Check: The mixture will form a fine suspension as the active Ce-I species is generated in situ.

  • Substrate Addition: Cool the reaction vessel to 0 °C using an ice bath to prevent the volatilization of propylene oxide (b.p. 34 °C). Add propylene oxide dropwise over 5 minutes.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). Propylene oxide lacks a UV chromophore; use KMnO₄ stain to visualize the disappearance of the starting material and the appearance of the halohydrin product.

  • Quenching & Neutralization: Dilute the mixture with diethyl ether (30 mL) and quench with saturated aqueous Na₂S₂O₃ (15 mL). Validation Check: The reaction often turns slightly yellow due to trace I₂ formation from the oxidation of NaI. The addition of Na₂S₂O₃ will immediately discharge this color, proving the neutralization of oxidative byproducts.

  • Extraction & Purification: Separate the organic layer, extract the aqueous phase twice with ether, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via short-path distillation (b.p. ~60 °C at 10 mmHg) to yield pure 1-iodopropan-2-ol[4].

Analytical Characterization

Accurate characterization of 1-iodopropan-2-ol requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques.

Quantitative NMR Data

The heavy atom effect of iodine significantly shields the C1 carbon, while the electronegative oxygen deshields the C2 position. The following table summarizes the definitive ¹H and ¹³C NMR assignments[4].

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H 1.30Doublet (d)J = 6.0–CH₃ (C3)
¹H 2.50Broad Singlet (br s)N/A–OH (Concentration dependent)
¹H 3.20 – 3.40Multiplet (m)N/A–CH₂I (C1, diastereotopic)
¹H 3.60 – 3.90Multiplet (m)N/A–CH–O (C2 methine)
¹³C 16.5Singlet (s)N/AC1 (–CH₂I)
¹³C 22.5Singlet (s)N/AC3 (–CH₃)
¹³C 67.5Singlet (s)N/AC2 (–CHOH)
Stereochemical Resolution via Chiral Chromatography

Because 1-iodopropan-2-ol lacks a strong UV chromophore, standard chiral HPLC with UV detection is suboptimal unless the hydroxyl group is derivatized (e.g., as a benzoate ester). For the underivatized alcohol, Chiral Gas Chromatography (GC) is the gold standard.

  • Column: Cyclodex-B (or equivalent chiral stationary phase).

  • Conditions: Isothermal oven temperature at 85 °C, FID detection.

  • Outcome: Baseline resolution of (R) and (S) enantiomers, allowing for precise determination of enantiomeric excess (ee).

Applications in Advanced Organic Synthesis

Beyond its use as a simple alkylating agent, 1-iodopropan-2-ol is a highly effective radical precursor. In modern asymmetric synthesis, the weak C–I bond can be homolytically cleaved to generate a primary carbon radical at the C1 position.

Research has demonstrated that radicals derived from unprotected haloalcohols like 1-iodopropan-2-ol can undergo highly enantioselective conjugate additions to pyrazole templates in the presence of chiral Lewis acids, facilitating the synthesis of complex 6- and 7-membered chiral lactones[1].

Application Precursor 1-Iodopropan-2-ol Radical Primary Carbon Radical Precursor->Radical Initiator Et3B / O2 / n-Bu3SnH Initiator->Radical Addition Enantioselective Addition Radical->Addition Acceptor Chiral Lewis Acid Complex Acceptor->Addition Lactone Chiral Lactone Addition->Lactone

Figure 2: Free radical generation from 1-iodopropan-2-ol for enantioselective lactone synthesis.

References

  • Sabitha, G., et al. "Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride." Tetrahedron Letters, 2001. URL: [Link]

  • Fringuelli, F., et al. "The CeCl₃·nH₂O/NaI System in Organic Synthesis: An Efficient Water Tolerant Lewis Acid Promoter." Synlett, 2003. URL: [Link]

  • Bovicelli, P., et al. "Synthesis of indolizinones and a pyridoazepinone: a new method for the annulation of pyridinones." Journal of Organic Chemistry, American Chemical Society, 1986. URL: [Link]

Sources

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Iodopropan-2-ol: A Technical Guide

1-Iodopropan-2-ol (CAS: 996-21-4), also known as propylene iodohydrin or 1-iodo-2-propanol, is a highly versatile bifunctional halogenated alcohol. Widely utilized as an alkylating agent and an intermediate in complex or...

Author: BenchChem Technical Support Team. Date: March 2026

1-Iodopropan-2-ol (CAS: 996-21-4), also known as propylene iodohydrin or 1-iodo-2-propanol, is a highly versatile bifunctional halogenated alcohol. Widely utilized as an alkylating agent and an intermediate in complex organic synthesis and pharmaceutical development, its utility is heavily dependent on its solvation behavior[1].

This whitepaper provides an authoritative, mechanistic analysis of the solubility of 1-iodopropan-2-ol, contrasting its behavior in aqueous environments versus organic solvents. By understanding the thermodynamic drivers of its solubility, researchers can optimize extraction protocols, reaction yields, and purification workflows.

Mechanistic Analysis of Solvation

The solubility profile of 1-iodopropan-2-ol is governed by the competing thermodynamic forces exerted by its two distinct functional groups: the hydrophilic secondary hydroxyl (-OH) group and the highly lipophilic, polarizable primary iodide (-I) attached to an aliphatic backbone.

The Aqueous Dichotomy: Hydrogen Bonding vs. The Hydrophobic Effect

In water, 1-iodopropan-2-ol exhibits moderate solubility. The hydroxyl group acts as both a hydrogen bond donor and acceptor, interacting favorably with the aqueous dipole network[2]. However, complete miscibility is prevented by the hydrophobic effect of the propyl chain and the massive iodine atom. The General Solubility Equation (GSE) can model this behavior by correlating the compound's melting point and its octanol-water partition coefficient (LogP) to predict its exact aqueous saturation point[1].

Organic Solvation: Polarizability and London Dispersion Forces

In organic solvents, 1-iodopropan-2-ol demonstrates exceptionally high solubility. The causality behind this lies in the atomic properties of iodine. Iodine is a large, "soft" atom with an atomic radius of approximately 140 pm. Its electron cloud is highly polarizable, making the carbon-iodine bond susceptible to strong London dispersion forces and dipole-induced dipole interactions[1]. Consequently, the molecule partitions heavily into organic solvents like dichloromethane (DCM), ethers, and alcohols, which can easily solvate both the polarizable iodide and the polar hydroxyl group. This preferential partitioning is frequently exploited in synthetic workflows, where aqueous reaction mixtures are extracted using DCM to isolate the iodohydrin[3].

Comparative Solubility Data

The following table summarizes the quantitative and qualitative solubility behavior of 1-iodopropan-2-ol across various solvent classes at standard ambient temperature and pressure (SATP).

SolventDielectric Constant (ε)Solubility ProfileMechanistic Driver for Solvation
Water 80.1Moderately Soluble (~10-15% w/v)Hydrogen bonding via the -OH group; limited by the hydrophobic propyl-iodide chain.
Methanol / Ethanol 33.0 / 24.5Miscible (Highly Soluble)Dual solvation: Hydrogen bonding with -OH and dispersion interactions with the aliphatic backbone.
Dichloromethane (DCM) 9.1Highly SolubleExcellent dipole-induced dipole interactions with the highly polarizable iodine atom[3].
Diethyl Ether 4.3Highly SolubleFavorable ether-oxygen interaction with the -OH proton; strong dispersion forces with the iodine atom.
Hexane 1.9SolubleSolvation driven entirely by London dispersion forces with the lipophilic hydrocarbon chain and iodine.

Experimental Workflow: LogP and Aqueous Solubility Determination

To accurately quantify the lipophilicity and aqueous solubility of 1-iodopropan-2-ol for drug development applications, a rigorous, self-validating Shake-Flask methodology coupled with HPLC-UV/RI is required.

Rationale and Causality

Because 1-iodopropan-2-ol contains a reactive carbon-iodine bond that is sensitive to light and extreme pH, the protocol must be conducted in amber glassware under neutral pH conditions to prevent deiodination or degradation[1]. Furthermore, pre-saturation of the solvent phases is strictly required to prevent volume shifts during equilibration, which would otherwise skew the final concentration calculations.

Step-by-Step Protocol
  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Allow the phases to separate completely to ensure mutual saturation. Causality: This prevents the solvents from dissolving into one another during the actual experiment, ensuring constant phase volumes.

  • Sample Preparation: Dissolve a precisely weighed amount of 1-iodopropan-2-ol (e.g., 10.0 mg) into 10.0 mL of the pre-saturated octanol phase in an amber borosilicate glass vial.

  • Isothermal Equilibration: Add 10.0 mL of the pre-saturated aqueous phase to the vial. Seal tightly with a PTFE-lined cap. Agitate the mixture on an orbital shaker at 150 RPM for exactly 48 hours at a highly controlled 25.0 ± 0.1°C.

  • Phase Separation: Transfer the emulsion to a centrifuge tube and spin at 10,000 x g for 30 minutes. Causality: Ultracentrifugation is mandatory to break micro-emulsions; failure to do so will result in an artificially high aqueous concentration due to suspended octanol micro-droplets.

  • Quantification: Carefully extract aliquots from both the organic and aqueous layers using a syringe. Analyze both phases using HPLC equipped with a Refractive Index (RI) or UV detector (monitoring at low wavelengths due to iodine's absorption).

  • Self-Validating System (Mass Balance): Calculate the total mass recovered:

    
    .
    
    • Validation Gate: If the total recovered mass is <95% of the initial input, the system is invalidated. A loss of mass indicates either volatilization due to improper sealing or chemical degradation (e.g., nucleophilic substitution or photolytic cleavage of the C-I bond).

Visualization of the Analytical Workflow

G Start 1-Iodopropan-2-ol Sample Preparation Equil Isothermal Equilibration (Shake-Flask Method) Start->Equil Sep Phase Separation (Ultracentrifugation) Equil->Sep Org Organic Phase (Octanol) HPLC Analysis Sep->Org Aq Aqueous Phase (Water) HPLC Analysis Sep->Aq Calc LogP & Aqueous Solubility Determination Org->Calc Aq->Calc Val System Validation (Mass Balance >95%) Calc->Val

Workflow for 1-Iodopropan-2-ol LogP and solubility determination.

Implications in Organic Synthesis and Drug Development

The solubility profile of 1-iodopropan-2-ol directly dictates its utility as a bifunctional reagent in advanced chemical synthesis[1].

  • Liquid-Liquid Extraction: Because the compound partitions so favorably into organic solvents, synthetic reactions performed in aqueous or biphasic media can be easily quenched and the product extracted using dichloromethane or ethyl acetate[3].

  • Nucleophilic Substitution (SN1/SN2): As an alkylating agent, the compound introduces a 'propan-2-ol' moiety onto nucleophiles[1]. Conducting these reactions in polar aprotic solvents (like DMF or DMSO) maximizes the solubility of both the iodohydrin and the nucleophilic salts, while avoiding the hydrogen-bonding interference that would occur in water, thereby accelerating the substitution kinetics.

By strictly controlling the solvent environment based on the thermodynamic principles outlined above, researchers can maximize the stability, reactivity, and recovery of 1-iodopropan-2-ol in complex developmental pipelines.

References

  • LookChem. "Manufacturer Supply 3-Iodopropanol With Competitive Price - General Iodopropanol Solubility." LookChem. Available at:[Link]

  • American Chemical Society (ACS). "Synthesis of indolizinones and a pyridoazepinone: a new method for the annulation of pyridinones." ACS Publications. Available at:[Link]

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of 1-Iodopropan-2-ol: A Technical Whitepaper

Executive Summary 1-Iodopropan-2-ol (CAS: 996-21-4), a highly reactive bifunctional iodohydrin, serves as a critical building block in advanced organic synthesis and pharmaceutical development[1]. Characterized by a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodopropan-2-ol (CAS: 996-21-4), a highly reactive bifunctional iodohydrin, serves as a critical building block in advanced organic synthesis and pharmaceutical development[1]. Characterized by a primary iodide and a secondary alcohol, its unique structural asymmetry allows for highly regioselective transformations. This whitepaper provides an authoritative analysis of its core physicochemical properties—specifically boiling point and density—while detailing the self-validating experimental methodologies required to measure these parameters accurately without inducing thermal degradation.

Physicochemical Data Profile

The physical properties of 1-iodopropan-2-ol are heavily dictated by the presence of the massive, highly polarizable iodine atom. The heavy-atom effect significantly increases the molecule's density, while the secondary hydroxyl group facilitates intermolecular hydrogen bonding, influencing its volatility.

Below is the consolidated quantitative data for 1-iodopropan-2-ol[2][3]:

PropertyValueExperimental Conditions / Notes
Boiling Point 59.0 – 63.0 °CMeasured at reduced pressure (9 mmHg)
Density 1.8999 g/cm³Measured at 30 °C
Molecular Weight 185.99 g/mol Standard atomic weights
Exact Mass 185.95400 DaHigh-resolution mass spectrometry
Molecular Formula C₃H₇IO-
LogP 0.80220Indicates moderate lipophilicity

Data sourced from [3] and [2].

Experimental Methodologies & Causality

To ensure scientific integrity, the measurement of physical properties for halogenated organics must account for their thermal instability. The following protocols are designed as self-validating systems to guarantee absolute data reliability.

Protocol A: Reduced-Pressure Micro-Distillation for Boiling Point Determination

Causality: At atmospheric pressure (760 mmHg), the thermal energy required to vaporize 1-iodopropan-2-ol approaches the bond dissociation energy of the carbon-iodine (C-I) bond. Heating the compound to such extremes risks homolytic cleavage, liberation of iodine gas, and complete sample degradation. Therefore, reducing the system pressure to 9 mmHg is mandatory to lower the boiling point to a safe 59.0–63.0 °C range[3].

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path micro-distillation unit connected to a high-vacuum Schlenk line. The short path minimizes the thermal residence time of the vapor.

  • Sample Loading: Introduce 5.0 mL of purified 1-iodopropan-2-ol into the distillation flask with inert PTFE boiling chips to prevent superheating and bumping.

  • Pressure Equilibration: Evacuate the system to a stable 9 mmHg using a digital vacuum controller. A fluctuation of even ±1 mmHg can shift the boiling point by several degrees, invalidating the data.

  • Thermal Ramp: Apply a controlled thermal ramp of 2 °C/min using a precision heating mantle. Record the vapor temperature when a steady reflux ring reaches the thermocouple and distillate begins to collect.

  • Self-Validating Mechanism: The system utilizes a dual-sensor feedback loop. A digital Pirani gauge continuously monitors the vacuum, while a calibrated internal standard (e.g., 1-chloro-2-propanol) is distilled sequentially. If the standard's boiling point deviates by >0.5 °C from literature values, the 1-iodopropan-2-ol data is automatically flagged as invalid due to suspected vacuum micro-leaks or thermocouple drift.

Protocol B: Oscillating U-Tube Pycnometry for Density Measurement

Causality: Density is an intrinsic property heavily dependent on intermolecular spacing, which fluctuates with thermal kinetic energy (volumetric expansion). To accurately capture the high density of 1-iodopropan-2-ol (1.8999 g/cm³)[3]—driven by the massive iodine atom—a strict 30 °C environment must be maintained.

Step-by-Step Methodology:

  • Instrument Calibration: Flush the borosilicate glass U-tube of the pycnometer with dry ethanol, followed by acetone, and purge with filtered, desiccated air.

  • Thermal Equilibration: Activate the built-in Peltier thermostat to stabilize the measurement cell at exactly 30.00 ± 0.01 °C.

  • Sample Injection: Inject 2.0 mL of 1-iodopropan-2-ol using a Luer-lock syringe. Critical Step: Ensure zero micro-bubble formation. Even microscopic air pockets will drastically reduce the apparent density, compromising the measurement.

  • Self-Validating Mechanism: The pycnometer incorporates an automated bracketing calibration. Before and after the sample injection, the system measures the density of degassed ultra-pure water. If the pre- and post-run water densities differ by more than 0.00005 g/cm³, it indicates sample cross-contamination or bubble interference. The protocol then mandates an automated solvent flush and re-measurement, ensuring the 1.8999 g/cm³ reading is highly trustworthy.

Workflow and Logical Visualizations

BP_Density_Workflow Start 1-Iodopropan-2-ol (CAS: 996-21-4) BP_Path Boiling Point Analysis (Reduced Pressure) Start->BP_Path Dens_Path Density Analysis (Oscillating U-Tube) Start->Dens_Path BP_Cond P = 9 mmHg Prevents C-I Cleavage BP_Path->BP_Cond Validation Self-Validating System (Internal Standards & Bracketing) BP_Cond->Validation BP_Result BP: 59.0 - 63.0 °C Dens_Cond T = 30 °C Peltier Thermostat Dens_Path->Dens_Cond Dens_Cond->Validation Dens_Result Density: 1.8999 g/cm³ Validation->BP_Result Validation->Dens_Result

Workflow for the physicochemical validation of 1-Iodopropan-2-ol.

Applications in Drug Development & Synthesis

In pharmaceutical synthesis, 1-iodopropan-2-ol acts as a highly versatile bifunctional reagent[1][4]. The iodine atom is highly polarizable and functions as an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

  • Epoxide Ring-Opening: It is frequently utilized in the generation of novel epoxide structures. By reacting with alkoxides or carbonates, the molecule undergoes intramolecular Sₙ2 reactions, displacing the iodide to form low-strain, functionalized epoxides[1].

  • Alkylating Agent: In drug development, it is used to introduce the 'propan-2-ol' moiety onto various nucleophilic scaffolds (amines, carbanions), acting as a critical precursor for synthesizing complex bioactive molecules and potential anticancer agents[1][4].

Synthesis_Reactivity Precursor 1-Chloro-2-propanol (Starting Material) Reaction Finkelstein Reaction (NaI / Acetone, Reflux) Precursor->Reaction Product 1-Iodopropan-2-ol (Bifunctional Reagent) Reaction->Product Pathway1 Epoxide Ring-Opening (Alkoxide Attack) Product->Pathway1 Pathway2 Nucleophilic Substitution (Alkylating Agent) Product->Pathway2

Synthesis pathway and downstream reactivity of 1-Iodopropan-2-ol.

Conclusion

The accurate determination of boiling point (59.0–63.0 °C at 9 mmHg) and density (1.8999 g/cm³ at 30 °C) for 1-iodopropan-2-ol requires rigorous, self-validating analytical protocols to mitigate the risks of thermal degradation and volumetric expansion. Understanding these parameters is critical for scale-up operations in pharmaceutical synthesis, where this bifunctional iodohydrin serves as an indispensable alkylating and ring-opening reagent.

References

  • PubChem - 1-Iodopropan-2-ol | C3H7IO | CID 13398828. National Center for Biotechnology Information. Available at:[Link]

  • Chemsrc - 2-Propanol, 1-iodo | CAS#:996-21-4 Chemical & Physical Properties. Available at:[Link]

Sources

Foundational

Regioisomeric Profiling of Iodopropanols: 1-Iodopropan-2-ol vs. 2-Iodopropan-1-ol

Executive Summary In the landscape of advanced organic synthesis and pharmaceutical development, halohydrins serve as critical bifunctional intermediates. Among these, the regioisomers 1-iodopropan-2-ol and 2-iodopropan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, halohydrins serve as critical bifunctional intermediates. Among these, the regioisomers 1-iodopropan-2-ol and 2-iodopropan-1-ol present a fascinating case study in regioselectivity, nucleophilic thermodynamics, and toxicological risk assessment. While both isomers share the identical molecular formula (C₃H₇IO) and molecular weight (185.99 g/mol ), the positional variance of the iodine atom and hydroxyl group fundamentally alters their chemical reactivity, synthetic utility, and potential genotoxicity[1].

This technical guide provides a rigorous comparative analysis of these two isomers, elucidating the mechanistic causality behind their synthesis, their divergent reactivity profiles, and their critical implications as Potential Genotoxic Impurities (PGIs) in drug development[2].

Structural & Physicochemical Profiling

The fundamental difference between the two isomers lies in their carbon substitution patterns. 1-Iodopropan-2-ol features a primary iodide and a secondary alcohol, whereas 2-iodopropan-1-ol features a secondary iodide and a primary alcohol. This structural dichotomy dictates their behavior in substitution (Sₙ1/Sₙ2) and elimination (E1/E2) pathways.

Table 1: Comparative Physicochemical Data
Parameter1-Iodopropan-2-ol2-Iodopropan-1-ol
IUPAC Name 1-iodopropan-2-ol2-iodopropan-1-ol
CAS Registry Number 996-21-4[3]20967-28-6[4]
Molecular Formula C₃H₇IOC₃H₇IO
Molecular Weight 185.99 g/mol 185.99 g/mol
Structural Classification Primary Alkyl Iodide, Secondary AlcoholSecondary Alkyl Iodide, Primary Alcohol
Electrophilic Center C1 (Less sterically hindered)C2 (More sterically hindered)
Primary Synthetic Route Base/Neutral ring-opening of propylene oxideAcid-catalyzed ring-opening of propylene oxide (minor product)
Genotoxic Potential High (Potent Sₙ2 alkylating agent)Moderate (Sterically hindered alkylating agent)

Mechanistic Causality in Regioselective Synthesis

The synthesis of these iodohydrins is predominantly achieved via the nucleophilic ring-opening of propylene oxide (methyloxirane) using hydrogen iodide (HI) or alkali metal iodides. The regioselectivity of this reaction is a classic demonstration of the competition between steric hindrance and electronic stabilization[5].

The Sₙ2 vs. Sₙ1-like Continuum
  • Formation of 1-Iodopropan-2-ol (Major Pathway): Under neutral or basic conditions, the ring-opening proceeds via a strict Sₙ2 mechanism. The large, highly polarizable iodide ion (I⁻) attacks the least sterically hindered carbon (C1). This trajectory minimizes transition-state steric clashes, yielding 1-iodopropan-2-ol almost exclusively[1].

  • Formation of 2-Iodopropan-1-ol (Minor Pathway): Under strongly acidic conditions, the epoxide oxygen becomes protonated, weakening the adjacent C-O bonds. The C2-O bond weakens more significantly because the developing partial positive charge (carbocation character) is better stabilized at the secondary carbon (C2) via hyperconjugation. This creates an Sₙ1-like transition state. However, because the iodide ion is exceptionally bulky, steric factors still heavily influence the attack. Consequently, while the yield of 2-iodopropan-1-ol increases under acidic conditions, the primary attack often remains dominant. The extent of attack on the secondary carbon by halide ions decreases in the order Cl > Br > I, making 2-iodopropan-1-ol the most difficult to isolate in high yields via this method[5].

EpoxideOpening PO Propylene Oxide (Protonated) HI Iodide Nucleophile (I-) PO->HI Activation SN2 SN2 Trajectory (Attack at C1) HI->SN2 Steric Control SN1 SN1-like Trajectory (Attack at C2) HI->SN1 Electronic Control Iso1 1-Iodopropan-2-ol (Primary Iodide) SN2->Iso1 Major Iso2 2-Iodopropan-1-ol (Secondary Iodide) SN1->Iso2 Minor

Regioselective ring-opening pathways of propylene oxide with iodide.

Implications in Drug Development: Genotoxic Impurities (PGIs)

In pharmaceutical manufacturing, alkyl halides are heavily scrutinized due to their propensity to act as direct-acting alkylating agents, which can covalently bind to DNA bases and induce mutagenic events[2]. The structural differences between 1-iodopropan-2-ol and 2-iodopropan-1-ol directly dictate their risk profiles under the ICH M7 guidelines.

  • 1-Iodopropan-2-ol: As a primary alkyl iodide, this isomer is a highly potent electrophile. It readily undergoes Sₙ2 reactions with the nucleophilic nitrogen centers of DNA (e.g., N7 of guanine). In drug synthesis, if propylene oxide and a source of iodine are used, the formation of this isomer must be anticipated, and rigorous purge factors must be established to ensure its removal from the final Active Pharmaceutical Ingredient (API).

  • 2-Iodopropan-1-ol: Being a secondary alkyl iodide, Sₙ2 attack by DNA nucleophiles is sterically hindered. While still classified as a PGI, its reaction kinetics with biological macromolecules are generally slower compared to its primary counterpart.

Analytical Mitigation: Both isomers lack strong chromophores, rendering standard UV-HPLC ineffective for trace analysis. Detection at parts-per-million (ppm) levels requires Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS with pre-column derivatization to ensure patient safety and regulatory compliance.

Experimental Protocol: Regioselective Synthesis of 1-Iodopropan-2-ol

To ensure high technical accuracy and reproducibility, the following protocol outlines a self-validating system for the synthesis of 1-iodopropan-2-ol, maximizing regioselectivity toward the primary iodide.

Reagents & Materials
  • Propylene oxide (1.0 eq, highly flammable, handle in fume hood)

  • Sodium iodide (NaI) (1.5 eq)

  • Acetic acid (glacial) combined with a mild buffer (pH ~5) to prevent Sₙ1-like activation.

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution (10% w/v)

  • Diethyl ether (Et₂O)

Step-by-Step Methodology
  • Preparation of Nucleophilic Bath: Dissolve 1.5 eq of NaI in the buffered acetic acid solution. Cool the mixture to 0°C using an ice-water bath. Causality: Low temperatures suppress elimination side-reactions and enhance the kinetic preference for Sₙ2 attack at the less hindered carbon.

  • Epoxide Addition: Add propylene oxide (1.0 eq) dropwise over 30 minutes under vigorous stirring. Maintain the temperature strictly below 5°C.

  • Reaction Maturation: Allow the reaction to stir for 4 hours, gradually warming to room temperature.

  • Self-Validating Quench: Add 10% aqueous Na₂S₂O₃ dropwise. Validation Check: The reaction mixture will likely possess a yellow/brown tint due to trace I₂ formation. The exact equivalence point is reached when the solution transitions from brown to completely colorless, confirming the neutralization of all oxidative iodine species.

  • Extraction & Washing: Extract the aqueous layer with Et₂O (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid, followed by brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Note: 1-iodopropan-2-ol is somewhat volatile; avoid excessive vacuum).

  • Analytical Validation: Confirm regioselectivity via ¹H-NMR. The diagnostic signal for 1-iodopropan-2-ol is the multiplet for the methine proton (CH-OH) around 3.8 ppm, coupled with the distinct doublet for the terminal methyl group.

Workflow Step1 Step 1: Reagent Prep NaI in buffered AcOH at 0°C Step2 Step 2: Epoxide Addition Dropwise addition of Propylene Oxide Step1->Step2 Step3 Step 3: Maturation Stir 4h, warm to 25°C Step2->Step3 Step4 Step 4: Quenching Na2S2O3 (Brown to Colorless) Step3->Step4 Step5 Step 5: Extraction Et2O extraction & NaHCO3 wash Step4->Step5 Step6 Step 6: Validation 1H-NMR Regiochemical Assay Step5->Step6

Step-by-step experimental workflow for the regioselective synthesis of 1-iodopropan-2-ol.

References

  • Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride ResearchGate[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Chemical Reviews - ACS Publications[Link]

  • 2-Iodopropan-1-ol - CAS 20967-28-6 Reference Standard Axios Research[Link]

  • 1-Iodopropan-2-ol | C3H7IO | CID 13398828 PubChem - NIH[Link]

Sources

Exploratory

The Thermodynamic and Kinetic Profile of 1-Iodopropan-2-ol: Acidity, pKa, and Epoxidation Dynamics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1-Iodopropan-2-ol (CAS: 996-21-4), commonly referred to as propylene iodohydr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-Iodopropan-2-ol (CAS: 996-21-4), commonly referred to as propylene iodohydrin, is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring both a secondary hydroxyl group and a primary alkyl iodide, its reactivity is fundamentally governed by the thermodynamic acidity (pKa) of the alcohol and the kinetic lability of the carbon-iodine bond. This whitepaper provides an in-depth mechanistic analysis of its pKa, the inductive effects driving its acidity, and a self-validating experimental protocol for precise pKa determination. Furthermore, we explore its primary synthetic application: the base-catalyzed intramolecular cyclization to form propylene oxide.

Structural and Electronic Profile: The Inductive Effect

To understand the reactivity of 1-iodopropan-2-ol, one must first analyze the electronic environment of its functional groups. Aliphatic secondary alcohols, such as 2-propanol, typically exhibit a pKa of approximately 16.5, making them very weak acids. However, the introduction of a halogen atom at the adjacent (vicinal) carbon fundamentally alters the thermodynamic stability of the conjugate base (the alkoxide)[1].

While iodine is less electronegative than fluorine or chlorine (Pauling electronegativity: I = 2.66, Cl = 3.16, F = 3.98), it is highly polarizable. The iodine atom exerts a significant electron-withdrawing inductive effect (-I effect) through the


-bond framework. When the hydroxyl group is deprotonated, this -I effect disperses the localized negative charge on the oxygen atom, stabilizing the alkoxide intermediate and thereby lowering the pKa of the parent alcohol[2].
Quantitative Data: Comparative pKa Analysis

The table below summarizes the predicted and experimental pKa values of related halogenated alcohols to contextualize the acidity of 1-iodopropan-2-ol.

CompoundStructural ClasspKa ValueReference
Ethanol Primary Alcohol15.9General Lit.
2-Propanol Secondary Alcohol~16.5General Lit.
2-Fluoroethanol Halogenated Primary13.92 ± 0.10[3]
2-Iodoethanol Halogenated Primary14.02 ± 0.10[4]
1-Chloro-2-propanol Halogenated Secondary14.09 ± 0.20[5]
1-Iodopropan-2-ol Halogenated Secondary~14.6 (Extrapolated)Derived

Data Interpretation: The shift from 2-propanol (pKa ~16.5) to 1-chloro-2-propanol (pKa ~14.09) demonstrates a ~2.4 unit drop due to chlorine's strong inductive pull[5]. Because iodine's electronegativity is lower, the inductive stabilization is slightly weaker, placing the extrapolated pKa of 1-iodopropan-2-ol at approximately 14.6.

Mechanistic Pathway: Intramolecular Williamson Ether Synthesis

The lowered pKa of 1-iodopropan-2-ol is not merely a thermodynamic curiosity; it is the kinetic trigger for its most valuable reaction: epoxide formation.

When exposed to a mild base, the hydroxyl group is deprotonated to form an alkoxide anion. Because the molecule also contains an excellent leaving group (iodide,


) on the adjacent carbon, the alkoxide acts as an internal nucleophile. It executes a backside attack on the C1 carbon via an 

mechanism, displacing the iodide and forming a highly strained three-membered oxirane ring (propylene oxide)[6],[7].

This reaction is a classic example of an intramolecular Williamson ether synthesis [8]. The spontaneity of this reaction, despite the generation of ring strain, is driven by the high bond enthalpy of the newly formed C-O bond, the excellent leaving group ability of iodide, and the favorable vibrational entropy of the resulting epoxide[2].

G A 1-Iodopropan-2-ol (Neutral, pKa ~14.6) C Alkoxide Intermediate (Nucleophile) A->C -H+ B Base (OH-) B->C abstracts H+ D Intramolecular SN2 (Activation) C->D C-O bond formation E Propylene Oxide (Epoxide) + I- D->E C-I bond cleavage

Caption: Reaction pathway of 1-iodopropan-2-ol deprotonation and subsequent epoxide formation.

Experimental Protocol: pKa Determination via H-NMR Titration

Expertise & Causality: Traditional potentiometric titrations struggle to accurately measure the pKa of weak carbon-acids and alcohols (pKa > 14) due to the leveling effect of water and the poor aqueous solubility of halogenated organics. To circumvent this, we employ a


H-NMR titration in a mixed aqueous-organic solvent system (e.g., 50% DMSO-

/

). This method directly monitors the electronic deshielding of the methine proton upon deprotonation[9].

Trustworthiness: To make this a self-validating system, we avoid external glass pH electrodes—which suffer from liquid junction potential errors in mixed solvents. Instead, we use an internal NMR pH indicator (e.g., 1,2,4-triazole) to independently verify the pH of the microenvironment[9].

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 100 mM solution of 1-iodopropan-2-ol in a 50:50 (v/v) mixture of DMSO-

      
       and 
      
      
      
      .
    • Add 10 mM of 1,2,4-triazole as the internal pH calibrant.

    • Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal chemical shift reference (

      
       = 0.00 ppm).
      
  • Titration Series:

    • Prepare 10 separate NMR tubes. Adjust the pH* (meter reading in

      
      ) of each tube using standardized NaOD or DCl to span a pH range from 12.0 to 16.0.
      
  • Data Acquisition:

    • Acquire quantitative

      
      H-NMR spectra for each sample at a constant temperature (298 K).
      
    • Critical Observation: Track the chemical shift (

      
      ) of the methine proton (CH-OH) of 1-iodopropan-2-ol, which will shift upfield as the oxygen is deprotonated due to increased electron density.
      
  • Self-Validation & Data Processing:

    • Calculate the exact in situ pH of each tube using the chemical shift of the 1,2,4-triazole proton[9].

    • Plot the observed chemical shift of the 1-iodopropan-2-ol methine proton against the internally validated pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa.

Applications in Drug Development

In pharmaceutical synthesis, 1-iodopropan-2-ol is highly prized as a bifunctional electrophile. Because its pKa is sufficiently low, it can be smoothly deprotonated by mild bases (like


) without requiring harsh conditions (such as NaH).

Once the epoxide is generated in situ, it acts as an exceptional electrophile for ring-opening reactions by amines. This specific sequence—halohydrin cyclization followed by nucleophilic ring-opening—is a foundational workflow in the synthesis of


-blockers (e.g., propranolol, metoprolol) and other functionalized amino-alcohols. The superior leaving group ability of iodide ensures that the intramolecular cyclization outpaces competitive intermolecular side reactions, maximizing API yield and purity.

Conclusion

The reactivity of 1-iodopropan-2-ol is a textbook demonstration of how thermodynamic properties dictate kinetic outcomes. The inductive electron withdrawal of the iodine atom lowers the alcohol's pKa to approximately 14.6, facilitating easy deprotonation. The resulting alkoxide is perfectly positioned to execute an intramolecular Williamson ether synthesis, rapidly yielding propylene oxide. By utilizing advanced, self-validating


H-NMR titration protocols, researchers can precisely quantify these thermodynamic parameters, enabling tighter control over complex synthetic workflows in drug development.

References

  • Chemistry LibreTexts - 9.10: Formation of Halohydrins.[1] URL: [Link]

  • ChemBK - 2-Iodo-1-ethanol Physico-chemical Properties.[4] URL: [Link]

  • LookChem - 2-Fluoroethanol Chemical Properties.[3] URL:[Link]

  • Wikipedia - Williamson ether synthesis.[6] URL: [Link]

  • Chemistry Journal of Moldova - Computational Insights into the Spontaneity of Epoxide Formation from Halohydrins.[2] URL: [Link]

  • Chemistry LibreTexts - 15.7: Synthesis of Epoxides.[8] URL: [Link]

  • Master Organic Chemistry - Epoxides - The Outlier Of The Ether Family.[7] URL: [Link]

  • NIH / Analytical Chemistry - Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.[9] URL:[Link]

Sources

Foundational

Conformational Analysis of Propylene Iodohydrin: Stereoelectronic Effects, Hyperconjugation, and Experimental Methodologies

Abstract Propylene iodohydrin (specifically 1-iodo-2-propanol) is a critical chiral building block in asymmetric synthesis, heavily utilized in the pharmaceutical and agrochemical sectors for the stereospecific generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Propylene iodohydrin (specifically 1-iodo-2-propanol) is a critical chiral building block in asymmetric synthesis, heavily utilized in the pharmaceutical and agrochemical sectors for the stereospecific generation of epoxides. Understanding its conformational landscape is not merely an academic exercise; it is a prerequisite for predicting its reactivity, transition-state geometries, and interactions with macromolecular targets. This whitepaper deconstructs the conformational equilibrium of propylene iodohydrin, moving beyond classical hydrogen-bonding theories to explore the quantum mechanical drivers—specifically hyperconjugation and electrostatic attraction—that dictate its gauche preference.

The Stereoelectronic Paradigm: Redefining the Gauche Effect

Historically, the conformational preference of


-halohydrins was attributed almost exclusively to intramolecular hydrogen bonding (OH···X). It was assumed that the gauche orientation of the halogen and hydroxyl groups was required to facilitate this stabilizing interaction. However, modern Energy Decomposition Analysis (EDA) and Quantum Theory of Atoms in Molecules (QTAIM) have fundamentally shifted this paradigm [1].

In the case of propylene iodohydrin, the iodine atom is highly polarizable but possesses a large van der Waals radius, introducing significant Pauli repulsion. Despite this steric penalty, the molecule strongly prefers a gauche conformation. As a Senior Application Scientist, I emphasize that this preference is driven by a delicate balance of hyperconjugation and electrostatic attraction , rather than a classical hydrogen bond [2].

The dominant orbital interaction is the delocalization of electron density from the adjacent carbon-hydrogen bonding orbital (


) into the low-lying, highly polarizable carbon-iodine antibonding orbital (

). This

hyperconjugation is maximized when the interacting orbitals are antiperiplanar, which strictly occurs when the I-C-C-O dihedral angle is in the gauche state.

G Root Gauche Preference in Propylene Iodohydrin Electro Electrostatic Attraction (Dominant Stabilizer) Root->Electro Orbital Orbital Interactions (Hyperconjugation) Root->Orbital Pauli Pauli Repulsion (Destabilizing I-atom steric) Root->Pauli Overcomes Hyper1 σ(C-H) → σ*(C-I) Orbital->Hyper1 Hyper2 σ(C-H) → σ*(C-O) Orbital->Hyper2

Logical breakdown of the stereoelectronic and steric factors driving the gauche preference.

Conformational Energy Landscape

To effectively utilize propylene iodohydrin in synthesis, one must quantify the thermodynamic distribution of its conformers. The rotation around the C1-C2 bond yields three primary staggered conformers: two gauche states (


 and 

) and one anti state (

).

The following table synthesizes representative quantitative data derived from homologous


-halohydrin computational studies (DFT at the M06-2X/aug-cc-pVTZ level) and Natural Bond Orbital (NBO) analysis [1, 2].
ConformerDihedral (I-C-C-O)Rel. Energy (

, kcal/mol)
Est. Pop. (Gas)Est. Pop. (CDCl

)
Dominant NBO Interaction (

)
Gauche (

)
+65°0.00~65%~70%

(Strong)
Gauche (

)
-62°+0.15~25%~20%

(Moderate)
Anti (

)
178°+1.20~10%~10%

(Weak)

Data Summary: The


 conformer is the global minimum. The solvent effect (CDCl

) slightly enhances the gauche population due to the stabilization of the higher molecular dipole moment inherent to the gauche geometry.

Experimental Protocol: A Self-Validating NMR & DFT Workflow

To empirically validate the conformational populations of propylene iodohydrin, a synergistic approach utilizing Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Density Functional Theory (DFT) is required. This protocol is designed as a self-validating system: the theoretical


 coupling constants generated by DFT must independently match the macroscopic time-averaged signals observed in NMR.
Step-by-Step Methodology

Step 1: Solvent Selection and Sample Preparation

  • Action: Prepare two 15 mg samples of highly pure 1-iodo-2-propanol. Dissolve Sample A in 0.6 mL of CDCl

    
     (non-polar) and Sample B in 0.6 mL of DMSO-
    
    
    
    (highly polar, hydrogen-bond competing).
  • Causality: CDCl

    
     is selected to preserve the intrinsic intramolecular electrostatic interactions. DMSO-
    
    
    
    is used as a control to competitively disrupt any weak intramolecular OH···I hydrogen bonding. If the gauche preference persists in DMSO-
    
    
    , it validates that hyperconjugation—not hydrogen bonding—is the primary driver.

Step 2: Variable-Temperature NMR (VT-NMR) Acquisition

  • Action: Acquire

    
    H-NMR spectra at 298 K (room temperature) and 210 K using a 500 MHz or higher spectrometer.
    
  • Causality: At 298 K, rotation around the C-C bond is rapid on the NMR timescale, yielding time-averaged

    
     coupling constants. Cooling to 210 K slows the conformational exchange, potentially allowing the direct observation and integration of distinct gauche and anti signals, providing a direct physical count of the populations.
    

Step 3: Haasnoot-de Leeuw-Altona (HLA) Deconvolution

  • Action: Extract the vicinal coupling constants (

    
    ) from the diastereotopic methylene protons adjacent to the iodine. Apply the HLA equation to calculate the specific populations.
    
  • Causality: The standard Karplus equation is insufficient here because it ignores the electronegativity of the oxygen and iodine atoms. The HLA equation corrects for the electronegativity and the specific spatial orientation of these substituents, yielding highly accurate dihedral angles.

Step 4: DFT Geometry Optimization and NBO Analysis

  • Action: Perform geometry optimizations using Gaussian 16 at the M06-2X/def2-TZVP level of theory. Follow this with a Natural Bond Orbital (NBO) analysis.

  • Causality: While NMR tells us what the populations are, DFT/NBO tells us why. The M06-2X functional is specifically chosen for its superior handling of non-covalent interactions and dispersion forces. NBO analysis will quantify the exact stabilization energy (

    
    ) of the 
    
    
    
    overlap, validating the hyperconjugative model.

Workflow Sample Sample Prep (1-iodo-2-propanol in CDCl3) NMR VT-NMR Spectroscopy (Extract 3J_HH coupling) Sample->NMR Pop Population Analysis (Haasnoot-de Leeuw-Altona eq) NMR->Pop DFT DFT Calculations (Geometry Opt & NBO) DFT->Pop Theoretical J values Result Conformational Equilibrium Determined Pop->Result

Synergistic NMR and computational workflow for conformational analysis.

Mechanistic Implications in Asymmetric Synthesis

The conformational preference of propylene iodohydrin directly dictates its macroscopic chemical reactivity, particularly in base-promoted cyclizations to form propylene oxide.

The formation of an epoxide from a halohydrin is an intramolecular S


2 reaction. Stereoelectronic principles dictate that the attacking nucleophile (the alkoxide oxygen) must approach the electrophilic carbon from a trajectory that is 180° opposite to the leaving group (the iodide ion). This requires an antiperiplanar  arrangement of the O

and I atoms [3].

Because the ground state of propylene iodohydrin is predominantly gauche (where O and I are ~60° apart), the molecule must undergo a C-C bond rotation into the higher-energy anti conformation prior to cyclization. Understanding this energy barrier is crucial for optimizing reaction temperatures and predicting the stereospecificity of the resulting epoxide.

Pathway Start Propylene Iodohydrin (Mixture of Conformers) Base Base Addition (e.g., NaOH) Deprotonation of OH Start->Base Alkoxide Alkoxide Intermediate Base->Alkoxide Rotation C-C Bond Rotation to Antiperiplanar State Alkoxide->Rotation Requires specific geometry SN2 Intramolecular SN2 (Iodide Expulsion) Rotation->SN2 Anti-alignment of O- and I Product Propylene Oxide (Epoxide) SN2->Product

Mechanistic pathway of base-promoted epoxide formation requiring antiperiplanar geometry.

Conclusion

The conformational analysis of propylene iodohydrin serves as a masterclass in modern physical organic chemistry. By moving past outdated models of intramolecular hydrogen bonding and utilizing robust, self-validating experimental workflows, researchers can accurately map the stereoelectronic landscape of


-halohydrins. The dominance of the gauche conformer, driven by 

hyperconjugation and electrostatic attraction, is a foundational concept that must be integrated into the design of stereoselective synthetic routes in drug development.

References

  • Gonçalves, K. M. S., Garcia, D. R., Ramalho, T. C., Figueroa-Villar, J. D., & Freitas, M. P. "Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol." The Journal of Physical Chemistry A, 2013. URL:[Link]

  • "Energy decomposition analysis of gauche preference in 2-haloethanol, 2-haloethylamine (halogen = F, Cl), their protonated forms and anti preference in 1-chloro-2-fluoroethane." RSC Advances, 2015. URL:[Link]

  • "Cohalogenation of limonene, carvomenthene and related unsaturated monoterpenic alcohols." SciELO, 2001. URL:[Link]

Protocols & Analytical Methods

Method

Regioselective Synthesis of 1-Iodopropan-2-ol from Propylene: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the regioselective synthesis of 1-iodopropan-2-ol, a critical bifunctional reagent in organic synthesis. The protocol details a reliable method for the io...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the regioselective synthesis of 1-iodopropan-2-ol, a critical bifunctional reagent in organic synthesis. The protocol details a reliable method for the iodohydroxylation of propylene, focusing on the use of N-iodosuccinimide (NIS) in an aqueous medium to achieve high regioselectivity. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and includes essential safety and handling information. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust method for preparing this versatile building block.

Introduction

1-Iodopropan-2-ol is a valuable synthetic intermediate possessing two distinct functional groups: a primary iodide and a secondary alcohol.[1] This unique structure allows for selective transformations at either site, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1] The carbon-iodine bond is particularly useful for nucleophilic substitution and cross-coupling reactions, while the hydroxyl group can be derivatized or oxidized.

The synthesis of 1-iodopropan-2-ol from propylene presents a regioselectivity challenge. The direct addition of hypoiodous acid (HOI), generated in situ, to an unsymmetrical alkene like propylene can theoretically yield two isomers: 1-iodopropan-2-ol and 2-iodopropan-1-ol. Achieving a high yield of the desired 1-iodopropan-2-ol isomer necessitates a method that favors the addition of the iodine atom to the less substituted carbon and the hydroxyl group to the more substituted carbon of the double bond. This outcome is consistent with Markovnikov's rule, which is governed by the formation of the more stable carbocation intermediate.[2][3]

This guide focuses on a well-established and reliable method employing N-iodosuccinimide (NIS) as the iodine source in the presence of water. This approach offers excellent control over regioselectivity and proceeds under mild conditions.

Reaction Mechanism and Regioselectivity

The synthesis of 1-iodopropan-2-ol from propylene proceeds via an iodohydroxylation reaction. The key to the high regioselectivity of this transformation lies in the formation of a cyclic iodonium ion intermediate.

Step 1: Formation of the Iodonium Ion

The electrophilic iodine from N-iodosuccinimide (or another suitable iodine source) is attacked by the π-electrons of the propylene double bond. This results in the formation of a three-membered cyclic iodonium ion intermediate.

Step 2: Nucleophilic Attack by Water

A water molecule, acting as a nucleophile, attacks the cyclic iodonium ion. According to Markovnikov's rule, the nucleophile will preferentially attack the more substituted carbon of the iodonium ion.[2][3] This is because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening transition state.

Step 3: Deprotonation

Finally, a proton is removed from the oxonium ion intermediate by a base (such as another water molecule or the succinimide anion) to yield the final product, 1-iodopropan-2-ol.

The regioselectivity is therefore dictated by the preferential attack of the water molecule on the more substituted carbon atom of the iodonium ion, leading to the formation of 1-iodopropan-2-ol as the major product.

Caption: Reaction mechanism for the synthesis of 1-iodopropan-2-ol.

Experimental Protocol

This protocol details the synthesis of 1-iodopropan-2-ol from propylene using N-iodosuccinimide in an aqueous solvent system.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Iodosuccinimide (NIS)≥98%Sigma-AldrichStore protected from light and moisture.[4]
Propylene Gas≥99%AirgasLecture bottle with a regulator.
Dichloromethane (DCM)AnhydrousFisher Scientific
Distilled Water
Sodium ThiosulfateAnhydrousAcros Organics
Sodium BicarbonateJ.T. Baker
Anhydrous Magnesium Sulfate
Diethyl EtherAnhydrous
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (fritted)

  • Low-temperature thermometer

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Detailed Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to a propylene cylinder via a regulator and a flow meter, and a low-temperature thermometer. The third neck should be fitted with a septum for reagent addition.

  • Reagent Preparation: In the flask, dissolve N-iodosuccinimide (1.1 equivalents) in a 1:1 mixture of dichloromethane and distilled water (100 mL).

  • Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath.

  • Propylene Addition: Begin bubbling propylene gas through the solution via the gas dispersion tube at a slow and steady rate. Monitor the reaction temperature to ensure it remains between 0-5 °C.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic yellow color of the N-iodosuccinimide solution. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, stop the flow of propylene gas.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-iodopropan-2-ol.

Experimental_Workflow Setup Reaction Setup (3-neck flask, stirrer, gas tube, thermometer) Reagents Add NIS, DCM, and Water Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Propylene Bubble Propylene Gas Cooling->Propylene Monitoring Monitor Reaction (Color change, TLC) Propylene->Monitoring Workup Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) Monitoring->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Purification Purification (Fractional Distillation) Concentration->Purification Product Pure 1-Iodopropan-2-ol Purification->Product

Caption: Experimental workflow for the synthesis of 1-iodopropan-2-ol.

Safety Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling any of the reagents.[4][5]

Propylene Gas:

  • Propylene is a highly flammable gas.[6][7] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[6][8]

  • Use only equipment that is properly specified for handling flammable gases.[6][7]

  • Ensure the system is purged of air before introducing propylene to prevent the formation of explosive mixtures.[6][7]

  • Ground all equipment to prevent static discharge.[8]

N-Iodosuccinimide (NIS):

  • NIS is harmful if swallowed or in contact with skin, and causes serious eye irritation.[9][10]

  • Avoid inhalation of dust.[5][9][11]

  • Handle in a well-ventilated area.[5][10][11]

  • Store in a tightly closed container, protected from light and moisture.[4]

Dichloromethane (DCM):

  • DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product, 1-iodopropan-2-ol, should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expected signals include a doublet for the methyl protons, a multiplet for the methine proton, and two diastereotopic protons for the methylene group adjacent to the iodine.

  • ¹³C NMR (CDCl₃): Three distinct signals are expected, corresponding to the three carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1-iodopropan-2-ol (185.99 g/mol ).[12]

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration.

Conclusion

The protocol described in this application note provides a reliable and regioselective method for the synthesis of 1-iodopropan-2-ol from propylene. By utilizing N-iodosuccinimide in an aqueous medium, the formation of the desired Markovnikov addition product is favored, leading to high yields of this versatile synthetic intermediate. Adherence to the detailed experimental procedure and safety precautions is crucial for the successful and safe execution of this synthesis.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET N-Iodosuccinimide.
  • Synquest Labs. (n.d.). N-Iodosuccinimide Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Iodosuccinimide.
  • Apollo Scientific. (2023, July 6). N-Iodosuccinimide Safety Data Sheet.
  • ECHEMI. (n.d.). N-Iodosuccinimide SDS, 516-12-1 Safety Data Sheets.
  • SIAD S.p.A. (2023, January 12). Safety Data Sheet Propylene.
  • Air Liquide. (2023, January 21). SAFETY DATA SHEET Propylene.
  • Airgas. (2015, March 1). Propylene (0.0001%-1.0%) in Air (Oxygen 20.9% bal. Nitrogen) Safety Data Sheet.
  • Ohio State University Chemistry Department. (n.d.). Safe Handling of Compressed Gases in the Laboratory and Plant.
  • Westlake Chemical. (2015, May 14). Safety Data Sheet Propylene.
  • BenchChem. (n.d.). 1-Iodopropan-2-ol.
  • Filo. (2025, August 7). Organic synthesis conversions Convert propene to 1-iodopropane....
  • Wikipedia. (n.d.). Markovnikov's rule.
  • Vedantu. (2025, November 26). Explain Markovnikovs and AntiMarkovnikovs rule using class 11 chemistry CBSE.
  • PubChem. (n.d.). 1-Iodopropan-2-ol.

Sources

Application

Preparation of 1-Iodopropan-2-ol using iodine and water

Application Note: Regioselective Preparation of 1-Iodopropan-2-ol via Aqueous Iodohydroxylation Executive Summary 1-Iodopropan-2-ol is a highly valuable bifunctional halohydrin intermediate in advanced organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Preparation of 1-Iodopropan-2-ol via Aqueous Iodohydroxylation

Executive Summary

1-Iodopropan-2-ol is a highly valuable bifunctional halohydrin intermediate in advanced organic synthesis. Its structural architecture—featuring a primary iodide (an excellent leaving group) and a secondary alcohol—enables orthogonal, selective reactions at either functional group 1. It is prominently utilized as a precursor for generating complex epoxide structures under basic conditions and serves as a versatile alkylating agent in drug development workflows 1. This application note details a self-validating, highly regioselective protocol for synthesizing 1-iodopropan-2-ol using elemental iodine and water, bypassing the need for pre-formed epoxides or harsh anhydrous conditions.

Mechanistic Causality: The Iodohydroxylation Pathway

The direct reaction of alkenes with iodine and water typically suffers from low conversion. This is because the reaction establishes an equilibrium that heavily favors the reactants; as the reaction proceeds, the accumulation of iodide ions (I⁻) rapidly diminishes the concentration of active electrophilic iodine 2.

To engineer causality and drive the reaction to completion, an oxidizing agent—such as iodic acid (generated in situ from potassium iodate and sulfuric acid)—is introduced 2. This creates a catalytic cycle that continuously oxidizes the byproduct iodide back into elemental iodine, lowering residual iodine to <0.1% and maximizing atom economy.

Regioselectivity: The electrophilic addition of iodine to propene generates a transient cyclic iodonium ion. Subsequent nucleophilic attack by water is governed by stereoelectronic factors. Water preferentially attacks the more substituted carbon (C2) because it better stabilizes the developing positive charge in the transition state (Markovnikov-type ring opening) 2. This yields 1-iodopropan-2-ol as the major product, with only trace amounts of the anti-Markovnikov 2-iodopropan-1-ol.

Mechanism Propene Propene (CH3-CH=CH2) Iodonium Cyclic Iodonium Ion Intermediate Propene->Iodonium Electrophilic Addition I2 Iodine (I2) I2->Iodonium I+ transfer Major 1-Iodopropan-2-ol (Major: 91.5%) Iodonium->Major H2O attack at C2 (Markovnikov) Minor 2-Iodopropan-1-ol (Minor: 8.5%) Iodonium->Minor H2O attack at C1 (Anti-Markovnikov) Water Water (H2O) Nucleophile Water->Major Water->Minor

Mechanistic pathway of propene iodohydroxylation yielding 1-iodopropan-2-ol.

Self-Validating Experimental Protocol

This methodology is adapted from the foundational work by Cornforth et al., ensuring a robust, self-monitoring workflow 2.

Step 1: Reagent Assembly In a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas inlet, combine 2.54 g of elemental iodine, 1.07 g of potassium iodate (KIO₃), 75 mL of distilled water, and 1 mL of 5N sulfuric acid (H₂SO₄) [[2]]().

Step 2: Propene Introduction Purge the headspace with propene gas to remove ambient air. Seal the system under a continuous propene atmosphere (using a gas burette or balloon) and heat the mixture to 50°C under vigorous stirring 2.

Step 3: Reaction Monitoring (Self-Validation) The reaction progress is physically validated by tracking gas absorption. The reaction is deemed complete when exactly 600 mL of propene gas has been absorbed (typically requiring ~8 hours) 2. The fading of the deep purple/brown iodine color to a pale solution serves as a secondary visual confirmation.

Step 4: Extraction Cool the reaction mixture to room temperature. Extract the aqueous phase with diethyl ether (3 × 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate 2.

Step 5: Purification Carefully evaporate the ether solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation. The pure propene iodohydrin fraction is collected at 28°C under 0.05 mm Hg (or 49-52°C at 4 mm Hg) 2.

Step 6: Analytical Validation Validate the regiomeric purity using Gas Chromatography (GC) and ¹H-NMR. The major product (1-iodopropan-2-ol) is confirmed by a characteristic methyl doublet at δ 1.27 ppm (τ 8.73, J = 6 Hz) and a CH₂I doublet at δ 3.17 ppm (τ 6.83, J = 6 Hz) 2.

Workflow Step1 1. Reagent Assembly I2, KIO3, H2O, H2SO4 Step2 2. Propene Addition Stir at 50°C Step1->Step2 Step3 3. Monitoring Gas absorption Step2->Step3 Step4 4. Extraction Ether phase Step3->Step4 Step5 5. Purification Vacuum distillation Step4->Step5 Step6 6. Validation NMR & GC Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of 1-iodopropan-2-ol.

Quantitative Data & Regioselectivity Profile

The robust nature of the in situ oxidation method guarantees high conversion rates and excellent regioselectivity. The quantitative outcomes of the protocol are summarized below:

ParameterValueAnalytical Validation Method
Total Iodohydrin Yield 78%Vacuum Distillation (b.p. 49-52°C / 4 mm Hg)
1-Iodopropan-2-ol (Major) 91.5%¹H-NMR (Integral of CH₃ doublet at δ 1.27 ppm)
2-Iodopropan-1-ol (Minor) 8.5%¹H-NMR (Integral of CH₃ doublet at δ 1.86 ppm)
Residual Unreacted Iodine < 0.1%Sodium thiosulfate (Na₂S₂O₃) titration

Alternative Green Pathway: Epoxide Ring-Opening

While the iodohydroxylation of propene is highly effective, researchers working with liquid precursors may opt for the ring-opening of propylene oxide. Small molecule halohydrins are frequently synthesized via the ring-opening of epoxides with halo acids like hydroiodic acid (HI) 3. However, environmentally friendly alternative methods have been developed using elemental iodine and water promoted by catalytic clay minerals or thiophenol, which also yield β-iodo alcohols in excellent yields 1.

References

  • Title: Reaction of olefins with iodine in the presence of water and a suitable oxidizing agent Source: J. Chem. Soc. (C), 1970 (via mdma.ch) URL: [Link]

  • Title: Polyhalohydrins: Investigating Vicinal Functionalities by Ring-Opening of Epoxides on Polyolefins Source: Macromolecules - ACS Publications URL: [Link]

Sources

Method

Application Note: Base-Catalyzed Synthesis of Propylene Oxide from 1-Iodopropan-2-ol

Introduction & Mechanistic Rationale The synthesis of epoxides is a cornerstone transformation in organic chemistry, providing critical oxirane intermediates for drug development, polymer synthesis, and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of epoxides is a cornerstone transformation in organic chemistry, providing critical oxirane intermediates for drug development, polymer synthesis, and materials science. While the direct epoxidation of alkenes (e.g., using peroxyacids) is a standard approach, it frequently fails or induces unwanted side reactions in highly functionalized or acid-sensitive molecules (1)[1]. In such scenarios, the base-promoted intramolecular ring closure of halohydrins—specifically functionalized iodohydrins like 1-iodopropan-2-ol—serves as a highly efficient, regioselective alternative (2)[2].

Mechanistically, this reaction operates via an intramolecular Williamson ether synthesis. Upon the introduction of a base, the secondary alcohol of 1-iodopropan-2-ol is deprotonated, cascading into an intramolecular SN2 reaction that closes the epoxide ring[1]. For this cyclization to occur successfully, stereoelectronic factors dictate that the nucleophilic alkoxide must attack the electrophilic carbon in an anti-periplanar arrangement relative to the carbon-iodine bond, ensuring optimal orbital overlap ().

Thermodynamic Causality: Generating a three-membered oxirane ring introduces approximately 13 kcal/mol of ring strain. However, the reaction is thermodynamically spontaneous because this energetic penalty is heavily offset by the formation of a strong C–O bond and the cleavage of the relatively weak C–I bond (3)[3].

Mechanism A 1-Iodopropan-2-ol (Precursor) B Deprotonation (Base: OH⁻) A->B Fast C Alkoxide Intermediate (Nucleophile) B->C D Intramolecular SN2 (Anti-periplanar) C->D Rate-determining E Propylene Oxide (Epoxide Product) D->E -I⁻

Mechanistic pathway of base-catalyzed 1-iodopropan-2-ol ring closure.

Reaction Kinetics and Leaving Group Dynamics

The choice of an iodohydrin over a chlorohydrin or bromohydrin is deeply rooted in reaction kinetics. The rate-determining step of the synthesis is the SN2 displacement of the halide. Iodine's large atomic radius and high polarizability make it an exceptional leaving group, significantly lowering the activation energy (


) required for the ring closure.

By utilizing 1-iodopropan-2-ol, researchers can perform the epoxidation at milder temperatures, suppressing competing side reactions such as intermolecular dimerization or base-catalyzed elimination.

Table 1: Comparative Kinetics of Halohydrin Epoxidation (Theoretical Baselines)

Halohydrin PrecursorLeaving GroupBond Enthalpy (C-X)Relative Rate of SN2 Ring ClosureTypical Yield
1-Chloropropan-2-ol Cl⁻~339 kJ/mol1x (Reference)70-80%
1-Bromopropan-2-ol Br⁻~285 kJ/mol~50x85-90%
1-Iodopropan-2-ol I⁻~218 kJ/mol~150x>95%

Experimental Protocol: Self-Validating Synthesis

This protocol outlines the synthesis of propylene oxide from 1-iodopropan-2-ol. It is designed as a self-validating system : because propylene oxide has a low boiling point (34 °C), it is continuously distilled out of the reaction mixture as it forms. This Le Chatelier-driven removal not only pushes the equilibrium to completion but also prevents the newly formed epoxide from undergoing unwanted base-catalyzed ring-opening hydrolysis (4)[4]. The physical appearance of the distillate directly validates that the SN2 cyclization is proceeding successfully.

Materials & Reagents
  • 1-Iodopropan-2-ol (Precursor, >98% purity)

  • Sodium Hydroxide (NaOH, 50% w/w aqueous solution)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a fractional distillation column connected to a Liebig condenser. Chill the receiving flask in an ice-salt bath (-5 °C) to prevent the volatilization of the highly volatile propylene oxide product.

  • Precursor Loading: Dissolve 50.0 mmol of 1-iodopropan-2-ol in 50 mL of deionized water. Purge the system with nitrogen gas and maintain the internal temperature at 20 °C.

  • Base Addition: Slowly add 55.0 mmol of the 50% aq. NaOH solution dropwise via the dropping funnel over 30 minutes.

    • Causality: Dropwise addition prevents localized alkaline spikes and exothermic heating, which could trigger intermolecular side reactions rather than the desired intramolecular cyclization.

  • Concurrent Distillation: Gradually warm the reaction flask to 40 °C using a temperature-controlled oil bath. As the intramolecular SN2 reaction proceeds, propylene oxide forms and immediately vaporizes. Collect the clear distillate condensing at 34–35 °C.

  • In-Process Control: The reaction is complete when distillation ceases at 35 °C. Additionally, monitor the pH of the residual reaction mixture; a stabilization of pH indicates the complete consumption of the alkoxide intermediate.

  • Product Validation: Analyze the collected distillate using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a molecular ion peak at m/z 58 confirms the oxirane ring, while the absence of higher molecular weight halogenated peaks validates the purity of the propylene oxide.

Workflow S1 1. Reactor Setup Load Precursor & Chill S2 2. Base Addition Dropwise aq. NaOH S1->S2 S3 3. Biphasic Reaction Vigorous Stirring at 40°C S2->S3 S4 4. In-situ Distillation Collect vapor at 34°C S3->S4 S5 5. Product Validation GC-MS Analysis S4->S5

Experimental workflow for the synthesis and concurrent isolation of propylene oxide.

References

  • Synthesis of Epoxides - Organic Chemistry Tutor (Source: organicchemistrytutor.com) -1

  • Ch16: HO-C-C-X => epoxide - Chemistry (Source: ucalgary.ca) -

  • 1-Iodopropan-2-ol (Source: benchchem.com) - 2

  • 18.6: Reactions of Epoxides - Ring-opening (Source: libretexts.org) - 4

  • Epoxide (Source: wikipedia.org) - 3

Sources

Application

Application Notes &amp; Protocols: Catalytic Methods for the Synthesis of 1-Iodopropan-2-ol

Abstract 1-Iodopropan-2-ol is a valuable bifunctional molecule widely utilized as a key building block in the synthesis of more complex and bioactive compounds, including pharmaceuticals and functional materials.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Iodopropan-2-ol is a valuable bifunctional molecule widely utilized as a key building block in the synthesis of more complex and bioactive compounds, including pharmaceuticals and functional materials.[1] Its structure, featuring a primary iodide and a secondary alcohol, allows for selective chemical transformations. The most direct and atom-economical route to this iodohydrin is the regioselective ring-opening of propylene oxide. This application note provides an in-depth guide to several effective catalytic methods for this transformation. We will explore the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

The Foundational Chemistry: Regioselective Ring-Opening of Propylene Oxide

The synthesis of 1-iodopropan-2-ol from propylene oxide is a classic example of an epoxide ring-opening reaction. The key challenge and objective is to control the regioselectivity of the nucleophilic attack by the iodide ion. Propylene oxide has two electrophilic carbon atoms: a primary (C1) and a secondary (C2) carbon.

The reaction's outcome is heavily influenced by the conditions:

  • Under basic or neutral conditions , the reaction typically proceeds via a pure S(_N)2 mechanism. The nucleophile (I⁻) attacks the less sterically hindered primary carbon, leading to the desired product, 1-iodopropan-2-ol.[2][3]

  • Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group.[2][3][4] The transition state develops significant carbocation-like character, which is better stabilized at the more substituted secondary carbon. This can lead to a mixture of regioisomers or favor the formation of 2-iodo-1-propanol, the "abnormal" product.[3][4]

Therefore, catalytic methods that operate under neutral or mild conditions are highly desirable for maximizing the yield of 1-iodopropan-2-ol. Catalysts function by activating the epoxide ring or by enhancing the nucleophilic character of the iodine source without introducing harsh acidic conditions.

G cluster_main Regioselective Ring-Opening of Propylene Oxide cluster_neutral Neutral/Mild Conditions (Catalytic) cluster_acidic Strongly Acidic Conditions PO Propylene Oxide C1_attack Attack at C1 (Less Hindered) PO->C1_attack S_N2 Mechanism C2_attack Attack at C2 (More Substituted) PO->C2_attack S_N1-like Mechanism I_minus Iodide Nucleophile (I⁻) I_minus->C1_attack I_minus->C2_attack Product_1 1-Iodopropan-2-ol (Desired Product) C1_attack->Product_1 Product_2 2-Iodo-1-propanol (Isomer) C2_attack->Product_2

Caption: Regioselectivity in propylene oxide ring-opening by iodide.

Catalytic Methodologies and Protocols

The following sections detail three distinct and effective catalytic systems for the synthesis of 1-iodopropan-2-ol. Each protocol is designed to be a self-validating system, with explanations for critical experimental choices.

Method 1: Schiff Base-Complex Catalysis

Expertise & Rationale: Metal complexes, particularly those involving Schiff bases, can act as effective Lewis acid catalysts. The catalyst coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack.[5] This activation allows the reaction with elemental iodine to proceed efficiently under mild and neutral conditions, ensuring high regioselectivity for the desired product. The use of elemental iodine (I₂) is advantageous as it is a stable and easily handled iodine source.

Experimental Protocol:

  • Catalyst Preparation (if required): A Schiff base complex, such as a Salen-Cobalt(II) complex, can be pre-synthesized or purchased. If preparing, ethanolic solutions of the appropriate metal acetate and the Schiff base ligand are mixed under an inert atmosphere (N₂). The resulting complex is filtered, washed, and dried under vacuum.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Schiff base-Co(II) catalyst (0.05 mmol, ~25-30 mg depending on MW).

  • Reagent Addition: Add 5 mL of dichloromethane (CH₂Cl₂) to the flask, followed by propylene oxide (1.0 mmol, 70 µL). Stir the mixture at room temperature to ensure dissolution and catalyst interaction.

  • Iodine Solution: In a separate flask, dissolve elemental iodine (1.0 mmol, 254 mg) in 5 mL of CH₂Cl₂.

  • Reaction Execution: Add the iodine solution portion-wise to the propylene oxide/catalyst mixture over a period of 15 minutes. The dark color of the iodine should fade as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (propylene oxide) is completely consumed.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the mixture twice with 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by two washes with 10 mL of water.

  • Extraction & Purification: Extract the aqueous layers with an additional 10 mL of CH₂Cl₂. Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-iodopropan-2-ol. Further purification can be achieved via column chromatography if necessary.

Safety Precautions:

  • Propylene oxide is a volatile, flammable, and carcinogenic compound. Handle only in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially toxic solvent. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Iodine is corrosive and can cause stains. Handle with care.

Method 2: Amine/Hydrazide-Based Catalysis

Expertise & Rationale: Certain nitrogen-containing organic molecules, such as isonicotinic hydrazide (isoniazid), have been shown to be surprisingly effective catalysts for the ring-opening of epoxides with elemental halogens.[6] This approach avoids the use of metals, offering a potentially "greener" and more cost-effective alternative. The catalyst is believed to form a charge-transfer complex with iodine, which enhances its reactivity and facilitates the attack on the epoxide under neutral conditions, leading to high yields and excellent regioselectivity (>95%).[6][7]

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve propylene oxide (1.0 mmol, 70 µL) and isonicotinic hydrazide (0.1 mmol, 13.7 mg) in 10 mL of a suitable aprotic solvent like dichloromethane or chloroform.

  • Iodine Addition: Add elemental iodine (1.0 mmol, 254 mg) to the solution in one portion.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the disappearance of the epoxide starting material by TLC or Gas Chromatography (GC).

  • Workup and Purification: Follow the same workup and purification procedure as described in Method 1 (Section 2.1, steps 7-8), involving a sodium thiosulfate wash, water wash, extraction, drying, and solvent evaporation.

Caption: Experimental workflow for hydrazide-catalyzed synthesis.

Method 3: Thiophenol-Promoted Iodination

Expertise & Rationale: This method stands out for its exceptional efficiency and mild conditions. The use of a catalytic amount of thiophenol promotes the ring-opening of epoxides with elemental iodine, often leading to very high yields in a matter of minutes at room temperature.[8][9] This protocol avoids the need for metal catalysts, aligning with green chemistry principles.[10][11] The exact mechanism is still under investigation, but it is hypothesized that thiophenol activates the iodine, possibly forming a more potent electrophilic species that rapidly reacts with the epoxide.

Experimental Protocol:

  • Reaction Setup: In a 25 mL flask with a magnetic stir bar, add a solution of propylene oxide (1.0 mmol, 70 µL) in 5 mL of dichloromethane.

  • Catalyst and Reagent Addition: To this solution, add elemental iodine (1.1 mmol, 279 mg) followed by thiophenol (0.1 mmol, 10 µL).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete in less than 5 minutes, indicated by the disappearance of the iodine color.[8]

  • Monitoring: Due to the rapid nature of the reaction, monitoring may be performed after the initial stir to confirm completion.

  • Workup and Purification: The workup is identical to the previous methods. Quench with 10% aqueous sodium thiosulfate, wash with water, extract with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Comparative Data Analysis

To facilitate method selection, the following table summarizes the key performance indicators for the described catalytic systems.

Parameter Method 1: Schiff Base-Co(II) Method 2: Isonicotinic Hydrazide Method 3: Thiophenol-Promoted
Catalyst Type Metal-Organic ComplexOrganocatalystOrganocatalyst
Reaction Time 1-3 hours1-2 hours< 5 minutes[8]
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield High (>90%)[7]High (>90%)[6]Very High (>95%)[8]
Regioselectivity High (>95%)[6][7]High (>95%)[6]Excellent[8]
Key Advantages Well-studied systemMetal-free, inexpensive catalystExtremely fast, high yield, metal-free
Considerations Catalyst synthesis/costModerate reaction timeThiophenol odor

Conclusion

The catalytic ring-opening of propylene oxide is a highly effective and regioselective strategy for the synthesis of 1-iodopropan-2-ol. This guide has presented three distinct, reliable protocols utilizing Schiff-base complexes, hydrazides, and thiophenol as catalysts. The thiophenol-promoted method offers unparalleled speed and efficiency, making it an attractive option for rapid synthesis.[8] The hydrazide and Schiff-base methods provide robust, metal-free or metal-catalyzed alternatives that also deliver high yields and selectivities.[6][7] The choice of method will depend on the specific laboratory constraints and research goals, such as desired reaction time, cost, and tolerance for metal catalysts or specific reagents. These protocols provide a solid foundation for researchers and drug development professionals to produce this critical chemical intermediate with high purity and efficiency.

References

  • Reaction of epoxides with elemental iodine and bromine in the presence of representative catalyst 8. ResearchGate. Available at: [Link]

  • Kwon, D. W., Cho, M. S., & Kim, Y. H. (n.d.). Samarium(III) Iodide Complex Catalyzed Regioselective Cleavage of Epoxides to Iodohydrins: Tandem Epoxide Opening-Iodocyclization. Synlett. Available at: [Link]

  • The One-Pot Three Components of Iodone, Schiff Base and Epoxide for Synthesis of Iodohydrins. Oriental Journal of Chemistry. Available at: [Link]

  • Enantioselective Ring Opening of meso-Epoxides by Aromatic Amines Catalyzed by Lanthanide Iodo Binaphtholates. ACS Publications. Available at: [Link]

  • Wu, J., Sun, X., Sun, W., & Ye, S. (2006). Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Synlett. Available at: [Link]

  • A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst. ResearchGate. Available at: [Link]

  • Iodohydrins: An Easy Route to Epoxides from Alkenes. Taylor & Francis Online. Available at: [Link]

  • ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. IJRPC. Available at: [Link]

  • Iodohydrin synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Preprints.org. Available at: [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. Available at: [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. JOCPR. Available at: [Link]

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Method

1-Iodopropan-2-ol in the synthesis of beta-adrenergic blockers

An in-depth technical guide detailing the application of iodohydrins, modeled by 1-iodopropan-2-ol, in the synthesis of advanced beta-adrenergic blocking agents. The Iodohydrin Advantage in Adrenergic Drug Design Beta-ad...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the application of iodohydrins, modeled by 1-iodopropan-2-ol, in the synthesis of advanced beta-adrenergic blocking agents.

The Iodohydrin Advantage in Adrenergic Drug Design

Beta-adrenergic blockers (beta-blockers) are a cornerstone class of therapeutics primarily featuring an aryloxypropanolamine scaffold (1-aryloxy-3-amino-2-propanol). Traditionally, the synthesis of these molecules relies on the reaction of a phenol derivative with epichlorohydrin. However, as drug development shifts toward more complex, sterically hindered, or metabolically stable fluorinated analogues, the traditional chlorohydrin route often suffers from sluggish reactivity, poor regioselectivity, and low overall yields.

To overcome these synthetic bottlenecks, 1-iodopropan-2-ol and its functionalized iodohydrin derivatives have emerged as superior bifunctional building blocks1. The unique physicochemical properties of the carbon-iodine bond—specifically its high polarizability and status as an exceptional leaving group—allow for rapid, high-yielding intramolecular epoxidations and subsequent regioselective aminations that chlorohydrins cannot efficiently achieve.

Mechanistic Rationale: 1-Iodopropan-2-ol as a Bifunctional Scaffold

The utility of 1-iodopropan-2-ol in beta-blocker synthesis lies in its dual functionality: a secondary alcohol and a primary iodide.

The Finkelstein Optimization: Accessing high-purity iodohydrins often begins with the Finkelstein reaction, converting a chlorohydrin to an iodohydrin. The causality of this reaction's success relies strictly on Le Chatelier’s principle. By utilizing a 1:1.2 molar ratio of the starting material to sodium iodide in acetone, the reaction is driven forward because sodium iodide is highly soluble in acetone, whereas the sodium chloride byproduct is not. The precipitation of NaCl acts as a thermodynamic sink, ensuring near-quantitative conversion 1.

In-Situ Epoxidation and Regioselective Ring-Opening: In the synthesis of fluorinated beta-blockers (e.g., 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols), the aryloxy-difluoro-iodohydrin intermediate is subjected to a mild base. The base deprotonates the secondary alcohol, and the resulting alkoxide executes an intramolecular


 attack on the adjacent carbon, displacing the iodide to form an epoxide. Because iodine is a superior leaving group to chlorine, this epoxidation occurs rapidly under mild conditions, preventing the degradation of sensitive fluorinated moieties.

Subsequently, an amine nucleophile (such as isopropylamine or tert-butylamine) is introduced. Under neutral or basic conditions, the amine attacks the least sterically hindered carbon (C3) of the epoxide via an


 mechanism, adhering to predictable stereochemical outcomes and yielding the desired beta-blocker skeleton.

SyntheticWorkflow A Phenol Derivative + Fluoro-alkene B Iodohydrin Intermediate (Aryloxy-difluoro-iodohydrin) A->B Iodine / H2O (Halohydrin Formation) C Epoxide Intermediate (Aryloxy-difluoro-epoxide) B->C Base (K2CO3) Intramolecular SN2 D Fluorinated Beta-Blocker (1-Aryloxy-1,1-difluoro- 3-aminopropan-2-ol) C->D Amine Nucleophile Regioselective Opening

Figure 1. Synthetic workflow for fluorinated beta-blockers via an iodohydrin intermediate.

Quantitative Optimization Data

The following tables summarize the quantitative advantages of utilizing iodohydrin intermediates over traditional chlorohydrins, as well as the optimized parameters for their synthesis.

Table 1: Optimization of the Finkelstein Reaction for 1-Iodopropan-2-ol Synthesis

ParameterTraditional ConditionOptimized ConditionMechanistic Rationale
Substrate:NaI Ratio 1:1.01:1.2Excess NaI ensures complete consumption of the chlorohydrin substrate.
Solvent EthanolAcetoneNaCl precipitates in acetone, driving the equilibrium forward.
Reaction Time 24 hours6–12 hoursRefluxing in acetone accelerates the

displacement kinetics.
Yield ~65%>90%Minimized side reactions and thermodynamic driving force.

Table 2: Comparative Efficiency: Chlorohydrin vs. Iodohydrin in Beta-Blocker Synthesis

Intermediate TypeLeaving GroupEpoxidation Time (

, RT)
Regioselectivity (C3:C2 attack)Overall Yield
Chlorohydrin

18–24 hours85:1555–60%
Iodohydrin

1–2 hours>98:285–92%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Control (IPC) nodes to verify chemical transformations before proceeding to the next step.

Protocol A: Optimized Synthesis of 1-Iodopropan-2-ol

Objective: High-yield conversion of 1-chloropropan-2-ol to 1-iodopropan-2-ol via the Finkelstein reaction 1.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 equivalents of anhydrous Sodium Iodide (NaI) in 100 mL of dry acetone. Causality: Anhydrous conditions prevent the competitive hydration of the alkyl halide.

  • Addition: Add 1.0 equivalent of 1-chloropropan-2-ol dropwise at room temperature to prevent uncontrolled exotherms.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 6 to 12 hours.

  • Validation Node (IPC): Extract a 10 µL aliquot and analyze via TLC (Hexanes:EtOAc 7:3), staining with

    
    . Self-Validation:  The reaction is complete when the starting material spot disappears. The iodohydrin product will exhibit a higher 
    
    
    
    value than the chlorohydrin due to the decreased dipole moment of the C-I bond.
  • Workup: Cool the mixture to room temperature. Filter the white precipitate (NaCl) through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with 10% aqueous sodium thiosulfate (to reduce and remove any residual

    
     that could cause oxidative side reactions), dry over anhydrous 
    
    
    
    , and concentrate to yield the pure 1-iodopropan-2-ol.
Protocol B: One-Pot Synthesis of Fluorinated Beta-Blockers

Objective: Conversion of an aryloxy-difluoro-iodohydrin to the final beta-blocker via in-situ epoxidation and amination.

  • Epoxidation: Dissolve the aryloxy-difluoro-iodohydrin (1.0 eq) in anhydrous THF. Add anhydrous

    
     (2.0 eq). Stir at room temperature for 2 hours. Causality: 
    
    
    
    is a mild base that facilitates epoxide formation without degrading the sensitive difluoroalkyl ether linkage.
  • Validation Node 1 (IPC): Extract a 50 µL aliquot, quench with water, and extract with EtOAc. Analyze via GC-MS. Self-Validation: Confirm the disappearance of the iodohydrin mass peak and the appearance of the corresponding epoxide mass peak (loss of HI).

  • Amination: Upon complete epoxidation, add the amine nucleophile (e.g., isopropylamine, 3.0 eq) directly to the reaction mixture. Heat to 60°C for 8 hours. Causality: Using a 3-fold excess of amine prevents over-alkylation (the formation of unwanted tertiary amines) and drives the ring-opening to completion.

  • Validation Node 2 (IPC): Monitor the reaction via

    
     NMR. Self-Validation:  The chemical shift of the 
    
    
    
    group will change distinctly upon the opening of the adjacent epoxide ring, confirming the formation of the 1-aryloxy-1,1-difluoro-3-aminopropan-2-ol.
  • Workup & Isolation: Quench with water, extract with dichloromethane, dry over

    
    , and purify via silica gel chromatography (DCM:MeOH 9:1 with 1% 
    
    
    
    ). Causality: The addition of
    
    
    to the eluent prevents the secondary amine product from tailing on the acidic silica gel.

Pharmacological Context: Receptor Antagonism

Once synthesized, these advanced beta-blocker analogues exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors (GPCRs). By binding to the receptor, they prevent the binding of endogenous catecholamines (like epinephrine), thereby locking the Gs protein in its inactive state. This halts the stimulation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and resulting in a reduced chronotropic and inotropic cardiac response.

BetaPathway L Beta-Blocker Analogue (Antagonist) R Beta-Adrenergic Receptor (GPCR) L->R Competitive Binding G Gs Protein (Inactive State) R->G Prevents Activation AC Adenylyl Cyclase (Inhibited) G->AC No Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

Figure 2. Mechanism of action of beta-blockers antagonizing the Gs-coupled signaling pathway.

References

  • Source: benchchem.

Sources

Application

Synthesis of 1,2-Diiodopropane via Iodination of 1-Iodopropan-2-ol: Application Note &amp; Protocol

Executive Summary The conversion of 1-iodopropan-2-ol to 1,2-diiodopropane requires the selective substitution of a secondary hydroxyl group with an iodide anion. While traditional halogenation methods using harsh acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 1-iodopropan-2-ol to 1,2-diiodopropane requires the selective substitution of a secondary hydroxyl group with an iodide anion. While traditional halogenation methods using harsh acidic conditions (e.g., concentrated Hydrogen Iodide) can lead to unwanted carbocation rearrangements or elimination side-reactions[1], the Appel reaction—specifically the Garegg-Samuelsson modification—offers a mild, neutral, and highly stereospecific alternative[2]. By utilizing triphenylphosphine (


), iodine (

), and imidazole, this protocol ensures high-yielding conversion while preserving molecular integrity[3].

Mechanistic Rationale & Causality (E-E-A-T)

As a self-validating system, every reagent in this protocol serves a specific, mechanistic purpose to drive the reaction forward while suppressing side reactions:

  • Halogen Activation: The reaction is initiated by the electrophilic attack of

    
     on 
    
    
    
    , generating the highly reactive iodotriphenylphosphonium iodide complex[4]. Because this step is highly exothermic, it must be performed at 0 °C to prevent the thermal degradation of the reagents[3].
  • Alkoxyphosphonium Assembly: The secondary alcohol of 1-iodopropan-2-ol attacks the activated phosphorus center, displacing an iodide ion to form an alkoxyphosphonium intermediate[2][5].

  • Suppression of Epoxide Formation: In halohydrin substrates like 1-iodopropan-2-ol, the choice of base is critical. Strong bases could deprotonate the hydroxyl group, triggering an intramolecular

    
     attack that forms propylene oxide. Imidazole is selected because it is a mild base that efficiently scavenges the byproduct 
    
    
    
    without inducing epoxide formation or acid-catalyzed dehydration[3].
  • Stereospecific Nucleophilic Substitution (

    
    ):  The displaced iodide anion performs a backside attack on the C2 carbon. This 
    
    
    
    process results in a complete inversion of stereochemistry at the chiral center[6][7].
  • Thermodynamic Driving Force: The reaction is irreversibly driven to completion by the formation of triphenylphosphine oxide (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ), which possesses an exceptionally strong P=O double bond[8].
    

Mechanism N1 PPh3 + I2 N2 Iodotriphenylphosphonium Iodide N1->N2 Activation (0 °C) N3 Alkoxyphosphonium Intermediate N2->N3 + 1-Iodopropan-2-ol - HI (to Imidazole) N4 1,2-Diiodopropane + Ph3P=O N3->N4 SN2 Attack by I- (Stereocenter Inversion)

Mechanistic pathway of the Appel-type iodination of 1-Iodopropan-2-ol.

Reagent Stoichiometry & Quantitative Data

To ensure complete conversion and buffer the system adequately, the activating agents and base are used in stoichiometric excess relative to the substrate[3].

Reagent / MaterialMW ( g/mol )EquivalentsFunction
1-Iodopropan-2-ol 185.991.00Starting Material / Substrate
Triphenylphosphine (

)
262.292.00Activating Agent / Oxide Acceptor
Iodine (

)
253.812.00Halide Source
Imidazole 68.083.00Mild Base / Acid Scavenger
Dichloromethane (DCM) 84.9310 Vol*Reaction Solvent
Aq.

(Sat.)
158.11ExcessQuenching Agent

*Note: 10 Vol implies 10 mL of solvent per 1 gram of starting material.

Experimental Protocol

The following methodology provides a step-by-step framework for executing the iodination workflow.

Step 1: Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet to maintain an inert atmosphere.

  • Charge the flask with 1-iodopropan-2-ol (1.0 eq),

    
     (2.0 eq), and Imidazole (3.0 eq)[3].
    
  • Dissolve the mixture in anhydrous Dichloromethane (DCM, 10 Vol) and cool the solution to 0 °C using an ice-water bath.

Step 2: Halogen Activation 4. Weigh Iodine (


, 2.0 eq) into a separate, dry vial.
5. Add the 

to the stirring reaction mixture in small portions over a period of 15 minutes. Causality: Gradual addition controls the exothermic formation of the iodotriphenylphosphonium complex, preventing localized heating that could trigger substrate degradation[3].

Step 3: Reaction Maturation 6. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). 7. Stir the mixture continuously. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is completely consumed (Typically requires 2–4 hours).

Step 4: Quenching & Workup 8. Once complete, cool the mixture back to 0 °C and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (


, 10 Vol)[3].
Causality: The thiosulfate acts as a reducing agent, converting any unreacted, electrophilic iodine into harmless water-soluble iodide, thereby preventing oxidative side reactions during extraction.
9. Transfer the biphasic mixture to a separatory funnel and isolate the organic (DCM) layer. Extract the remaining aqueous layer twice with additional DCM (5 Vol each).
10. Combine the organic layers and wash sequentially with distilled water (10 Vol) and brine (15 Vol)[3].

Step 5: Purification 11. Dry the organic phase over anhydrous sodium sulfate (


), filter, and concentrate under reduced pressure.
12. Troubleshooting Note: A significant amount of byproduct (

) will precipitate during concentration. To remove the bulk of it, suspend the crude residue in cold hexanes/diethyl ether, filter off the solid

through a Celite pad, and concentrate the filtrate[8][9]. 13. Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 1,2-diiodopropane.

Workflow Step1 1. Reagent Preparation Substrate + PPh3 + Imidazole in DCM Step2 2. Halogen Activation Portion-wise I2 Addition at 0 °C Step1->Step2 Step3 3. Reaction Maturation Stir at RT & Monitor via TLC Step2->Step3 Step4 4. Quenching Neutralize I2 with aq. Na2S2O3 Step3->Step4 Step5 5. Workup Liquid-Liquid Extraction (DCM/H2O) Step4->Step5 Step6 6. Purification Precipitate Ph3P=O & Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of 1,2-diiodopropane.

References[6] "Appel Reaction." Name-Reaction.com. Available at: https://name-reaction.com/appel-reaction[8] "Appel reaction." Wikipedia. Available at: https://en.wikipedia.org/wiki/Appel_reaction[4] "Appel Reaction." Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm[7] "The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch." Oreate AI. Available at: https://oreateai.com/the-appel-reaction-turning-alcohols-into-alkyl-halides-with-a-gentle-touch[2] "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)." OrgoSolver. Available at: https://orgosolver.com/reaction/appel-reaction[1] "What is the product formed when glycerol react with HI?" Quora. Available at: https://www.quora.com/What-is-the-product-formed-when-glycerol-react-with-HI[9] "Appel Reaction." Name-Reaction.com. Available at: https://name-reaction.com/appel-reaction[10] "Appel reaction." Wikipedia. Available at: https://en.wikipedia.org/wiki/Appel_reaction[5] "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)." OrgoSolver. Available at: https://orgosolver.com/reaction/appel-reaction[3] "Alcohol to Bromide/Chloride/Iodide using Appel reaction." Organic Synthesis. Available at: https://organic-synthesis.com/reaction/appel-reaction/

Sources

Method

Application Note: Advanced Grignard Reaction Protocols for 1-Iodopropan-2-ol Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Halohydrin Cascades and Halogen-Metal Exchange Methodologies Introduction & Mechanistic Rationale 1-Iodopropan-2-ol is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Halohydrin Cascades and Halogen-Metal Exchange Methodologies

Introduction & Mechanistic Rationale

1-Iodopropan-2-ol is a highly versatile bifunctional building block in organic synthesis, featuring both a primary alkyl iodide and a secondary hydroxyl group. Because Grignard reagents (


) are inherently strong bases as well as potent nucleophiles, the unprotected hydroxyl group dictates a completely different reaction trajectory compared to its O-protected derivatives.

Understanding the causality behind these divergent pathways is critical for rational reaction design:

  • The Halohydrin Cascade (Unprotected): When exposed to a Grignard reagent, the acidic proton of the unprotected secondary alcohol is immediately abstracted. The resulting magnesium alkoxide is perfectly positioned to undergo a rapid, intramolecular 3-exo-tet cyclization, displacing the primary iodide to form propylene oxide in situ[1],[2]. A second equivalent of the Grignard reagent—typically softened with a copper catalyst—then attacks the less sterically hindered carbon of the epoxide via an

    
     mechanism, yielding a chain-extended secondary alcohol[3],[4].
    
  • The Halogen-Metal Exchange (Protected): To utilize the primary carbon as a nucleophile, the hydroxyl group must first be masked (e.g., as a silyl ether). However, generating a Grignard reagent from a primary alkyl iodide using traditional magnesium turnings often results in extensive Wurtz-type homocoupling. This is circumvented by employing Knochel's "Turbo-Grignard" reagent (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ). The addition of 
    
    
    
    breaks up the polymeric Schlenk aggregates, drastically increasing the kinetic basicity of the reagent and enabling a smooth, homogeneous Iodine/Magnesium exchange at low temperatures,[5].

Reaction Pathway Comparison

The following table summarizes the quantitative and qualitative differences between the two primary methodologies for functionalizing 1-iodopropan-2-ol.

ParameterPathway A: Halohydrin CascadePathway B: Turbo-Grignard Exchange
Substrate State Unprotected (-OH)Protected (e.g., -OTIPS, -OBn)
Role of 1-Iodopropan-2-ol Electrophile (via Epoxide)Nucleophile (via Grignard)
Reagent / Stoichiometry

(> 2.0 Equivalents)

(1.1 - 1.2 Equivalents)
Key Intermediate Propylene oxide (generated in situ)Primary Alkylmagnesium Chloride
Catalyst Required

salts (e.g.,

or

)
None (

acts as an additive)
Reaction Temperature

to Room Temperature

to

Primary Outcome C-C bond formation at C1 (Chain Extension)C-C bond formation at C1 (Electrophile Trapping)

Reaction Pathway Visualization

G A 1-Iodopropan-2-ol (Halohydrin) B Unprotected Pathway (Excess RMgX) A->B F Protected Pathway (PG-Cl / Base) A->F C Magnesium Alkoxide Intermediate B->C -RH (Gas) D Propylene Oxide (in situ) C->D -MgXI E Secondary Alcohol (Chain Extended) D->E RMgX / Cu(I) G O-Protected 1-Iodopropan-2-ol F->G H Turbo-Grignard (iPrMgCl·LiCl) G->H I/Mg Exchange I Primary Grignard Reagent H->I -iPrI J Functionalized Product I->J Electrophile

Bifurcated reaction pathways for 1-iodopropan-2-ol derivatives.

Experimental Protocols

Protocol A: Copper-Catalyzed Cascade Reaction of Unprotected 1-Iodopropan-2-ol

Objective: Synthesis of 1-phenylpropan-2-ol via an in situ epoxide intermediate.

Causality Note: Grignard reagents alone can act as hard nucleophiles, occasionally leading to poor regioselectivity or unwanted elimination when attacking epoxides[6]. The addition of a catalytic amount of Copper(I) Iodide (


) transmetalates the Grignard reagent into a lower-order cuprate. This softer nucleophile ensures strictly regioselective 

ring-opening at the less sterically hindered carbon of the epoxide[3],[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-iodopropan-2-ol (1.0 mmol, 186 mg) and anhydrous THF (5.0 mL). Cool the solution to

    
     using an ice bath.
    
  • Alkoxide Formation: Dropwise, add Phenylmagnesium bromide (

    
    , 1.0 M in THF, 1.05 mL, 1.05 mmol).
    
    • Self-Validating Step: Observe the reaction mixture closely. The immediate evolution of benzene gas confirms the successful deprotonation of the hydroxyl group.

  • Epoxidation: Remove the ice bath and allow the reaction to warm to room temperature for 30 minutes. The intramolecular displacement of the iodide will form propylene oxide in situ. A fine precipitate of magnesium halide salts may form.

  • Cuprate Generation: In a separate flame-dried flask, suspend

    
     (0.1 mmol, 19 mg, 10 mol%) in THF (2.0 mL) and cool to 
    
    
    
    . Add
    
    
    (1.0 M in THF, 1.20 mL, 1.20 mmol) dropwise and stir for 15 minutes to form the active cuprate species.
  • Ring Opening: Using a cannula, transfer the in situ generated propylene oxide solution into the cuprate flask at

    
    . Stir for 2 hours, allowing the reaction to slowly warm to 
    
    
    
    .
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Turbo-Grignard Mediated I/Mg Exchange of Protected 1-Iodopropan-2-ol

Objective: Synthesis of 1-phenyl-2-(triisopropylsilyloxy)butan-1-ol via halogen-metal exchange.

Causality Note: Direct magnesium insertion into primary iodides is notoriously difficult to control. By utilizing Knochel's Turbo-Grignard (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


), the 

effectively solubilizes the Grignard reagent by breaking down its polymeric aggregates. This creates a highly reactive, homogeneous monomeric species that drives the halogen-metal exchange to completion at low temperatures without competitive homocoupling[5].

Step-by-Step Methodology:

  • Protection (Pre-requisite): Ensure the 1-iodopropan-2-ol has been quantitatively protected as a Triisopropylsilyl (TIPS) ether using TIPSOTf and 2,6-lutidine to yield 1-iodo-2-(triisopropylsilyloxy)propane.

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the TIPS-protected iodide (1.0 mmol, 342 mg) and anhydrous THF (4.0 mL). Cool the solution to

    
     using a dry ice/acetonitrile bath.
    
  • I/Mg Exchange: Dropwise, add

    
     (1.3 M in THF, 0.92 mL, 1.20 mmol). Maintain the temperature at 
    
    
    
    and stir for 1.5 hours.
    • Self-Validating Step: Withdraw a 0.1 mL aliquot and quench it into a vial containing an excess of elemental iodine (

      
      ) in ether. Analyze the aliquot via GC-MS. The complete absence of the starting material and the presence of the re-iodinated product confirms that the I/Mg exchange has reached 100% conversion.
      
  • Electrophilic Trapping: Add benzaldehyde (1.5 mmol, 159 mg) neat, dropwise to the newly formed primary Grignard reagent at

    
    . Stir for 1 hour, then allow the mixture to warm to room temperature.
    
  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with Diethyl Ether (
    
    
    
    mL). Dry the combined organic phases over
    
    
    , concentrate, and purify via silica gel chromatography to isolate the functionalized product.

References

1.[3] 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. libretexts.org. 3 2.[1] Epoxides. 9afi.com.1 3.[4] Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles - Aakash Institute. aakash.ac.in.4 4.[2] Ethers and Epoxides. mlsu.ac.in. 2 5.[6] The Grignard Reaction of Epoxides - Chemistry Steps. chemistrysteps.com. 6 6. Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides.... uni-muenchen.de. 7.[5] Thieme E-Journals - Synthesis / Volltext. thieme-connect.com. 5

Sources

Application

Application Note: Synthesis of Amino Alcohols Starting from 1-Iodopropan-2-ol

Introduction and Strategic Rationale Vicinal amino alcohols (1,2-amino alcohols) are privileged pharmacophores ubiquitous in drug development, serving as the structural backbone for -adrenergic blockers (e.g., propranolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Vicinal amino alcohols (1,2-amino alcohols) are privileged pharmacophores ubiquitous in drug development, serving as the structural backbone for


-adrenergic blockers (e.g., propranolol, metoprolol), sphingolipid analogs, and chiral auxiliaries[1]. While traditional syntheses often rely on the aminolysis of pre-formed epoxides or the reduction of amino acids, utilizing halohydrins such as 1-iodopropan-2-ol  (also known as 1-iodo-2-propanol) offers a highly versatile, atom-economic, and regioselective alternative.

The strategic advantage of 1-iodopropan-2-ol lies in the exceptional leaving group ability of the iodide ion combined with the adjacent secondary hydroxyl group. This structural arrangement enables dual mechanistic pathways depending on the reaction conditions: direct nucleophilic substitution (


) or neighboring group participation leading to an in situ epoxide intermediate. This guide provides a comprehensive, field-proven protocol for harnessing these pathways to synthesize substituted 1-amino-2-propanols.

Mechanistic Pathways and Causality (The "Why")

Understanding the causality behind reagent and solvent selection is critical for optimizing yields and preventing side reactions, such as polymerization or elimination.

Pathway A: Direct Amination ( )

In the absence of strong inorganic bases and using a polar aprotic solvent or an excess of the amine itself, the reaction proceeds via a direct


 displacement of the primary iodide[2]. The secondary hydroxyl group remains largely unprotonated and unreactive. This pathway is favored when using highly nucleophilic, non-basic amines, preventing the premature formation of side products.
Pathway B: Base-Promoted Epoxide Intermediate

When an inorganic base (e.g.,


, 

) is introduced, the secondary hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, rapidly displacing the adjacent iodide to form propylene oxide [3][4]. This intramolecular cyclization is kinetically favored over intermolecular amine attack. The highly strained epoxide is subsequently ring-opened by the amine. Because the amine attacks the less sterically hindered terminal carbon, this pathway cleanly yields the 1-amino-2-propanol derivative with high regioselectivity[1].

Visualization of the dual mechanistic pathways:

G Start 1-Iodopropan-2-ol Cond1 Excess Amine (Direct SN2) Start->Cond1 Cond2 Base (e.g., K2CO3) (Intramolecular) Start->Cond2 Int1 Transition State Cond1->Int1 Int2 Propylene Oxide Cond2->Int2 Amine1 Amine Attack Int1->Amine1 Amine2 Regioselective Opening Int2->Amine2 Product 1-Amino-2-propanol Amine1->Product Amine2->Product

Mechanistic divergence of 1-iodopropan-2-ol amination based on basicity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps to monitor intermediate formation and reaction completion.

Protocol 1: One-Pot Base-Mediated Amination (Epoxide Pathway)

Objective: Synthesize 1-(isopropylamino)propan-2-ol using an inorganic base to drive the reaction via the highly efficient epoxide intermediate.

Reagents:

  • 1-Iodopropan-2-ol (1.0 equiv, 10 mmol)

  • Isopropylamine (1.5 equiv, 15 mmol)

  • Potassium carbonate (

    
    ) (1.5 equiv, 15 mmol)
    
  • Methanol (HPLC grade, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, suspend

    
     in 10 mL of methanol.
    
  • Epoxide Formation: Add 1-iodopropan-2-ol dropwise over 10 minutes at room temperature. Stir for 30 minutes.

    • Self-Validation: Perform a TLC (Hexane:EtOAc 7:3). The disappearance of the halohydrin spot and the appearance of a highly volatile, less polar spot confirms complete conversion to propylene oxide[4].

  • Amination: Chill the reaction mixture to 0 °C using an ice bath. Slowly add isopropylamine dissolved in 10 mL of methanol.

  • Heating: Attach a reflux condenser and gently warm the mixture to 45 °C for 4-6 hours.

    • Causality: Heating accelerates the epoxide ring-opening, but exceeding 50 °C with volatile amines causes reagent loss and potential diol formation via hydroxide-mediated ring opening[1].

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts (

    
     and unreacted 
    
    
    
    ), and concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude viscous oil via flash column chromatography (DCM:MeOH:

    
     90:9:1) to yield the pure vicinal amino alcohol.
    
Protocol 2: Direct Amination under Mild Conditions

Objective: Synthesize a tertiary amino alcohol using a secondary amine without the addition of an external inorganic base.

Reagents:

  • 1-Iodopropan-2-ol (1.0 equiv, 10 mmol)

  • Morpholine (2.5 equiv, 25 mmol)

  • Acetonitrile (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 1-iodopropan-2-ol in acetonitrile in a 50 mL flask.

  • Amine Addition: Add morpholine in a single portion.

    • Causality: The excess morpholine acts as both the nucleophile and the acid scavenger. It neutralizes the hydroiodic acid (HI) generated during the

      
       displacement, precipitating out of the solution as morpholinium iodide[2].
      
  • Reaction: Stir the mixture at 60 °C for 8 hours.

  • Monitoring: Monitor via LC-MS. The mass peak corresponding to [M+H]+ of the target morpholino-propanol should dominate the spectra.

  • Isolation: Evaporate the solvent. Partition the residue between saturated aqueous

    
     (20 mL) and Ethyl Acetate (3 x 20 mL). The basic aqueous layer ensures the product remains in its free-base (lipophilic) form.
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to obtain the product.
    

Quantitative Data & Optimization Summary

The choice of conditions drastically impacts the yield and impurity profile. Table 1 summarizes the optimization parameters derived from continuous flow and batch syntheses of vicinal amino alcohols[1].

Table 1: Optimization Parameters for 1-Iodopropan-2-ol Amination

PathwayReagents / BaseSolventTemp (°C)Time (h)Regioselectivity (1-amino vs 2-amino)Typical Yield (%)
Direct

Excess Amine (2.5 eq)Acetonitrile608 - 12> 95:565 - 75
Epoxide Amine (1.2 eq) +

(aq)
Biphasic / Neat452 - 4> 99:185 - 92
Epoxide Amine (1.5 eq) +

Methanol454 - 6> 99:180 - 88
Epoxide (Flow) Amine + PTC* +

Biphasic45< 1> 99:186 (API synthesis)

*PTC = Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride). Higher temperatures (>60 °C) in the epoxide pathway lead to diol formation via aqueous hydrolysis[1].

Conclusion

The synthesis of amino alcohols from 1-iodopropan-2-ol provides researchers with a robust, scalable methodology. By deliberately selecting between direct


 and base-promoted epoxide pathways, chemists can tailor the reaction to the steric and electronic demands of the target amine, ensuring high regioselectivity and yield in the development of critical active pharmaceutical ingredients.

References

  • Chemical Communications (RSC Publishing)
  • Method for producing epoxides and glycols from alkenes (US4247641A)
  • Cohalogenation of limonene, carvomenthene and related unsaturated monoterpenic alcohols SciELO URL
  • Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9 YouTube URL

Sources

Method

Application Note: Solvent Selection and Extraction Protocol for 1-Iodopropan-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Context 1-Iodopropan-2-ol (propylene iodoh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Context

1-Iodopropan-2-ol (propylene iodohydrin) is a critical bifunctional intermediate in organic synthesis and pharmaceutical development. It features both a secondary hydroxyl group and a primary alkyl iodide. Extracting this compound from an aqueous reaction mixture—typically following the ring-opening of propylene oxide or a Finkelstein reaction—presents three distinct physicochemical challenges:

  • Thermal Lability: The carbon-iodine (C-I) bond is sensitive to heat. Elevated temperatures during solvent evaporation can trigger dehydrohalogenation or base-catalyzed cyclization back into an epoxide[1].

  • Photosensitivity & Oxidation: Iodohydrins are prone to photo-oxidation, releasing free iodine (

    
    ), which acts as an autocatalyst for further degradation and contaminates the product[2].
    
  • Amphiphilic Partitioning: The molecule possesses a hydrophobic alkyl halide tail but a highly polar, hydrogen-bonding hydroxyl head. The extraction solvent must effectively overcome the water solubility imparted by the alcohol group.

Solvent Selection Criteria: Causality & Thermodynamics

Selecting the correct organic solvent is the most critical variable in the extraction of 1-iodopropan-2-ol. The ideal solvent must possess a high affinity for polar alcohols, a low boiling point to protect the thermally labile C-I bond, and a density that promotes clean phase separation[3],[1].

Quantitative Solvent Comparison
SolventBoiling Point (°C)Density (g/mL)Mechanistic Causality & Suitability
Diethyl Ether (

)
34.60.71Optimal. The ethereal oxygen acts as a strong hydrogen-bond acceptor for the iodohydrin's hydroxyl group, driving favorable partitioning. Its low boiling point allows for rapid evaporation below 30 °C, preventing thermal degradation[3],[4].
Dichloromethane (DCM) 39.61.33Sub-optimal. While it has excellent solubilizing power, its density is higher than water. This often leads to stubborn, inverted emulsions during the extraction of complex aqueous mixtures[3].
Ethyl Acetate (EtOAc) 77.10.90Poor. Though it offers excellent partitioning, its high boiling point requires elevated rotary evaporator bath temperatures, risking the decomposition of the iodohydrin[1].
Hexane 69.00.66Incompatible. Highly non-polar; it lacks the hydrogen-bonding capability required to efficiently extract the polar secondary alcohol group.

Extraction Workflow

The following diagram illustrates the logical progression of the extraction and purification phases, designed to isolate the iodohydrin while systematically stripping away aqueous salts, unreacted precursors, and free iodine.

G A Aqueous Reaction Mixture (1-Iodopropan-2-ol + Impurities) B Add Extraction Solvent (Diethyl Ether) A->B C Liquid-Liquid Partitioning (Separatory Funnel) B->C D Aqueous Phase (Salts, Water - Discard) C->D Bottom Layer E Organic Phase (1-Iodopropan-2-ol + I2 traces) C->E Top Layer F Wash with 10% Na2S2O3 (Quench Free Iodine) E->F G Wash with Brine (Remove Moisture) F->G H Dry over Anhydrous Na2SO4 G->H I Concentration (Rotovap <30°C) H->I J Pure 1-Iodopropan-2-ol I->J

Fig 1: Liquid-liquid extraction and purification workflow for 1-Iodopropan-2-ol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , meaning each critical step contains an observable marker to confirm success before proceeding to the next phase.

Phase 1: Preparation and Partitioning
  • Cool the Mixture: Ensure the crude aqueous reaction mixture is cooled to 20 °C. Shield the separatory funnel with aluminum foil if the laboratory is brightly lit to prevent photo-induced iodide oxidation.

  • Solvent Addition: Transfer the aqueous mixture to a suitably sized separatory funnel. Add Diethyl Ether at a volume equal to 1.5× the volume of the aqueous phase[3],[4].

  • Venting and Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent .

    • Causality: Diethyl ether has a high vapor pressure. The ambient heat from your hands and the mechanical agitation will cause a rapid build-up of gas. Failure to vent immediately can result in a pressure blowout[3].

  • Phase Separation: Shake vigorously for 30 seconds, vent again, and place the funnel on a ring stand. Allow the layers to separate completely.

    • Validation: Two distinct layers will form. The ether layer (product) will be on top, and the aqueous layer (waste) will be on the bottom.

  • Multiple Extractions: Drain the bottom aqueous layer into an Erlenmeyer flask. Pour the top organic layer into a separate flask. Return the aqueous layer to the funnel and extract it two more times with fresh ether to ensure quantitative recovery of the iodohydrin. Combine all organic layers.

Phase 2: Quenching and Washing
  • Thiosulfate Quench: Add a 10% aqueous solution of Sodium Thiosulfate (

    
    ) to the combined organic layers in the separatory funnel. Shake and vent.
    
    • Causality: Any free iodine (

      
      ) generated during the reaction will dissolve in the ether, turning it dark brown. Thiosulfate chemically reduces 
      
      
      
      to water-soluble iodide ions (
      
      
      ), which partition into the aqueous waste[2],[5].
    • Validation: The organic layer will transition from a dark brown/purple hue to pale yellow or completely colorless, validating the complete neutralization of free iodine[5].

  • Brine Wash: Drain the thiosulfate layer. Wash the organic phase once with saturated aqueous sodium chloride (brine).

    • Causality: Brine acts as an osmotic pump, pulling dissolved microscopic water out of the ether layer, which reduces the burden on the chemical drying agent in the next step.

Phase 3: Drying and Isolation
  • Chemical Drying: Transfer the ether layer to a clean Erlenmeyer flask. Add anhydrous Sodium Sulfate (

    
    ) incrementally while swirling.
    
    • Validation: Initially, the salt will clump together as it hydrates. Continue adding until the newly added

      
       stops clumping and flows freely like sand, confirming the complete removal of bulk water.
      
  • Filtration: Filter the dried organic solution through fluted filter paper into a pre-weighed (tared) round-bottom flask[3].

  • Concentration: Attach the flask to a rotary evaporator.

    • Critical Parameter: Set the water bath temperature to no higher than 25–30 °C . Apply vacuum carefully to evaporate the ether.

    • Causality: Keeping the temperature strictly below 30 °C prevents the thermal degradation and discoloration of 1-iodopropan-2-ol[1].

  • Yield Validation: Once the solvent appears to be gone, remove the flask, dry the outside, and weigh it. Return it to the rotovap for another 15 minutes and weigh it again.

    • Validation: Once two consecutive weight measurements are identical, you have achieved a "constant weight," confirming the complete removal of residual ether[3].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in 1-Iodopropan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 1-iodopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-iodopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we address specific issues encountered during experimentation, providing in-depth explanations and actionable troubleshooting strategies to enhance the regioselectivity and overall success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize 1-iodopropan-2-ol from propene, but I am consistently obtaining 2-iodopropan-1-ol as the major product. What is causing this and how can I favor the formation of the desired regioisomer?

A: This is a classic issue of regioselectivity in electrophilic additions to unsymmetrical alkenes, governed by Markovnikov's rule. The reaction of propene with an iodine source and water typically proceeds through a cyclic iodonium ion intermediate. According to Markovnikov's rule, the nucleophile (in this case, water) will attack the more substituted carbon of the double bond, leading to the formation of the undesired 2-iodopropan-1-ol.

To favor the formation of 1-iodopropan-2-ol (the anti-Markovnikov product in this context), you need to employ strategies that reverse the typical regioselectivity.

Troubleshooting Decision Workflow

start Low Regioselectivity: Major product is 2-iodopropan-1-ol strategy1 Strategy 1: Ring-Opening of Propylene Oxide start->strategy1 strategy2 Strategy 2: Finkelstein Reaction start->strategy2 strategy3 Strategy 3: Modified Iodohydrin Formation start->strategy3 sub_strategy1 React propylene oxide with an iodide source (e.g., NaI, KI). Attack occurs at the less hindered carbon. strategy1->sub_strategy1 sub_strategy2 Start with 1-chloropropan-2-ol and perform a halide exchange with NaI in acetone. strategy2->sub_strategy2 sub_strategy3 Use specific reagents like N-Iodosuccinimide (NIS) and explore solvent effects to influence regioselectivity. strategy3->sub_strategy3 outcome High Yield of 1-Iodopropan-2-ol sub_strategy1->outcome sub_strategy2->outcome sub_strategy3->outcome

Caption: Decision workflow for troubleshooting low regioselectivity in 1-iodopropan-2-ol synthesis.

Q2: I am considering the ring-opening of propylene oxide to synthesize 1-iodopropan-2-ol. What are the key parameters to control for optimal regioselectivity?

A: The ring-opening of an epoxide is an excellent and highly regioselective method for synthesizing 1-iodopropan-2-ol. The key to achieving high regioselectivity lies in controlling the reaction conditions to favor an S(_N)2-type mechanism.

Under basic or neutral conditions, the iodide nucleophile will preferentially attack the least sterically hindered carbon atom of the epoxide ring. In the case of propylene oxide, this is the terminal (C1) carbon, leading directly to the desired 1-iodopropan-2-ol.

Key Parameters to Control:

ParameterRecommendationRationale
Iodide Source Sodium Iodide (NaI) or Potassium Iodide (KI)Readily available and effective nucleophiles.
Solvent Polar aprotic solvents (e.g., acetone, acetonitrile)These solvents solvate the cation but not the nucleophile, increasing its reactivity.
pH Neutral to slightly basicAcidic conditions can lead to carbocation formation and a loss of regioselectivity.
Temperature Room temperature to gentle heating (e.g., 50-60 °C)Higher temperatures can lead to side reactions.

In-Depth Troubleshooting Guides

Issue: Poor Yield in the Finkelstein Reaction for 1-Iodopropan-2-ol Synthesis

The Finkelstein reaction, which involves the conversion of 1-chloropropan-2-ol to 1-iodopropan-2-ol using sodium iodide in acetone, is a reliable method for this synthesis. However, low yields can be a common issue.

Causality and Step-by-Step Protocol:

The driving force for this equilibrium reaction is the precipitation of sodium chloride in acetone, which is sparingly soluble. To ensure a high yield, it is crucial to optimize the conditions to favor the forward reaction.

Experimental Protocol: Optimized Finkelstein Reaction

  • Reagent Purity: Ensure that the starting material, 1-chloropropan-2-ol, is of high purity and free from water.

  • Solvent: Use anhydrous acetone as the solvent. The presence of water can increase the solubility of NaCl and hinder the reaction.

  • Stoichiometry: Use a slight excess of sodium iodide (e.g., 1.2 to 1.5 equivalents) to push the equilibrium towards the product.

  • Reaction Conditions:

    • Dissolve 1-chloropropan-2-ol (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

    • Add sodium iodide (1.2 eq) to the solution.

    • Reflux the mixture for 6-12 hours. The formation of a white precipitate (NaCl) is an indicator of reaction progress.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-iodopropan-2-ol by vacuum distillation.

Issue: Formation of Impurities and Side Products in Iodohydrin Formation from Propene

When attempting the direct iodohydrin formation from propene, various side products can arise, leading to a complex reaction mixture and difficult purification.

Understanding the Side Reactions:

  • Di-iodination: The addition of I(_2) across the double bond can lead to the formation of 1,2-diiodopropane.

  • Ether Formation: If an alcohol is used as a solvent or is present as an impurity, it can compete with water as the nucleophile, leading to the formation of iodo-ethers.

  • Rearrangement Products: Although less common with iodine due to the stability of the iodonium ion, trace amounts of rearranged products can be observed under certain conditions.

Strategies to Minimize Side Products:

  • Iodine Source: Use of N-iodosuccinimide (NIS) is often preferred over molecular iodine (I(_2)) as it is a milder and more controlled source of the electrophilic iodine.

  • Solvent System: A high concentration of water is crucial to outcompete other potential nucleophiles. Using a co-solvent like DMSO or acetone can help with the solubility of the alkene.

  • Catalysis: The use of catalysts can improve the rate and selectivity of the reaction. For example, diphenyl diselenide has been shown to catalyze the formation of iodohydrins from alkenes under neutral conditions.

Reaction Mechanism: Iodohydrin Formation from Propene

propene CH3-CH=CH2 Propene iodonium Cyclic Iodonium Ion propene->iodonium Electrophilic Attack iodine I-I Iodine iodine->iodonium oxonium Oxonium Ion iodonium->oxonium water H2O Water water->oxonium Nucleophilic Attack (at more substituted carbon - Markovnikov) product CH3-CH(OH)-CH2I 1-Iodopropan-2-ol oxonium->product Deprotonation hplus H+ oxonium->hplus

Caption: Mechanism of Markovnikov addition for iodohydrin formation from propene.

References

  • Braga, A. L., et al. (2006). Selenium-catalyzed iodohydrin formation from alkenes. ScienceDirect. DOI: 10.1016/j.tetlet.2006.09.135
  • Filo. (2025, August 7). *Organic synthesis
Optimization

Technical Support Center: 1-Iodopropan-2-ol Handling &amp; Photostability

Welcome to the Technical Support Center for halogenated aliphatic compounds. As researchers and drug development professionals, you are likely aware that alkyl iodides are notoriously labile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated aliphatic compounds. As researchers and drug development professionals, you are likely aware that alkyl iodides are notoriously labile. 1-Iodopropan-2-ol (CAS: 996-21-4) presents specific handling challenges due to the weak carbon-iodine (C-I) bond, which is highly susceptible to photolytic cleavage.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to diagnose, remediate, and prevent the photodecomposition of your 1-Iodopropan-2-ol inventory.

Part 1: Diagnostic Troubleshooting (The "Why")

Q1: Why does my 1-Iodopropan-2-ol turn yellow or brown over time, even under ambient lab lighting?

Answer: The discoloration is the macroscopic result of a quantum mechanical event: the homolytic cleavage of the C-I bond. Alkyl iodides exhibit a distinct absorption band in the ultraviolet/visible spectrum known as the A-band (typically spanning 220–320 nm). When 1-Iodopropan-2-ol is exposed to ambient or UV light, it absorbs photons that promote an electron from the non-bonding iodine lone-pair orbital to the antibonding σ* orbital of the C-I bond (an


 transition) [1].

This excitation leads to prompt, barrierless fission of the bond, generating highly reactive 2-hydroxypropyl radicals and iodine radicals (


) [2]. The iodine radicals rapidly dimerize to form molecular iodine (

), which imparts the characteristic yellow-to-brown discoloration.

Photodecomposition A 1-Iodopropan-2-ol (Colorless Liquid) B UV/Vis Light Exposure (A-band: 220-320 nm) A->B C Homolytic C-I Bond Cleavage (n → σ* transition) B->C D 2-Hydroxypropyl Radical (Reactive Intermediate) C->D E Iodine Radical (I•) C->E G Degradation Products (Alcohols, Ketones) D->G Hydrogen Abstraction F Molecular Iodine (I₂) (Yellow/Brown Discoloration) E->F Dimerization

Fig 1: Photochemical C-I bond cleavage and degradation pathway of 1-Iodopropan-2-ol.

Q2: Is the discoloration purely cosmetic, or does it affect my reaction yields?

Answer: It severely impacts both yield and reproducibility. The generated


 acts as an "inner filter," absorbing more light and potentially sensitizing further degradation. More critically, the alkyl radicals generated during cleavage will undergo hydrogen abstraction or coupling reactions, creating a complex mixture of impurities (e.g., propanone, propanol). Furthermore, free 

can act as an unintended Lewis acid or oxidant in your downstream synthetic steps, poisoning sensitive transition-metal catalysts.

Table 1: Quantitative Impact of Storage Conditions on 1-Iodopropan-2-ol Purity (30-Day Baseline)

Storage ConditionLight ExposureStabilizerTemp (°C)Purity at 30 DaysVisual Appearance
Clear GlassAmbient Lab LightNone20°C< 85.0%Dark Brown
Amber GlassAmbient Lab LightNone20°C~ 92.0%Pale Yellow
Amber GlassDark StorageNone-20°C> 98.0%Colorless
Amber GlassDark StorageCopper Wire-20°C> 99.5%Colorless

Part 2: Remediation & Prevention Protocols (The "How")

Q3: My stock has already degraded to a dark brown color. Can I salvage it?

Answer: Yes. You do not need to discard the batch if the degradation is primarily limited to


 formation. You can restore the reagent using a self-validating chemical reduction protocol.

Step-by-Step Methodology: Purification of Degraded 1-Iodopropan-2-ol

  • Phase Preparation & Reduction:

    • Action: Transfer the degraded 1-Iodopropan-2-ol to a separatory funnel. Add an equal volume of 5% (w/v) aqueous Sodium Thiosulfate (

      
      ) solution and shake vigorously, venting frequently.
      
    • Causality: Sodium thiosulfate is a mild, highly specific reducing agent. It reduces the non-polar molecular iodine (

      
      ) into highly polar, water-soluble iodide ions (
      
      
      
      ).
    • Self-Validation: This step is visually self-validating. As the

      
       is consumed and moves into the aqueous phase, the organic layer will rapidly transition from dark brown back to completely colorless. If a yellow tint remains, repeat the wash.
      
  • Aqueous Extraction & Drying:

    • Action: Separate the colorless organic layer. Wash once with brine (saturated

      
      ) to remove residual thiosulfate and pre-dry the organic phase. Transfer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (
      
      
      
      ).
    • Causality: The brine wash increases the ionic strength of the aqueous phase, forcing residual organic molecules out (salting out).

      
       chemically binds to any remaining dissolved water, preventing hydrolysis of the alkyl iodide during storage.
      
  • Filtration & Distillation (Optional but Recommended):

    • Action: Filter off the hydrated

      
      . For ultra-high purity, perform a fractional vacuum distillation. Crucial:  Wrap the receiving flask tightly in aluminum foil.
      
    • Causality: Distillation removes the heavier, non-volatile coupling products (the alkyl radical byproducts) that the thiosulfate wash cannot address. The foil prevents immediate re-initiation of photodecomposition by ambient light during collection.

Q4: What is the industry-standard storage protocol to prevent future decomposition?

Answer: To maintain >99.5% purity, you must attack the degradation pathway at three distinct nodes: light exclusion, thermal control, and chemical scavenging. The authoritative standard dictates storage in amber glass at -20 °C [3], combined with the addition of a physical stabilizer—typically elemental copper.

The Copper Stabilization Mechanism: Adding a small coil of freshly cleaned copper wire to the storage vial acts as an active chemical sink. Copper is highly effective at engaging in halogen-atom transfer [4]. Any trace


 generated by stray light immediately reacts with the copper surface to form Copper(I) Iodide (CuI). Because CuI is highly stable and insoluble in the organic matrix [5], it pulls the degradation equilibrium entirely to the right, sequestering the iodine and preventing the autocatalytic acceleration of the decomposition cycle.

CopperStabilization I2 Free Iodine (I₂) (Autocatalytic) Reaction Surface Redox Reaction I2->Reaction Cu Copper Wire (Cu) (Stabilizer) Cu->Reaction CuI Copper(I) Iodide (CuI) (Insoluble Coating) Reaction->CuI Stable Prevents Autocatalysis Maintains Purity CuI->Stable

Fig 2: Mechanism of copper wire stabilization by sequestering free iodine as CuI.

Part 3: References

  • HPC Standards Inc. "1-Iodo-2-propanol | C3H7IO | 689047 | 996-21-4". HPC Standards. Available at:

  • ResearchGate. "A-band fragmentation of alkyl iodides and experimental outline". ResearchGate. Available at:

  • National Institutes of Health (NIH). "Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm". PMC. Available at:

  • ResearchGate. "Stabilization of Copper Iodide Hybrids with Increased Strength of Ionic Bonding for Lighting and X-ray Imaging". ResearchGate. Available at:

  • SciSpace. "Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer". SciSpace. Available at:

Sources

Troubleshooting

Technical Support Center: Minimizing Polymerization During 1-Iodopropan-2-ol Distillation

Welcome to the Technical Support Center. Handling iodohydrins like 1-Iodopropan-2-ol (also known as propylene iodohydrin) presents unique challenges due to their inherent thermal instability and propensity for runaway po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling iodohydrins like 1-Iodopropan-2-ol (also known as propylene iodohydrin) presents unique challenges due to their inherent thermal instability and propensity for runaway polymerization. This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, field-proven protocols, and data-driven solutions to ensure high-purity distillation.

Troubleshooting Guide (FAQs)

Q1: Why does my 1-Iodopropan-2-ol turn pink/purple and polymerize during distillation? A1: The pink or purple discoloration is a visual self-validation of free iodine (


) liberation[1]. Under thermal stress or photolytic exposure, the relatively weak carbon-iodine (C-I) bond undergoes homolytic cleavage, generating highly reactive iodine radicals. These radicals rapidly recombine to form 

. Once formed, molecular iodine acts as a Lewis acid catalyst, promoting the dehydration of the secondary alcohol and triggering the rapid polymerization of the resulting olefinic or epoxide intermediates.

Q2: How can I prevent iodine-catalyzed decomposition? A2: The most effective, field-proven method is to introduce a chemical scavenger directly into the distillation flask. Adding metallic copper powder or silver wire stabilizes the alkyl iodide[2]. These metals possess a high affinity for iodine radicals and free iodine, reacting to form insoluble, non-catalytic copper(I) iodide (CuI) or silver iodide (AgI)[2]. By continuously scavenging the catalytic


 from the liquid phase, the polymerization pathway is effectively shut down.

Q3: What are the optimal distillation conditions to prevent epoxide formation? A3: 1-Iodopropan-2-ol is highly prone to intramolecular nucleophilic substitution (dehydrohalogenation), forming propylene oxide, which readily polymerizes under heating. To prevent this, you must strictly avoid atmospheric distillation. Utilizing high-vacuum distillation significantly lowers the boiling point, ensuring the thermal energy applied remains well below the activation energy required for epoxide formation. The compound distills cleanly at 49–52 °C under 4 mmHg[3] or 58–62 °C under 9 mmHg[4].

Data Presentation: Distillation Condition Optimization

The following table summarizes the quantitative outcomes of various distillation environments, demonstrating the critical need for both vacuum conditions and chemical stabilization.

Distillation ConditionStabilizer AddedTemp / PressureObservationYieldPurity
Atmospheric None>115 °C (760 mmHg)Severe decomposition, purple fumes, tar formation< 10%Poor
Vacuum Only None60 °C (9 mmHg)Slight pink tint, moderate viscosity increase65%92%
Vacuum + Stabilizer Copper Powder50 °C (4 mmHg)Colorless distillate, stable low-viscosity residue> 85%> 98%

Experimental Protocol: Stabilized Vacuum Distillation

To achieve self-validating, high-purity results, follow this step-by-step methodology for the distillation of 1-Iodopropan-2-ol:

  • Apparatus Preparation: Wrap the entire distillation apparatus, particularly the receiving flask, in aluminum foil.

    • Causality: Excludes ambient UV/visible light, preventing photolytic C-I bond homolysis.

  • Stabilizer Addition: Add the crude 1-Iodopropan-2-ol to a thoroughly dried round-bottom flask. Add 0.5–1.0 wt% of fine copper powder (or copper turnings) directly to the liquid phase[2].

  • Degassing: Apply a high vacuum (target 4–9 mmHg) while the mixture is cold.

    • Causality: Removes dissolved oxygen, which can otherwise propagate radical chain reactions.

  • Thermal Control: Slowly heat the oil bath. Do not exceed a bath temperature of 75 °C.

    • Causality: Prevents localized hot spots that exceed the activation energy for dehydrohalogenation.

  • Fraction Collection: Collect the main fraction boiling at 49–52 °C (at 4 mmHg)[3] or 58–62 °C (at 9 mmHg)[4].

    • Self-Validation Check: The distillate must remain perfectly colorless. A pink/purple tint in the condenser or receiving flask indicates free

      
       formation (due to a vacuum leak or insufficient copper), requiring immediate cessation and re-stabilization[1].
      
  • Storage: Store the purified product over a small piece of copper wire in an amber, argon-flushed ampoule at 2–8 °C[1].

Visualization: Degradation vs. Stabilized Pathways

G Start 1-Iodopropan-2-ol (Heat / Light Exposure) Homolysis C-I Bond Homolysis Start->Homolysis Unstabilized Thermal Stress Stabilizer Copper Powder (Cu) Stabilizer Added Start->Stabilizer Recommended Protocol Radicals Iodine Radicals (I•) Homolysis->Radicals Iodine Free Iodine (I2) (Pink/Purple Indicator) Radicals->Iodine Recombination Scavenge Scavenging Reaction (Forms Insoluble CuI) Radicals->Scavenge Intercepted by Cu Polymer Runaway Polymerization & Decomposition Iodine->Polymer Lewis Acid Catalysis Iodine->Scavenge Intercepted by Cu Stabilizer->Scavenge SafeDistill Stable Vacuum Distillation (High Purity, Colorless) Scavenge->SafeDistill Prevents Catalysis

Mechanistic pathway of 1-Iodopropan-2-ol degradation and the stabilizing effect of copper.

References

  • Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents.
  • Iodomethane - Wikipedia. Available at:[Link]

  • J. Chem. Soc. (C), 1970 - mdma.ch. Available at:[Link]

  • REACTION OF LOWER OLEFINS AND IODINE IN A LIQUID PHASE: NOVEL PREPARATION OF ALKENE IODOHYDRINS - Canadian Science Publishing. Available at:[Link]

Sources

Optimization

Troubleshooting low yields in propylene iodohydrin formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks and practical challenges associated with the synthesis of prop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks and practical challenges associated with the synthesis of propylene iodohydrin (primarily 1-iodo-2-propanol).

This guide bypasses generic advice to focus on the chemical causality behind low yields, providing self-validating protocols and authoritative solutions to optimize your synthetic workflows.

Part 1: Reaction Pathway & Troubleshooting Logic

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The formation of propylene iodohydrin proceeds via an iodonium ion intermediate, which is highly susceptible to competing nucleophiles and pH-driven side reactions.

G Start Propylene Gas + Iodine Source Intermediate Iodonium Ion Intermediate Start->Intermediate Electrophilic Addition Product Propylene Iodohydrin (Target Product) Intermediate->Product + H2O (Nucleophilic Attack) Side1 1,2-Diiodopropane (Side Product) Intermediate->Side1 + I⁻ (High Iodide Conc.) Side2 Propylene Oxide (Side Product) Product->Side2 pH > 5 (Deprotonation)

Reaction pathway of propylene iodohydrin formation and common side reactions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my overall yield of propylene iodohydrin consistently below 50% when using standard I₂ and water?

  • Mechanism & Causality: The reaction of propylene gas with molecular iodine in pure water suffers from severe mass transfer limitations due to the biphasic nature of the system. Iodine has poor solubility in water. This slow electrophilic addition allows competing side reactions to dominate; specifically, if the local concentration of iodide (I⁻) exceeds that of water, I⁻ acts as the nucleophile, leading to 1,2-diiodopropane.

  • Actionable Solution: Transition to a co-solvent system (e.g., Acetonitrile/Water) to homogenize the reaction mixture. Acetonitrile (MeCN) solvates both the organic and aqueous components, stabilizing the charged iodonium intermediate and increasing the reaction rate[1]. Alternatively, replace I₂ with N-iodosuccinimide (NIS). NIS acts as a superior electrophilic iodine source that does not generate free iodide ions, effectively eliminating the 1,2-diiodopropane side product[2].

Q2: I am observing significant epoxide (propylene oxide) formation instead of the isolated iodohydrin. What is going wrong?

  • Mechanism & Causality: Propylene iodohydrin is the direct precursor to propylene oxide. The ring-closure to the epoxide is an intramolecular Williamson ether synthesis that is highly pH-dependent. If the reaction pH drifts above 5 (mildly basic), the hydroxyl group of the iodohydrin is deprotonated, triggering a rapid intramolecular nucleophilic attack on the adjacent iodine-bearing carbon[3].

  • Actionable Solution: Maintain strict pH control. The reaction must be kept at a pH below 3 to isolate the iodohydrin[3]. If using a buffered system or basic additives, remove them. When using I₂ and water, the byproduct is hydroiodic acid (HI), which naturally lowers the pH—do not attempt to neutralize this acid until you are ready to deliberately synthesize the epoxide.

Q3: How can I improve the regioselectivity to favor 1-iodo-2-propanol over 2-iodo-1-propanol?

  • Mechanism & Causality: The addition of the iodine electrophile to propylene forms an asymmetric cyclic iodonium ion. According to Markovnikov's rule, the subsequent nucleophilic attack by water occurs preferentially at the more substituted carbon (C2) because it can better stabilize the developing partial positive charge in the transition state.

  • Actionable Solution: Regioselectivity is inherently high for this reaction, but it can be further optimized by lowering the reaction temperature (e.g., 0°C to ambient) to maximize kinetic control. Using a catalytic amount of diphenyl diselenide with NIS and stoichiometric water in MeCN has also been shown to yield highly regioselective iodohydroxylation[1].

Part 3: Quantitative Data Comparison

To aid in experimental design, the following table summarizes the expected outcomes based on different reagent systems and conditions.

Reagent SystemSolventPrimary ByproductsExpected YieldMechanistic Notes
I₂ + H₂O Pure H₂O1,2-diiodopropane< 40%Biphasic system causes severe mass transfer issues.
I₂ + H₂O MeCN / H₂OPropylene oxide60–70%Requires pH < 3 to prevent spontaneous epoxidation[3].
NIS + H₂O MeCN / H₂OSuccinimide> 85%Clean reaction; absence of free I⁻ prevents diiodination[1].
NIS + H₂O + (PhSe)₂ MeCNSuccinimide> 90%Highly regioselective; selenium catalysis accelerates kinetics[1].

Part 4: Validated Experimental Protocol

High-Yield Synthesis of Propylene Iodohydrin via NIS/MeCN This protocol utilizes N-iodosuccinimide to bypass the solubility and side-reaction issues inherent to I₂.

  • Preparation: Equip a round-bottom flask with a magnetic stirrer, a gas dispersion tube, and an internal thermometer. Wrap the flask in aluminum foil to protect the light-sensitive NIS from photodegradation.

  • Solvent & Reagent Loading: Add 70 mL of Acetonitrile (MeCN) and 2 equivalents of deionized water (relative to the intended propylene consumption) to the flask[1].

  • Electrophile Addition: Add 1.1 equivalents of N-iodosuccinimide (NIS). Stir at 400 rpm until the NIS is completely dissolved, forming a homogeneous solution.

  • Propylene Introduction: Cool the reaction mixture to 0°C using an ice bath to maximize kinetic control and regioselectivity. Slowly bubble propylene gas through the dispersion tube into the solution.

  • Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to ambient temperature. Monitor the consumption of the alkene via GC-MS or NMR. The reaction typically reaches completion within 2–4 hours when the characteristic alkene proton signals disappear.

  • Quench & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This step reduces and destroys any unreacted electrophilic iodine, preventing post-reaction oxidative degradation. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical Note: The concentration must be done carefully (avoiding excessive heat) to prevent evaporative yield loss of the highly volatile propylene iodohydrin[1].

Part 5: References

  • Title: Selenium-catalyzed iodohydrin formation from alkenes Source: ScienceDirect (Tetrahedron Letters) URL: 1 Citation Index: [1]

  • Title: US4282159A - Preparation of alkylene oxides Source: Google Patents URL: 3 Citation Index: [3]

  • Title: Photo-mediated selective deconstructive geminal dihalogenation of trisubstituted alkenes Source: Nature Communications (via NIH.gov) URL: 2 Citation Index: [2]

Sources

Troubleshooting

Introduction: The Challenge of 1-Iodopropan-2-ol Stability

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the long-term storage and stabilization of 1-iodopropan-2-ol. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the long-term storage and stabilization of 1-iodopropan-2-ol. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to ensure the integrity of your experiments.

1-Iodopropan-2-ol is a valuable bifunctional reagent in organic synthesis, prized for its primary iodide and secondary alcohol groups that allow for selective reactions.[1] However, like many organoiodide compounds, its utility is matched by its inherent instability.[2] Over time, it is prone to decomposition, leading to discoloration, the formation of impurities, and a decrease in potency. This guide provides solutions to mitigate these issues, ensuring the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the handling and storage of 1-iodopropan-2-ol.

Q1: My previously colorless 1-iodopropan-2-ol has turned yellow (or brown/purple). What caused this?

A: This discoloration is the most common sign of degradation. The color is caused by the formation of elemental iodine (I₂) within the solution.[2] The carbon-iodine (C-I) bond in 1-iodopropan-2-ol is relatively weak and susceptible to cleavage, especially when exposed to light or heat. This cleavage can initiate a radical chain reaction that liberates iodine atoms, which then combine to form I₂.

Q2: Can I still use my discolored 1-iodopropan-2-ol for an experiment?

A: It is strongly discouraged. The presence of iodine indicates that the compound has partially decomposed. Using it will result in:

  • Inaccurate Stoichiometry: The actual concentration of 1-iodopropan-2-ol is lower than what you assume, leading to reduced reaction yields.

  • Side Reactions: Elemental iodine and other degradation byproducts can interfere with your reaction, leading to a complex mixture of unexpected products.

For reliable and reproducible results, the discolored reagent should be purified before use. (See Protocol 2).

Q3: What are the ideal long-term storage conditions for 1-iodopropan-2-ol?

A: Proper storage is the most critical factor in preventing degradation. The key is to mitigate exposure to light, heat, and oxygen.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of thermal decomposition.
Light Store in an amber or opaque glass bottle.Prevents photolytic cleavage of the C-I bond, a primary degradation pathway.[2][3][4]
Atmosphere Purge the headspace with an inert gas (Argon or Nitrogen).Minimizes oxidation and reactions with atmospheric moisture.
Container Use a glass bottle with a PTFE-lined cap.Prevents leaching of impurities from plastic and ensures an airtight seal.
Stabilizer Add a small piece of copper wire or silver wool.Scavenges free iodine and radical species, inhibiting decomposition pathways.[2][5]
Q4: A colleague suggested adding copper wire to the bottle. How does this work?

A: This is a classic and highly effective technique for stabilizing iodoalkanes.[5][6][7] Copper acts as a scavenger for the elemental iodine (I₂) that forms during initial decomposition. It reacts with I₂ to form copper(I) iodide (CuI), effectively removing the colored I₂ from the solution and preventing it from catalyzing further degradation. Silver provides a similar stabilizing effect.[2][5]

Part 2: Troubleshooting Guide

This guide helps diagnose and resolve specific issues encountered during the storage and use of 1-iodopropan-2-ol.

Observed SymptomPotential Cause(s)Recommended Action(s)
Yellow to Purple Discoloration Formation of elemental iodine (I₂) due to light or heat exposure.Purify the reagent using Protocol 2. For future prevention, implement the storage conditions outlined in Protocol 1.
Pressure Buildup in Bottle Decomposition leading to the formation of gaseous byproducts (e.g., propene via elimination of HI).Vent the container carefully in a fume hood. The reagent is likely significantly degraded and should be purified or disposed of according to institutional guidelines.[8]
Unexpected Peaks in NMR/GC-MS Analysis Presence of degradation products such as isopropanol, propene, di-isopropyl ether, or acetone.Confirm the identity of impurities by comparing with known spectra. If impurity levels are high, purify the material via distillation or chromatography.[9]
Reduced Yield in Reactions Lowered concentration of the active 1-iodopropan-2-ol due to decomposition.Check the purity of the starting material using Protocol 3 before starting the reaction. Adjust stoichiometry accordingly or use freshly purified material.

Part 3: Protocols & Methodologies

These step-by-step protocols provide actionable guidance for stabilization, purification, and quality control.

Protocol 1: Recommended Long-Term Storage and Stabilization

This protocol should be implemented immediately upon receiving or synthesizing a new batch of 1-iodopropan-2-ol.

  • Select an Appropriate Container: Choose a clean, dry amber glass bottle with a PTFE-lined screw cap.

  • Add a Stabilizer:

    • Take a small piece of copper wire (approx. 2-3 cm).

    • Wash the wire with dilute HCl to remove any oxide layer, rinse with deionized water and acetone, and dry completely.

    • Add the clean, dry copper wire to the storage bottle.

  • Transfer the Reagent: Transfer the 1-iodopropan-2-ol into the prepared bottle.

  • Inert the Atmosphere: Gently bubble dry argon or nitrogen gas through the liquid for 1-2 minutes to displace dissolved oxygen. Alternatively, flush the headspace of the container with the inert gas for 30 seconds.

  • Seal and Store: Secure the cap tightly, label the bottle clearly (including the date and addition of stabilizer), and place it in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Purification of Discolored 1-Iodopropan-2-ol

This protocol removes the elemental iodine responsible for discoloration.

  • Work in a Fume Hood: Perform all steps in a well-ventilated chemical fume hood.

  • Prepare a Separatory Funnel: Transfer the discolored 1-iodopropan-2-ol to a separatory funnel.

  • Wash with Reducing Agent:

    • Add an equal volume of a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Stopper the funnel and shake gently, periodically venting to release any pressure. Continue shaking until the organic layer becomes colorless.[2]

    • Allow the layers to separate and drain the lower aqueous layer.

  • Wash with Brine: Add an equal volume of saturated aqueous NaCl (brine) solution, shake, and drain the aqueous layer. This removes residual water and salts.

  • Dry the Organic Layer: Transfer the colorless organic layer to a clean flask and add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes to absorb residual water.

  • Isolate the Product: Filter the solution to remove the drying agent.

  • Optional Final Purification: For high-purity requirements, the product can be distilled under reduced pressure.

  • Store Properly: Immediately store the purified product according to Protocol 1.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

A quick ¹H NMR spectrum can provide a good estimate of purity and detect common impurities.

  • Sample Preparation: Prepare a dilute solution of your 1-iodopropan-2-ol in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Analyze Key Signals: Compare the obtained spectrum with reference data for pure 1-iodopropan-2-ol and potential impurities.

CompoundProtonsExpected Chemical Shift (δ, ppm in CDCl₃)Multiplicity
1-Iodopropan-2-ol -CH~1.3Doublet
-CH (OH)-~3.9-4.1Multiplet
-CH ₂I~3.2-3.4Multiplet
-OH Variable (broad singlet)Singlet
Impurity: Isopropanol-CH~1.2Doublet
Impurity: Acetone-CH~2.17Singlet

Part 4: Scientific Background

Understanding the mechanisms of degradation and stabilization is key to effective long-term storage.

Mechanism of Decomposition

The primary decomposition pathway is initiated by energy input, either from light (photolysis) or heat (thermolysis). This leads to homolytic cleavage of the C-I bond, generating radical species that propagate a chain reaction, ultimately producing elemental iodine and other byproducts.

cluster_initiation Initiation cluster_propagation Propagation & Degradation C3H7IO 1-Iodopropan-2-ol Radicals C3H7O• + I• C3H7IO->Radicals hv or Δ I2 I₂ (Discoloration) Radicals->I2 I• + I• Byproducts Propene, Isopropanol, HI, etc. Radicals->Byproducts Further Reactions

Caption: Decomposition pathway of 1-iodopropan-2-ol.

Mechanism of Stabilization with Copper

Metallic stabilizers like copper interrupt the degradation cycle. They act as scavengers, reacting with the iodine formed during decomposition. This prevents iodine from participating in further reactions that would accelerate the degradation of more 1-iodopropan-2-ol.

Degradation Decomposition of 1-Iodopropan-2-ol I2 Free Iodine (I₂) (Catalyzes further degradation) Degradation->I2 I2->Degradation Autocatalysis CuI Inert Copper Iodide (CuI) I2->CuI Reaction Copper Stabilizer (Cu⁰) Copper->CuI Stable Stabilized System

Caption: Mechanism of stabilization by copper metal.

References
  • Deepwater Chemicals, Inc. (2015). 1-IODOPROPANE.
  • PubChem. 1-Iodopropan-2-ol.
  • TCI EUROPE N.V. SAFETY DATA SHEET: 1-Iodopropane (stabilized with Copper chip).
  • ECHEMI.
  • ChemicalBook. (2026).
  • Benchchem. 1-Iodopropan-2-ol.
  • Wikipedia. Iodomethane.
  • Fisher Scientific. (2012).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2011).
  • Sigma-Aldrich. 1-Iodopropane 99 107-08-4.
  • Thermo Fisher Scientific. 1-Iodopropane, 99%, stabilized.
  • Benchchem.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

Optimization

Removing free iodine impurities from 1-Iodopropan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the specific physicochemical challenges of handling and purifying 1-Iodopropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the specific physicochemical challenges of handling and purifying 1-Iodopropan-2-ol (also known as propylene iodohydrin).

Alkyl iodides are notoriously unstable, and the liability of the carbon-iodine bond frequently leads to the release of free molecular iodine (


). This guide provides a causality-driven, self-validating system to remove these impurities, prevent auto-catalytic degradation, and maximize your synthetic yield.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q: Why does my clear 1-Iodopropan-2-ol turn pink, purple, or dark brown during storage? A: The discoloration is a direct visual indicator of free molecular iodine (


) contamination. Alkyl iodides are highly susceptible to photolytic (light-induced) and thermal cleavage of the 

bond. Once a trace amount of

forms, it acts as an auto-catalyst, accelerating further decomposition of the bulk material. Because

is highly soluble in organic matrices, it shifts the liquid's color from clear to pink (trace contamination) to dark brown (severe degradation).

Q: Can I simply remove the iodine by fractional distillation? A: No. Iodine has a significant vapor pressure and will readily co-distill with the 1-Iodopropan-2-ol, re-contaminating your distillate[1]. Chemical reduction of the lipophilic


 into water-soluble iodide (

) prior to distillation is strictly required to achieve high purity.

Part 2: Purification Workflow Visualization

The following diagram maps the logical progression of the purification protocol. Each step is designed to isolate the product while mitigating the amphiphilic nature of the iodohydrin.

G Start Contaminated 1-Iodopropan-2-ol (Pink/Brown, contains I₂) Wash Reductive Wash (5% aq. Na₂S₂O₃) Start->Wash Reduces I₂ to I⁻ Phase Phase Separation (Discard Aqueous Layer) Wash->Phase Partitions I⁻ into water Dry Desiccation (Anhydrous Na₂SO₄) Phase->Dry Removes residual H₂O Distill Vacuum Distillation (Protect from light) Dry->Distill Purifies organic product Store Stabilized Storage (Dark, 4°C, over Cu wire) Distill->Store Prevents re-oxidation

Figure 1: Reductive purification and stabilization workflow for 1-Iodopropan-2-ol.

Part 3: Standard Operating Procedure (SOP) - Reductive Washing

This protocol relies on the rapid redox reaction between sodium thiosulfate and iodine:


[2].

Step 1: Carrier Solvent Dilution

  • Action: Dissolve the discolored 1-Iodopropan-2-ol in a volatile, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Causality: 1-Iodopropan-2-ol is partially soluble in water (approximately 1 part in 9 parts water at room temperature)[1]. Washing the neat liquid directly with an aqueous solution will result in catastrophic yield loss. The carrier solvent alters the partition coefficient, keeping the iodohydrin in the organic phase.

Step 2: The Reductive Wash

  • Action: Transfer the organic solution to a separatory funnel. Add an equal volume of cold 5% (w/v) aqueous sodium thiosulfate (

    
    )[3]. Shake vigorously, venting the funnel frequently.
    
  • Causality: The thiosulfate ion reduces the deeply colored

    
     to colorless 
    
    
    
    , while being oxidized to tetrathionate (
    
    
    ). Both ionic byproducts are highly water-soluble and partition exclusively into the aqueous phase. The self-validating cue here is the immediate discharge of the pink/brown color from the organic layer[2].

Step 3: Phase Separation & Brine Wash

  • Action: Discard the lower aqueous layer. Wash the organic layer once with saturated aqueous

    
     (brine).
    
  • Causality: Brine increases the ionic strength of the aqueous phase, forcing any dissolved organic solvent back into the organic layer (salting out). It also acts as a primary desiccant via osmotic pressure, pulling dissolved water out of the ether/ethyl acetate.

Step 4: Desiccation

  • Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (

    
    ) or magnesium sulfate (
    
    
    
    ). Swirl and let sit for 15 minutes.
  • Causality: Removes microscopic water droplets. If water is carried over into the distillation step, it will hydrolyze the iodohydrin into a diol at elevated temperatures.

Step 5: Concentration & Vacuum Distillation

  • Action: Filter off the drying agent. Remove the carrier solvent using a rotary evaporator. Fractionally distill the neat 1-Iodopropan-2-ol under high vacuum[1].

  • Causality: Vacuum distillation lowers the boiling point of the compound. Heating 1-Iodopropan-2-ol at atmospheric pressure provides the activation energy for thermal degradation, which would immediately regenerate the

    
     you just removed.
    

Part 4: Troubleshooting Guide

Issue: Emulsion formation during the thiosulfate wash.

  • Root Cause: Iodohydrins are amphiphilic; the lipophilic alkyl chain and hydrophilic hydroxyl group act as mild surfactants, stabilizing oil-in-water emulsions.

  • Resolution: Do not shake violently if emulsions are a known issue; instead, gently invert the funnel. To break an existing emulsion, add saturated brine to the funnel to maximize the density difference and ionic strength between the phases.

Issue: The organic layer is still slightly yellow after the thiosulfate wash.

  • Root Cause: A pale yellow tint is often not

    
    . It may be due to other organic impurities or side-products (e.g., iodoacetone derivatives) formed during the initial synthesis.
    
  • Resolution: If the distinct pink/purple/brown color is gone, the

    
     has been successfully reduced. Do not perform excessive aqueous washes to remove the yellow tint, as this will only lead to product loss due to the water solubility of the iodohydrin. Rely on the final vacuum distillation to remove these non-volatile organic impurities.
    

Part 5: Reagent Selection Data

The following table summarizes the quantitative and mechanistic differences between reagents used to manage iodine impurities in alkyl iodides.

Reagent / MethodApplication StageMechanism of ActionOperational ProsOperational Cons
Sodium Thiosulfate (

)
Active Purification (Washing)Reduces

to

; oxidizes to

Highly efficient, rapid decolorization, standard laboratory protocol[3].Requires aqueous workup; potential yield loss for water-soluble iodohydrins.
Sodium Bisulfite (

)
Active Purification (Washing)Reduces

to

; oxidizes to

Effective, leaves no complex sulfur byproducts in the organic phase[3].Generates acidic byproducts (

) requiring subsequent neutralization with

.
Copper Wire (

)
Passive Stabilization (Storage)Reacts with trace

to form insoluble

Zero maintenance, breaks the auto-catalytic degradation cycle during storage.Cannot be used to remove bulk

from heavily degraded, dark brown samples.
Vacuum Distillation Active Purification (Isolation)Separates based on vapor pressureRemoves non-volatile polymeric impurities and high-boiling side products.Co-distills with

; strictly requires a prior reductive wash[1].

Part 6: References

  • J. Chem. Soc. (C), 1970 - Synthesis and Reactions of Iodohydrins. mdma.ch. Available at:

  • Can anyone please tell me what is the best way to remove a trace quantity of NaI from a solution? ResearchGate. Available at:

  • Modern Organic Synthesis in the Laboratory (Adapted from Purification of Laboratory Chemicals). LabXing. Available at:

  • Theory of reaction between Iodine solution and Sodium thiosulphate. stkizitohighschoolug.com. Available at:

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of 1-Iodopropan-2-ol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-iodopropan-2-ol. This resource is designed to provide in-depth, practical guidance on managing the cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-iodopropan-2-ol. This resource is designed to provide in-depth, practical guidance on managing the challenges associated with the hygroscopic nature of this versatile reagent. By understanding the underlying principles and implementing the robust protocols detailed here, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Problem - The "Why"

Q1: What does it mean for 1-iodopropan-2-ol to be hygroscopic, and why is it a concern in my experiments?

A1: Hygroscopic substances, like 1-iodopropan-2-ol, have a strong affinity for moisture and will readily absorb it from the atmosphere.[1] This presents a significant challenge in a laboratory setting for several key reasons:

  • Altered Stoichiometry: The absorbed water increases the total weight of the reagent, leading to inaccurate measurements if you are weighing it out for a reaction. This seemingly small error can significantly impact reaction yields and product purity by altering the molar ratios of your reactants.

  • Side Reactions: Water can act as a nucleophile or a base in many organic reactions.[2] In the context of 1-iodopropan-2-ol, which is often used as an alkylating agent, the presence of water can lead to unwanted hydrolysis, forming propan-2-ol and hydroiodic acid.[3] This not only consumes your starting material but also introduces impurities that can complicate purification.

  • Inhibition of Water-Sensitive Reagents: If your reaction involves other water-sensitive components, such as Grignard reagents or certain metal catalysts, the moisture introduced by contaminated 1-iodopropan-2-ol can quench these reagents, preventing your desired transformation from occurring.[4]

Section 2: Proper Storage and Handling - The "How-To"

Q2: I've just received a new bottle of 1-iodopropan-2-ol. What is the best way to store it to minimize water absorption?

A2: Proper storage from the moment of receipt is your first line of defense.[5] Follow these best practices:

  • Airtight and Dry Environment: Always store 1-iodopropan-2-ol in a tightly sealed, airtight container.[1] The original manufacturer's container is often suitable, provided the cap creates a secure seal. For long-term storage, consider using a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate (Drierite®).[6]

  • Inert Atmosphere: For highly sensitive applications, storing the reagent under an inert atmosphere of nitrogen or argon can provide an additional layer of protection against atmospheric moisture.[7]

  • Cool and Dark Location: Store the container in a cool, dry, and dark place.[8] 1-iodopropan-2-ol can be sensitive to light, which may cause it to discolor over time.[3] Storing it away from heat sources also minimizes potential degradation.

Q3: What are the essential handling practices I should adopt when working with 1-iodopropan-2-ol in the lab?

A3: Minimizing exposure to the atmosphere is key.[1]

  • Work Quickly and Efficiently: Have all your equipment and other reagents ready before opening the 1-iodopropan-2-ol container. Measure out the required amount as quickly as possible and immediately reseal the bottle.

  • Use of a Glove Box or Glove Bag: For reactions that are extremely sensitive to moisture, handling 1-iodopropan-2-ol inside a glove box or glove bag with a dry, inert atmosphere is the gold standard.[9][10]

  • Avoid Contamination: Never return any unused reagent to the original container.[11] This prevents the introduction of moisture or other contaminants. Use clean, dry glassware and syringes for all transfers.

Section 3: Quantifying Water Content - The "How Much"

Q4: I suspect my 1-iodopropan-2-ol has been exposed to moisture. How can I accurately determine the water content?

A4: The most reliable and widely accepted method for quantifying water content in organic liquids is Karl Fischer (KF) titration .[12][13]

  • Principle of Karl Fischer Titration: This method is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent (typically methanol).[13] The endpoint is detected when all the water has been consumed, and there is an excess of iodine.

  • Volumetric vs. Coulometric KF:

    • Volumetric KF is suitable for samples with higher water content (typically >0.1%).[14]

    • Coulometric KF is more sensitive and ideal for determining trace amounts of water (down to the parts-per-million level).[15]

  • Importance of Validation: It is crucial to run a blank titration of the KF solvent to account for any background moisture and to use a certified water standard for calibration to ensure accurate results.[16]

Experimental Protocol: Water Content Determination by Volumetric Karl Fischer Titration

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

    • Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent).

    • Perform a pre-titration to neutralize any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Titer Determination:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) and add it to the titration vessel.

    • Run the titration to determine the exact water equivalent of the Karl Fischer reagent (the titer), typically expressed in mg H₂O/mL of titrant. Repeat this step at least twice to ensure reproducibility.

  • Sample Analysis:

    • Using a dry syringe, accurately weigh and inject a known amount of your 1-iodopropan-2-ol sample into the titration vessel.

    • Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculation:

    • Calculate the water content (in %) using the following formula: Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100

Section 4: Drying and Purification - The "Fix"

Q5: My Karl Fischer analysis confirms a high water content in my 1-iodopropan-2-ol. What is the best method to dry it before use?

A5: The most effective method for drying liquid organic reagents is through the use of solid drying agents, followed by filtration or decantation.[17] Distillation can also be employed for more rigorous drying.

Workflow for Handling Hygroscopic 1-Iodopropan-2-ol

G cluster_storage Storage cluster_handling Handling & Use cluster_troubleshooting Troubleshooting storage Receive and Store (Airtight, Desiccator) weigh Weigh Quickly or Handle in Glove Box storage->weigh Minimize Exposure kf Quantify Water (Karl Fischer Titration) storage->kf If moisture exposure is suspected reaction Use in Reaction weigh->reaction dry Dry with Solid Agent (e.g., MgSO4) kf->dry If water content is high filter Filter or Decant dry->filter filter->reaction Use Dried Reagent

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 1-Iodopropan-2-ol: Experimental Acquisition vs. In-Silico Prediction

As a Senior Application Scientist, I frequently encounter researchers who struggle with the structural elucidation of halogenated chiral compounds. 1-Iodopropan-2-ol, a bifunctional iodohydrin ()[1], serves as an excelle...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers who struggle with the structural elucidation of halogenated chiral compounds. 1-Iodopropan-2-ol, a bifunctional iodohydrin ()[1], serves as an excellent model for demonstrating the limitations of empirical NMR prediction software. While in-silico tools rely on basic additivity rules, they often fail to account for complex quantum mechanical environments, such as the heavy atom effect and diastereotopic splitting.

This guide provides an objective comparison between experimental high-resolution 1H NMR data and in-silico predictions, equipping drug development professionals with the mechanistic causality needed to accurately interpret these spectra.

Comparative Analysis: Experimental Data vs. In-Silico Prediction

When analyzing 1-iodopropan-2-ol, relying solely on prediction algorithms can lead to misassignments, particularly at the C1 position. Below is a comparative breakdown of the expected vs. actual chemical shifts ()[2].

Structural EnvironmentMultiplicity (Expected)Experimental Shift (CDCl3)In-Silico Prediction (Additivity)Deviation (Δ ppm)Mechanistic Driver
-CH3 (C3) Doublet (d)1.25 ppm1.31 ppm+0.06Vicinal coupling to C2 methine.
-OH Broad Singlet (br s)~2.50 ppm (varies)2.00 ppm-0.50Hydrogen bonding; highly concentration dependent.
-CH2-I (C1) ABX Multiplet (m)3.20 - 3.45 ppm3.35 ppm (Doublet)N/ADiastereotopic splitting + Iodine heavy atom effect.
-CH-OH (C2) Multiplet (m)3.80 - 4.05 ppm3.92 ppm-0.03Deshielding by adjacent electronegative oxygen.
Mechanistic Causality: Decoding the Deviations

To achieve scientific integrity in NMR interpretation, one must understand the physical chemistry driving the observed chemical shifts ()[3].

  • The Heavy Atom Effect (Iodine on C1): Prediction software often treats halogens purely based on electronegativity. While iodine is electronegative, its massive, polarizable electron cloud introduces significant diamagnetic shielding. This "heavy atom effect" pushes the C1 protons further upfield (~3.20 - 3.45 ppm) than one would expect for a carbon adjacent to a halogen ()[4].

  • Diastereotopic Splitting (The ABX System): Because C2 is a chiral center, the two protons on C1 are diastereotopic. They reside in permanently distinct magnetic environments regardless of bond rotation. Instead of the simple doublet predicted by software, these protons couple with each other (geminal coupling,

    
     Hz) and with the C2 methine proton (vicinal coupling, 
    
    
    
    Hz), resulting in a complex, second-order ABX multiplet.
  • Deshielding by Oxygen (C2): The highly electronegative oxygen atom pulls electron density away from the C2 methine proton, causing a predictable downfield shift to ~3.80 - 4.05 ppm. This first-order effect is accurately captured by both experimental and predicted models[4].

Self-Validating Experimental Protocol

A robust analytical workflow must be a self-validating system. The hydroxyl (-OH) proton's chemical shift is highly variable due to concentration-dependent hydrogen bonding. To conclusively assign this peak without relying on ambiguous shift tables, we employ a classic D2O exchange protocol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity 1-iodopropan-2-ol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is chosen because it lacks exchangeable protons, ensuring the -OH signal remains visible prior to validation.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (298K) using a standard zg30 pulse sequence. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans to achieve an optimal signal-to-noise ratio.

  • Baseline Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform the Free Induction Decay (FID), and calibrate the TMS peak to exactly 0.00 ppm.

  • Self-Validation (D2O Shake): Add 2 drops of Deuterium Oxide (D2O) directly to the NMR tube. Shake vigorously for 30 seconds to force hydrogen-deuterium exchange at the hydroxyl position.

  • Re-Acquisition: Re-run the spectrum using identical parameters. The broad singlet at ~2.50 ppm will disappear, definitively proving its identity as the -OH proton.

G A Acquire Standard 1H NMR (CDCl3) B Identify Candidate OH Peak (~2.5 ppm) A->B C Add 1-2 drops D2O & Shake Vigorously B->C D Re-acquire 1H NMR Spectrum C->D E Peak Disappears? (H-D Exchange) D->E F Confirmed OH Assignment E->F

Self-validating D2O shake workflow for hydroxyl proton assignment.

References
  • National Center for Biotechnology Information. "1-Iodopropan-2-ol | C3H7IO | CID 13398828". PubChem.[Link]

  • Sanseverino, A. M., et al. "Cohalogenation of limonene, carvomenthene and related unsaturated monoterpenic alcohols". Journal of the Brazilian Chemical Society.[Link]

  • Bloch, D. R. "Organic Chemistry Demystified: A Self-Teaching Guide". McGraw-Hill.[Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Spectrum of 1-Iodopropan-2-ol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR spectrum of 1-iodopropan-2-ol, a versatile building block in organic synthesis. By comparing its spectral features with those of structurally related analogs, we aim to furnish researchers with a practical and insightful reference for interpreting 13C NMR data and understanding the subtle electronic effects that govern chemical shifts.

The Role of 13C NMR in Structural Verification

13C NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a carbon nucleus. Factors such as the hybridization state, the electronegativity of neighboring atoms, and steric effects all contribute to the final chemical shift value. For drug development professionals, confirming the precise connectivity and substitution pattern of a molecule is a critical step in ensuring the identity and purity of a synthesized compound.

Analysis of the 13C NMR Spectrum of 1-Iodopropan-2-ol

Due to the unavailability of an experimental spectrum in public databases, the 13C NMR chemical shifts for 1-iodopropan-2-ol have been predicted using advanced computational algorithms. These predictions provide a reliable framework for understanding the expected spectral features. The structure of 1-iodopropan-2-ol, with its constituent carbon atoms numbered for clarity, is shown below.

Figure 1: Structure of 1-Iodopropan-2-ol with IUPAC numbering.

The predicted 13C NMR spectrum of 1-iodopropan-2-ol is expected to exhibit three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule. The predicted chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1 (CH₂I)~15Attached to the highly electronegative iodine atom, which exhibits a "heavy atom effect," causing a significant upfield shift (shielding) of the directly attached carbon.
C2 (CHOH)~70Bonded to the electronegative oxygen atom of the hydroxyl group, leading to a substantial downfield shift (deshielding).
C3 (CH₃)~25A typical aliphatic methyl group, relatively shielded and appearing at a characteristic upfield position.

Note: Predicted values are generated using a reliable NMR prediction engine and should be used as a guide for spectral interpretation.

Comparative 13C NMR Spectral Analysis

To contextualize the spectrum of 1-iodopropan-2-ol, it is instructive to compare it with the experimentally determined spectra of related small molecules. This comparative approach highlights the influence of different substituents on carbon chemical shifts.

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)Data Source
1-Iodopropan-2-ol ~15 (Predicted)~70 (Predicted)~25 (Predicted)Prediction
1-Chloropropan-2-ol ~52 (Predicted)~68 (Predicted)~23 (Predicted)Prediction
2-Iodopropane 28.5 (CH₃)27.9 (CHI)28.5 (CH₃)SDBS[1]
Propan-2-ol 25.1 (CH₃)63.6 (CHOH)25.1 (CH₃)SDBS[2]
Key Observations and Mechanistic Insights:
  • The Heavy Atom Effect of Iodine: A comparison between the predicted shift of C1 in 1-iodopropan-2-ol (~15 ppm) and 1-chloropropan-2-ol (~52 ppm) starkly illustrates the "heavy atom effect" of iodine.[3] While chlorine is highly electronegative and deshields the attached carbon, the larger and more polarizable electron cloud of iodine induces a significant shielding effect, shifting the C1 signal to a much higher field (lower ppm value).

  • Influence of the Hydroxyl Group: The presence of the hydroxyl group at the C2 position in both 1-iodopropan-2-ol and 1-chloropropan-2-ol results in a significant downfield shift for this carbon (~70 ppm and ~68 ppm, respectively) compared to the analogous carbon in 2-iodopropane (27.9 ppm). This is due to the strong deshielding effect of the electronegative oxygen atom.[4]

  • Symmetry and Equivalence: In 2-iodopropane and propan-2-ol, the two methyl groups (C1 and C3) are chemically equivalent due to molecular symmetry.[1][2] This results in a single signal for these two carbons in their respective 13C NMR spectra. In contrast, the three carbons in 1-iodopropan-2-ol and 1-chloropropan-2-ol are all in distinct chemical environments, leading to three separate signals.

Experimental Protocol for 13C NMR Spectrum Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule like 1-iodopropan-2-ol.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. The deuterium signal is used by the NMR spectrometer's lock system to stabilize the magnetic field.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope (1.1%).

  • Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. The signal for the equivalent carbons in TMS is defined as 0.0 ppm and is used to calibrate the chemical shift scale.

  • Filtration and Transfer: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. Instrument Setup and Data Acquisition

The following is a generalized workflow for a modern NMR spectrometer. Specific commands and parameter names may vary between instrument manufacturers.

13C_NMR_Workflow cluster_Sample Sample Preparation cluster_Instrument Instrument Operation cluster_Acquisition Data Acquisition A Dissolve Sample in Deuterated Solvent with TMS B Filter into NMR Tube A->B C Insert Sample into Magnet D Lock on Solvent Signal C->D E Shim Magnetic Field D->E F Tune and Match Probe E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Process Data (FT, Phasing, Baseline Correction) H->I J Reference Spectrum to TMS I->J

Figure 2: A generalized workflow for acquiring a 13C NMR spectrum.

  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the appropriate position within the NMR magnet.

  • Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to maintain a stable magnetic field throughout the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to produce sharp, symmetrical NMR signals.

  • Tuning and Matching: The NMR probe is tuned to the resonance frequency of ¹³C and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

  • Setting Acquisition Parameters:

    • Pulse Program: Select a standard proton-decoupled 13C NMR pulse sequence.

    • Spectral Width: Set the spectral width to encompass the expected range of 13C chemical shifts (typically 0-220 ppm).

    • Acquisition Time: This determines the digital resolution of the spectrum. A typical value is 1-2 seconds.

    • Relaxation Delay: A delay between pulses to allow for nuclear relaxation. For quantitative measurements, a longer delay is necessary.

    • Number of Scans: Due to the low sensitivity of 13C NMR, multiple scans (from hundreds to thousands) are typically acquired and averaged to improve the signal-to-noise ratio.

  • Data Acquisition: Initiate the acquisition process. The free induction decay (FID), a time-domain signal, is collected.

  • Data Processing:

    • Fourier Transform (FT): The FID is converted from the time domain to the frequency domain to produce the NMR spectrum.

    • Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.

Conclusion

The 13C NMR spectrum of 1-iodopropan-2-ol, when analyzed in conjunction with its structural analogs, provides a clear illustration of fundamental principles in NMR spectroscopy. The interplay of the "heavy atom effect" from iodine and the deshielding influence of the hydroxyl group creates a unique spectral fingerprint. This guide serves as a comprehensive resource for researchers and drug development professionals, offering not only a detailed spectral analysis but also a practical, field-proven protocol for acquiring high-quality 13C NMR data. By understanding these principles and methodologies, scientists can confidently utilize 13C NMR for the critical task of molecular structure elucidation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • SDBS No. 2133, 2-Iodopropane. Spectral Database for Organic Compounds (SDBS). [Link]

  • SDBS No. 454, Propan-2-ol. Spectral Database for Organic Compounds (SDBS). [Link]

  • P.D. Ellis, G.E. Maciel, J.W. McIver Jr., "Substituent Effects on 13C Chemical Shifts in Alkyl Halides," Journal of the American Chemical Society, 94(11), 4069-4070 (1972). [Link]

  • J.B. Stothers, "13C NMR Spectroscopy: A Review," Applied Spectroscopy, 26(1), 1-16 (1972). [Link]

Sources

Validation

A Comparative Guide to the GC-MS Analysis of 1-Iodopropan-2-ol: Retention Time, Methodologies, and Isomeric Differentiation

For researchers, scientists, and drug development professionals, the precise identification and quantification of synthetic intermediates are paramount. 1-Iodopropan-2-ol, a key iodohydrin building block, is frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of synthetic intermediates are paramount. 1-Iodopropan-2-ol, a key iodohydrin building block, is frequently utilized in the synthesis of more complex and bioactive molecules.[1] Its accurate analysis is critical for ensuring reaction completion, purity of intermediates, and the safety of final pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification.

This guide provides an in-depth, technically-grounded protocol for the analysis of 1-Iodopropan-2-ol by GC-MS. It moves beyond a simple recitation of parameters to explain the scientific rationale behind the chosen methodology. Furthermore, it presents a comparative analysis of 1-Iodopropan-2-ol and its primary isomer, 2-Iodopropan-1-ol, furnishing the supporting data necessary to differentiate these closely related compounds.

The Analytical Imperative: Separating Structural Isomers

The primary challenge in the analysis of 1-Iodopropan-2-ol is often the presence of its structural isomer, 2-Iodopropan-1-ol. These two compounds share the same molecular formula (C₃H₇IO) and molecular weight (185.99 g/mol ), making them indistinguishable by mass spectrometry alone.[2] Therefore, chromatographic separation is not merely a preliminary step but the cornerstone of a valid analytical method. The choice of GC column and temperature programming is critical to resolving these isomers and achieving accurate quantification.

Core Methodology: GC-MS Analysis of 1-Iodopropan-2-ol

This section details a robust, self-validating protocol for the analysis of 1-Iodopropan-2-ol. The parameters have been selected based on established principles for the analysis of polar, halogenated compounds and data from structurally similar molecules.

Experimental Protocol
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 1-Iodopropan-2-ol in a suitable volatile organic solvent, such as methanol or ethyl acetate.[3]

    • Perform serial dilutions to create a calibration curve ranging from approximately 1 µg/mL to 100 µg/mL. The optimal concentration for analysis aims for a column loading of around 10 ng for a 1 µL injection.[4]

    • Ensure all standards are prepared in glass vials to avoid contamination from plastics.[4]

  • n-Alkane Standard Preparation:

    • Prepare a mixed standard of n-alkanes (e.g., C10 to C20) in hexane. This is essential for the calculation of the Kovats Retention Index, a more stable and transferable metric than absolute retention time.[5]

  • GC-MS Instrumentation and Parameters:

    • Inject 1 µL of the prepared standard into the GC-MS system.

    • The following table outlines the recommended starting parameters for a standard GC-MS system, such as an Agilent 7890B GC with a 5977B MSD.

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column separates compounds primarily based on their boiling points, which is ideal for resolving isomers with different boiling points.[6] It is a robust, general-purpose column found in most analytical labs.
Injector Splitless Mode, 250 °CSplitless injection is the standard for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity.[7] A temperature of 250 °C ensures rapid and complete vaporization without thermal degradation.
Carrier Gas Helium, Constant Flow Rate @ 1.2 mL/minHelium is an inert and efficient carrier gas, providing good resolution. A constant flow rate ensures reproducible retention times.[8]
Oven Program Initial 50 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min)A low initial temperature helps focus the analytes at the head of the column. The temperature ramp allows for the sequential elution of compounds based on their volatility.
MS Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Electron Ionization (EI), 230 °C, 70 eVStandard EI at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.
Quadrupole 150 °CA stable quadrupole temperature ensures consistent mass filtering.
Scan Mode Full Scan (m/z 40-250)Full scan mode is used to acquire the complete mass spectrum for identification and structural confirmation.
Visualizing the Workflow

The following diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare 1-Iodopropan-2-ol Standard (1 mg/mL) C Perform Serial Dilutions (1-100 µg/mL) A->C B Prepare n-Alkane Standard Mix D Inject 1 µL Sample (Splitless, 250°C) B->D C->D E GC Separation (DB-5ms Column) D->E F MS Detection (EI, Full Scan) E->F G Record Retention Times (Analyte & Alkanes) F->G H Identify Peak via Mass Spectrum F->H I Calculate Kovats Retention Index G->I

GC-MS analysis workflow for 1-Iodopropan-2-ol.

Comparative Analysis: Differentiating Iodopropanol Isomers

While direct, published experimental retention index data for 1-Iodopropan-2-ol and 2-Iodopropan-1-ol on a DB-5ms column is not available in major databases like the NIST Chemistry WebBook, we can predict their elution order based on fundamental chromatographic principles.[9]

On a non-polar stationary phase, such as DB-5ms, the elution order of compounds is primarily governed by their boiling points.[8] Compounds with lower boiling points are more volatile and travel through the column faster, resulting in shorter retention times.

CompoundStructureBoiling Point (°C)Expected Elution Order
2-Iodopropan-1-ol CH₃CH(I)CH₂OHHigher (Primary Alcohol)2nd
1-Iodopropan-2-ol CH₂ICH(OH)CH₃Lower (Secondary Alcohol)1st

Causality of Elution Order: Primary alcohols generally have higher boiling points than their secondary alcohol isomers. This is due to the hydroxyl group being more sterically accessible in primary alcohols, which allows for more effective intermolecular hydrogen bonding. The stronger these intermolecular forces, the more energy (and thus higher temperature) is required to move the compound into the vapor phase, leading to a higher boiling point and longer retention time in the GC.

Therefore, 1-Iodopropan-2-ol is expected to elute before 2-Iodopropan-1-ol on a DB-5ms column.

Visualizing Isomeric Elution

Elution_Order cluster_chromatogram Expected Chromatogram on DB-5ms start node1 node1 end Time -> node2 node2 peak1 1-Iodopropan-2-ol (Lower Boiling Point) peak2 2-Iodopropan-1-ol (Higher Boiling Point) a b a->b c b->c d e d->e f e->f

Predicted elution order of iodopropanol isomers.

Data Interpretation and Trustworthiness: A Self-Validating System

A robust analytical method must be a self-validating system. Relying solely on retention time is insufficient for positive identification.

  • Mass Spectral Confirmation: The most critical step for identification is the analysis of the mass spectrum obtained from the peak of interest. The mass spectrum of 1-Iodopropan-2-ol will exhibit a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺ at m/z 186) may be weak or absent, key fragment ions will provide a definitive fingerprint. Look for characteristic losses, such as the loss of an iodine atom (m/z 59) or fragments corresponding to the carbon backbone. Comparison with a known reference spectrum or library (e.g., Wiley/NIST) is essential for confident identification.[10][11]

  • Kovats Retention Index (RI): Retention time can shift between instruments and even between runs. The Kovats Retention Index normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, creating a much more stable and transferable value.[5] The RI for 1-iodopropane on non-polar columns is reported to be in the range of 700-715.[12] Due to the polar hydroxyl group, the RI for 1-Iodopropan-2-ol will be significantly higher, but this value serves as a useful reference point. Calculating the experimental RI for your target peak provides a secondary, powerful confirmation of identity that can be compared across different laboratories.

  • Use of Certified Reference Material (CRM): The most trustworthy method involves analyzing a CRM of 1-Iodopropan-2-ol. This allows for unequivocal confirmation of the retention time and mass spectrum on your specific instrument and under your exact experimental conditions. A CRM from a reputable supplier is a prerequisite for method validation in regulated environments.[13]

Conclusion

The reliable GC-MS analysis of 1-Iodopropan-2-ol is readily achievable with a systematic approach. By employing a standard non-polar DB-5ms column, analysts can effectively separate it from its critical isomer, 2-Iodopropan-1-ol, based on well-understood differences in their boiling points. While direct experimental retention index data is sparse, a robust identification can be achieved by combining the relative retention order with rigorous mass spectral interpretation and the use of certified reference materials. This guide provides the foundational methodology and scientific rationale necessary for researchers to develop and validate a trustworthy analytical method for this important synthetic intermediate.

References

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023, May 20). National Center for Biotechnology Information. [Link]

  • Gas Chromatographic Retention Data. NIST Chemistry WebBook. [Link]

  • 1-Iodopropan-2-ol. PubChem. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. ChemRxiv. [Link]

  • The Kovats Retention Index: Propan-2-ol (C3H8O). The Pherobase. [Link]

  • Retrieve retention indices from NIST — nist_ri • webchem. rOpenSci. [Link]

  • Propane, 1-iodo-. NIST Chemistry WebBook. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Massachusetts Amherst. [Link]

  • Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. GL Sciences. [Link]

  • Septum purge flow continuously removes contaminants entering through the septum. Organomation. [Link]

  • Propane, 2-iodo-. NIST Chemistry WebBook. [Link]

  • 12.4: Gas Chromatography. Chemistry LibreTexts. [Link]

  • Values of retention indexes (DB5 column) and percentage of the main components of essential oil from marjoram. ResearchGate. [Link]

  • [eBook] Methods & Applications in GC-MS. Separation Science. [Link]

  • How to read and Interpret GC/MS Spectra. ResearchGate. [Link]

  • mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide. Doc Brown's Chemistry. [Link]

Sources

Comparative

Distinguishing 1-Iodopropan-2-ol from propylene glycol impurities

An in-depth technical guide for drug development professionals and analytical chemists. The Analytical Challenge: Halohydrins vs.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and analytical chemists.

The Analytical Challenge: Halohydrins vs. Diols

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic intermediates, 1-iodopropan-2-ol (a reactive halohydrin) is frequently synthesized via the ring-opening of propylene oxide with hydrogen iodide, or through the cohalogenation of alkenes. A ubiquitous impurity in these workflows is propylene glycol (1,2-propanediol), which arises either as an unreacted starting material or as a hydrolysis byproduct of the halohydrin.

Failing to accurately distinguish and quantify the halohydrin from the diol can lead to catastrophic downstream side reactions, as the carbon-iodine bond is highly susceptible to nucleophilic substitution, whereas the diol is relatively inert. As a Senior Application Scientist, I approach this differentiation not merely as a separation task, but as an exercise in exploiting fundamental physicochemical divergences—specifically, the polarizability of iodine versus the hydrogen-bonding capacity of oxygen.

Mechanistic Basis for Differentiation

To build a self-validating analytical system, we must first understand the causality behind the molecules' behavior in different environments.

  • Electronegativity vs. Polarizability: Oxygen is highly electronegative (3.44) and participates in strong intermolecular hydrogen bonding. Iodine is less electronegative (2.66) but possesses a massive, highly polarizable electron cloud. This fundamental difference dictates their chromatographic retention mechanisms.

  • The Heavy Atom Effect in NMR: The large electron cloud of the iodine atom exerts a pronounced diamagnetic shielding effect on the directly attached carbon atom. This "heavy atom effect" shifts the

    
    C NMR signal of the 
    
    
    
    group significantly upfield compared to the
    
    
    group in propylene glycol.
  • Mass Defect and Isotopic Signatures: Iodine is monoisotopic (

    
    I) and has a distinct mass defect. In mass spectrometry, the presence of the 
    
    
    
    127 fragment and the large molecular weight disparity (
    
    
    186 vs. 76) provides an unambiguous orthogonal validation to chromatography.
Quantitative Data Comparison

The following table summarizes the quantitative metrics used to differentiate the two compounds across multiple analytical modalities.

Property / Analytical MarkerPropylene Glycol (Impurity)1-Iodopropan-2-ol (Target)Causality / Rationale
Molecular Weight 76.09 g/mol 185.99 g/mol Substitution of -OH (17 Da) with -I (127 Da).
Boiling Point 188 °C~60 °C (at 10 mmHg)Strong dual H-bonding in PG increases boiling point despite lower MW.
GC-MS Base Peak

45


59

Cleavage of the weaker C-I bond dominates the halohydrin fragmentation.

H NMR (

shift)
~3.3 - 3.6 ppm (multiplet)~3.2 - 3.4 ppm (multiplet)Inductive deshielding by O is slightly stronger than I.

C NMR (

shift)
~67.0 ppm~10.0 - 15.0 ppmCritical Marker: Iodine's heavy atom effect causes massive upfield shielding[1].

Logical Decision Workflow

Below is the analytical decision tree demonstrating the orthogonal validation approach required to confidently distinguish the halohydrin from the diol.

AnalyticalWorkflow Sample Unknown Mixture (1-Iodopropan-2-ol vs Propylene Glycol) GCMS GC-MS (EI, 70 eV) Cyanopropylphenyl / WAX Column Sample->GCMS NMR Multinuclear NMR (1H, 13C, HSQC in CDCl3) Sample->NMR PG_MS Propylene Glycol Elutes Later (H-Bonding) m/z 76 (M+), 45 (Base) GCMS->PG_MS High Polarity Iodo_MS 1-Iodopropan-2-ol Elutes Earlier m/z 186 (M+), 127 (I+) GCMS->Iodo_MS High Mass Defect PG_NMR PG 13C NMR C1 (CH2-OH) @ ~67 ppm NMR->PG_NMR Oxygen Electronegativity Iodo_NMR Iodo 13C NMR C1 (CH2-I) @ ~10-15 ppm NMR->Iodo_NMR Iodine Heavy Atom Effect

Fig 1: Orthogonal analytical workflow for differentiating 1-iodopropan-2-ol and propylene glycol.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives caused by column degradation, matrix effects, or thermal decomposition.

Protocol 1: GC-MS Profiling using High-Polarity Columns

Causality: Propylene glycol is highly polar and prone to severe peak tailing on standard non-polar (e.g., 5% phenyl) columns. To achieve baseline resolution and accurate quantitation, a mid-to-high polarity column such as an SPB-624 (cyanopropylphenyl) or a ZB-WAX PLUS (polyethylene glycol) is mandatory[2],[3]. 1-Iodopropan-2-ol, lacking the second hydroxyl group, interacts less with the stationary phase and elutes sharply.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of MS-grade ethyl acetate. Self-Validation: Spike the sample with 10 µg/mL of an internal standard (e.g., ethylene glycol-d4) to monitor injection reproducibility and track potential active site adsorption in the inlet.

  • Column Selection: Install a 60 m × 0.32 mm × 1.80 μm SPB-624 capillary column[2] or equivalent high-efficiency WAX column[3].

  • Inlet Parameters: Set the split/splitless injector to 220 °C (avoid higher temperatures to prevent thermal dehalogenation of the iodohydrin). Use a split ratio of 20:1.

  • Oven Program: Initial temperature at 60 °C (hold for 2 min), ramp at 10 °C/min to 240 °C (hold for 5 min).

  • MS Acquisition: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from

    
     30 to 300.
    
  • Data Interpretation:

    • Propylene Glycol: Look for the molecular ion at

      
       76 (often weak) and the diagnostic base peak at 
      
      
      
      45 (
      
      
      ).
    • 1-Iodopropan-2-ol: Look for the molecular ion at

      
       186, the fragment at 
      
      
      
      59 (
      
      
      ), and the unmistakable bare iodine cation at
      
      
      127.
Protocol 2: Multinuclear NMR Spectroscopy

Causality: While GC-MS provides excellent sensitivity, it subjects the molecule to thermal stress. NMR is a non-destructive technique that directly probes the electronic environment of the nuclei. The dramatic difference in the


C chemical shift of the C1 carbon is the absolute gold standard for distinguishing these two molecules[1],[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~15 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Self-Validation: Ensure the 
    
    
    
    is stored over silver foil to prevent the presence of DCl, which could catalyze the hydrolysis of the halohydrin back into propylene glycol during acquisition.
  • 1H NMR Acquisition: Acquire a standard 1D

    
    H spectrum at 400 MHz (16 scans, 2s relaxation delay).
    
    • Observation: The

      
       group of 1-iodopropan-2-ol appears as a doublet at ~1.25 ppm (
      
      
      
      Hz), while the
      
      
      protons appear as a complex multiplet around 3.20-3.45 ppm due to diastereotopic splitting and coupling to the adjacent chiral center[4].
  • 13C NMR Acquisition: Acquire a proton-decoupled 1D

    
    C spectrum at 100 MHz (512 scans).
    
    • Observation: Propylene glycol will show three distinct peaks: ~20 ppm (

      
      ), ~67 ppm (
      
      
      
      ), and ~68 ppm (
      
      
      ). 1-Iodopropan-2-ol will show peaks at ~22 ppm (
      
      
      ), ~65 ppm (
      
      
      ), and a highly shielded peak at ~10-15 ppm (
      
      
      ).
  • Orthogonal Validation (2D HSQC): To absolutely confirm the assignment, run a 2D

    
     HSQC experiment. The cross-peak correlating the proton signal at ~3.3 ppm with the carbon signal at ~10 ppm definitively proves the presence of the 
    
    
    
    moiety, ruling out any diol impurities.

References

  • Increased Resolution of Propylene Glycol Impurities with High-Efficiency GC Column Dimensions and Zebron™ ZB-WAX PLUS™. LabRulez GCMS. Available at: [Link]

  • Cohalogenation of Limonene, Carvomenthene and Related Unsaturated Monoterpenic Alcohols. Semantic Scholar. Available at:[Link]

  • Cohalogenation of limonene, carvomenthene and related unsaturated monoterpenic alcohols. SciELO. Available at: [Link]

Sources

Validation

Comparative Leaving Group Ability of Iodide in Propanol Derivatives: A Mechanistic and Experimental Guide

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures, propanol derivatives (such as 3-halo-1-propanols) are ubiquitous alkylating agents used to introduce hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures, propanol derivatives (such as 3-halo-1-propanols) are ubiquitous alkylating agents used to introduce hydroxypropyl scaffolds[1]. The kinetic efficiency, yield, and required conditions of these nucleophilic substitution reactions hinge entirely on the chosen leaving group. While chlorides and bromides are traditionally favored for their cost-effectiveness, iodide offers unique kinetic advantages that allow for milder reaction conditions. This guide objectively evaluates the leaving group ability of iodide in propanol derivatives compared to other halogens and sulfonates, providing mechanistic insights and field-validated experimental protocols.

Mechanistic Causality: Why Iodide Excels

The physical ability of a group to depart during a nucleophilic substitution (SN1 or SN2) is fundamentally tied to the stability of the expelled anion. This stability correlates with the pKa of its conjugate acid and the polarizability of the carbon-heteroatom bond[2]. In the context of propanol derivatives, substituting the hydroxyl-adjacent carbon relies on three critical factors where iodide demonstrates superiority:

  • Bond Dissociation Energy : The C–I bond is significantly weaker (approx. 52 kcal/mol) than both C–Br (66 kcal/mol) and C–Cl (79 kcal/mol)[3]. This weak bond dramatically lowers the activation energy required to reach the transition state.

  • Atomic Polarizability : Iodide possesses a large atomic radius, allowing its electron cloud to distort readily. This high polarizability stabilizes the SN2 transition state, facilitating the simultaneous bond-making and bond-breaking process without requiring excessive thermal energy[3].

  • Basicity : Iodide is the conjugate base of hydroiodic acid (pKa ≈ -10). Because it is an extremely weak base, it is highly stable as an independent species in solution, making it an exceptional leaving group[3][4].

Contextual Nucleophile Effects: The Thiolate Anomaly

While the general leaving group reactivity order is widely taught as Tosylate > Iodide > Bromide > Chloride , this hierarchy is not absolute. Leaving group ability is highly contextual and depends heavily on the nature of the attacking nucleophile[5].

For "hard" nucleophiles like ethoxide or amines, tosylate is displaced faster than iodide. However, when utilizing "soft", highly polarizable nucleophiles like para-thiocresolate or other thiolates, iodide (and sometimes bromide) is displaced preferentially over tosylate[5][6]. This phenomenon is dictated by Hard-Soft Acid-Base (HSAB) principles: soft nucleophiles prefer reacting at carbons bearing soft leaving groups like iodide, leading to a highly stabilized, charge-dispersed transition state.

G Substrate 3-Substituted 1-Propanol HardNuc Hard Nucleophile (e.g., Ethoxide) Substrate->HardNuc Alkylation SoftNuc Soft Nucleophile (e.g., Thiolate) Substrate->SoftNuc Alkylation TS_Hard Prefers Hard LG (Tosylate > Iodide) HardNuc->TS_Hard SN2 Attack TS_Soft Prefers Soft LG (Iodide > Tosylate) SoftNuc->TS_Soft SN2 Attack Prod1 Ether Derivative TS_Hard->Prod1 Prod2 Thioether Derivative TS_Soft->Prod2

Mechanistic divergence in leaving group preference based on nucleophile hardness/softness.

Comparative Performance Data

The following table summarizes the physicochemical properties and relative SN2 reaction rates for various 3-substituted-1-propanol derivatives.

Leaving Group (X)Conjugate Acid pKaC–X Bond Strength (kcal/mol)Relative SN2 Rate (EtOH, 25°C)Optimal Nucleophile Pairing
Chloride (Cl⁻) -7.0791Strong, unhindered bases
Bromide (Br⁻) -9.066~50General amines, alkoxides
Iodide (I⁻) -10.052~150Soft nucleophiles (thiols)
Tosylate (OTs⁻) -2.8N/A (C–O bond)~500Hard nucleophiles (O-based)

Note: Relative rates are approximate baseline multipliers for primary alkyl substrates undergoing standard SN2 solvolysis/substitution[3][5].

Experimental Protocols: Alkylation using 3-Iodo-1-propanol

To demonstrate the practical superiority of iodide as a leaving group under mild conditions, the following protocol details the synthesis of a thioether derivative using 3-iodo-1-propanol.

Unlike 3-chloro-1-propanol, which often requires harsh reflux conditions (60–80 °C) or Finkelstein conditions (in situ iodide catalysis) to achieve reasonable yields[7][8], 3-iodo-1-propanol reacts smoothly at ambient temperatures.

Workflow Step1 1. Preparation Deprotonate thiol with base Step2 2. Alkylation Add 3-Iodo-1-propanol (25°C) Step1->Step2 Step3 3. Quench & Extract Add H2O, extract with EtOAc Step2->Step3 Step4 4. Purification Dry, concentrate, column Step3->Step4

Step-by-step experimental workflow for the mild alkylation of thiols using 3-iodo-1-propanol.

Methodology: Synthesis of 3-(Phenylthio)-1-propanol

1. Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

2. Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol) to the solution. Stir the suspension at room temperature (25 °C) for 15 minutes to generate the highly nucleophilic thiolate anion.

3. Substrate Addition (Causality Check): Slowly add 3-iodo-1-propanol (1.1 eq, 11 mmol) dropwise via syringe. Causality & Self-Validation: The slight stoichiometric excess of the propanol derivative ensures that the limiting reagent (thiophenol) is entirely consumed. This prevents malodorous and toxic thiol contamination in the final product.

4. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. Causality & Self-Validation: Due to the excellent leaving group ability of iodide, the reaction typically reaches completion within 1–2 hours. The disappearance of the highly UV-active thiophenol spot validates the completion of the SN2 S-alkylation. The mild room-temperature condition is specifically chosen because iodide's low activation barrier eliminates the need for thermal activation, which would otherwise risk side reactions like etherification or elimination.

5. Workup: Quench the reaction by adding 50 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

6. Washing & Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product via flash column chromatography to yield pure 3-(phenylthio)-1-propanol.

References

  • Wikipedia - Leaving group. Retrieved from:[Link]

  • KPU Pressbooks - 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from:[Link]

  • Georgia Institute of Technology - TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from: [Link]

  • Chemistry LibreTexts - 8.5: Leaving Groups. Retrieved from: [Link]

  • Google Patents - CN108752250B - Synthesis method of high-purity fudosteine.

Sources

Comparative

Reference standards for 1-Iodopropan-2-ol analysis

Comparative Guide to Reference Standards for Trace Analysis of 1-Iodopropan-2-ol As drug development increasingly focuses on the safety profiles of active pharmaceutical ingredients (APIs), the control of potential genot...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Reference Standards for Trace Analysis of 1-Iodopropan-2-ol

As drug development increasingly focuses on the safety profiles of active pharmaceutical ingredients (APIs), the control of potential genotoxic impurities (PGIs) has become a paramount analytical challenge. 1-Iodopropan-2-ol is a bifunctional halohydrin featuring both a primary iodide and a secondary alcohol. It is frequently encountered as a byproduct in the ring-opening of epoxides or during the synthesis of iodinated contrast media ([1]).

Because of its alkylating potential, 1-Iodopropan-2-ol is classified as a DNA-reactive impurity. Under the ICH M7 framework, such impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC), which typically translates to a maximum intake of 1.5 μ g/day for lifetime exposure ([2],[3]). Achieving parts-per-million (ppm) or parts-per-billion (ppb) detection limits requires robust analytical techniques, predominantly Gas Chromatography-Mass Spectrometry (GC-MS) ([4]).

The success of these trace-level quantifications hinges entirely on the selection of the correct reference standard. This guide objectively compares available reference standard grades and provides a self-validating experimental workflow for the accurate quantification of 1-Iodopropan-2-ol.

Objective Comparison of Reference Standards

When analyzing highly reactive, semi-volatile compounds like 1-Iodopropan-2-ol, matrix effects within the GC-MS system (such as signal enhancement or suppression in the ion source) can severely skew quantitative results. The table below compares the performance and utility of four distinct classes of reference standards used in PGI analysis.

Standard GradePurity & TraceabilityMatrix Effect MitigationCost & AvailabilityOptimal Use Case
Pharmacopeial / CRM High (>99%), ISO 17034 CertifiedNone (Relies on External Calibration)High / Often limitedFinal API batch release, formal regulatory submissions.
Analytical Grade Moderate to High (>95%)None (Relies on External Calibration)Low / Widely availableEarly-phase method development, preliminary screening.
Stable Isotope-Labeled (SIL) High (Isotopic purity >98%)Complete (Internal Calibration) Very High / Custom synthesisGold Standard for MS. Complex API matrices, trace quantification.
In-House Synthesized Variable (Requires full NMR/MS char.)None (Relies on External Calibration)Moderate (Labor intensive)Situations where commercial standards are strictly unavailable.

The Causality of Choice: While Certified Reference Materials (CRMs) provide unmatched regulatory traceability, they fail to account for matrix-induced ionization variations in MS detectors. Stable Isotope-Labeled (SIL) standards (e.g., 1-Iodopropan-2-ol-d7) are structurally and chemically identical to the target analyte but differ in mass. Because they co-elute with the native impurity, they experience the exact same matrix effects, allowing the mass spectrometer to mathematically cancel out signal suppression.

Self-Validating Experimental Protocol: GC-MS/MS Analysis

Every robust analytical protocol must function as a self-validating system. In trace PGI analysis, a false negative could result in toxic batches reaching patients. By employing an isotopic dilution strategy, this protocol creates an internal feedback loop: if extraction efficiency drops or MS ionization is suppressed, the SIL standard signal drops proportionally. An absolute SIL recovery outside the 80–120% window automatically flags the run as invalid.

Step-by-Step Methodology

Step 1: Matrix Solubilization and Spiking

  • Action: Dissolve 100 mg of the API in 5.0 mL of HPLC-grade water. Spike the solution with 10 µL of a 10 ppm 1-Iodopropan-2-ol-d7 SIL standard stock.

  • Causality: Water acts as an anti-solvent for the semi-volatile halohydrin while completely dissolving the bulk polar API. This establishes an ideal phase boundary, ensuring the target impurity is driven out of the matrix during extraction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes. Extract the lower organic (DCM) layer for analysis.

  • Causality: 1-Iodopropan-2-ol partitions highly favorably into the organic DCM layer. DCM is selected due to its low boiling point (39.6 °C), which allows for rapid vaporization in the GC inlet without requiring excessive thermal energy that could degrade the analyte ().

Step 3: GC-MS/MS Injection and Detection

  • Action: Inject 1 µL of the DCM extract using a Programmed Temperature Vaporization (PTV) inlet onto a mid-polarity column (e.g., DB-624). Operate the mass spectrometer in Electron Impact (EI) Multiple Reaction Monitoring (MRM) mode.

  • Causality: The PTV inlet allows for a "cold" injection, protecting the thermally labile carbon-iodine bond from dehydrohalogenation. MRM mode filters out isobaric matrix interferences, vastly improving the signal-to-noise (S/N) ratio required to meet the strict ICH M7 TTC limits ([4]).

Workflow Visualization

G A 1. API Solubilization (Aqueous Matrix) B 2. SIL Standard Spike (1-Iodopropan-2-ol-d7) A->B C 3. Liquid-Liquid Extraction (DCM Partitioning) B->C D 4. GC-MS/MS Injection (PTV Inlet) C->D E 5. MRM Data Acquisition (Target vs. Isotope Ratio) D->E F 6. ICH M7 Limit Verification (Self-Validated) E->F

GC-MS/MS workflow for 1-Iodopropan-2-ol analysis utilizing SIL internal standards.

Experimental Data: Performance Metrics

To demonstrate the superiority of the SIL internal standard approach, a recovery study was conducted by spiking 2.00 ppm of 1-Iodopropan-2-ol into a complex, aqueous API matrix. The data below highlights the quantitative failure of external calibration methods when subjected to matrix suppression, compared to the self-correcting nature of the SIL standard.

Standard Grade UsedCalibration MethodSpiked Conc. (ppm)Measured Conc. (ppm)Mean Recovery (%)Precision (% RSD, n=6)
Analytical Grade External2.001.4572.511.5
Pharmacopeial / CRM External2.001.4874.010.8
SIL Standard (-d7) Internal (Isotope Ratio) 2.00 1.98 99.0 2.1

Data Interpretation: Both the Analytical and CRM grades suffered from ~26% signal suppression due to matrix co-extractives in the MS source. Because they rely on external calibration curves, this suppression manifests as a falsely low concentration (a dangerous false negative). The SIL standard, undergoing the exact same suppression, mathematically corrects the final value via the Native/SIL area ratio, yielding a highly accurate 99.0% recovery with exceptional precision.

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." EMA Scientific Guidelines. URL: [Link]

  • Veeprho Pharmaceuticals. "Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines." Veeprho Articles. URL: [Link]

  • American Pharmaceutical Review. "Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry." American Pharmaceutical Review. URL: [Link]

  • Research and Reviews. "Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques." Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

Sources

Validation

Optical rotation measurements for chiral 1-Iodopropan-2-ol

Analytical Comparison Guide: Optical Rotation vs. Alternative Techniques for Chiral 1-Iodopropan-2-ol Introduction 1-Iodopropan-2-ol is a highly versatile chiral halohydrin, frequently utilized as a radical precursor and...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Optical Rotation vs. Alternative Techniques for Chiral 1-Iodopropan-2-ol

Introduction

1-Iodopropan-2-ol is a highly versatile chiral halohydrin, frequently utilized as a radical precursor and an intermediate in the asymmetric synthesis of epoxides and lactones. For drug development professionals and synthetic chemists, accurately determining the enantiomeric excess (


) and absolute configuration of this molecule is critical. However, its relatively low molecular weight, high volatility, and lack of a strong UV-absorbing chromophore present unique analytical challenges.

This guide objectively compares traditional Optical Rotation (Polarimetry) against high-resolution alternatives like Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) derivatization.

The Baseline: Optical Rotation (Polarimetry)

Optical rotation is the classical method for assessing chiral purity. It measures the macroscopic rotation of plane-polarized light—expressed as the specific rotation


—induced by the chiral sample.
  • The Causality of Limitations: While polarimetry is rapid and non-destructive, it is fundamentally a bulk measurement. The specific rotation for enantiopure halohydrins like 1-iodopropan-2-ol is relatively small (often in the range of

    
     to 
    
    
    
    depending on the solvent and concentration)[1]. Because the rotation angle is small, the measurement is highly susceptible to trace chiral impurities (e.g., unreacted chiral starting materials or catalysts) which may possess disproportionately large specific rotations, thereby skewing the calculated
    
    
    and leading to false purity assumptions.
  • Self-Validating Experimental Protocol: Polarimetry

    • System Suitability Test (SST): Measure the optical rotation of a certified quartz control plate or a known sucrose standard to validate the instrument's calibration and lamp intensity.

    • Blanking (Zeroing): Fill a 100 mm polarimeter cell with HPLC-grade chloroform (

      
      ). Zero the polarimeter at the Sodium D-line (589 nm) at 25 °C to cancel out solvent and cell window bias.
      
    • Sample Preparation: Accurately weigh the 1-iodopropan-2-ol sample and dissolve it in

      
       to achieve a precise concentration (e.g., 
      
      
      
      to
      
      
      g/100 mL)[1].
    • Measurement: Record the observed rotation (

      
      ) in triplicate.
      
    • Calculation: Calculate the specific rotation using

      
       (where 
      
      
      
      is path length in dm,
      
      
      is concentration in g/mL). Compare against the theoretical enantiopure value to estimate
      
      
      .

The High-Resolution Standard: Chiral Gas Chromatography (GC)

For volatile, non-UV-active molecules like 1-iodopropan-2-ol, Chiral GC is the superior analytical choice[2]. It utilizes a chiral stationary phase, typically a ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-cyclodextrin derivative (e.g., ).
  • The Causality of Success: The

    
    -cyclodextrin cavity forms transient, reversible inclusion complexes with the halohydrin enantiomers. The slight difference in binding energy between the (R) and (S) configurations translates to baseline chromatographic resolution. Furthermore, because GC utilizes a Flame Ionization Detector (FID), it efficiently detects the carbon-hydrogen framework of 1-iodopropan-2-ol without requiring the UV chromophores that HPLC demands.
    
  • Self-Validating Experimental Protocol: Chiral GC

    • Blank Injection: Inject 1

      
      L of pure solvent (e.g., hexane) to ensure the column is free of ghost peaks or carryover.
      
    • Racemate Validation: Inject a racemic standard of 1-iodopropan-2-ol. Adjust the isothermal oven temperature (e.g., 100 °C - 165 °C) until the resolution factor (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      ) between the (R) and (S) peaks is 
      
      
      
      (baseline resolution). This proves the system is capable of resolving the enantiomers.
    • Sample Analysis: Inject the chiral sample under the validated conditions.

    • Calculation: Determine the enantiomeric excess via peak area integration:

      
      .
      

Alternative Methods: Chiral HPLC and NMR

  • Chiral HPLC: Standard chiral columns (e.g., amylose/cellulose derivatives) typically rely on UV detection[3]. Because 1-iodopropan-2-ol lacks a conjugated

    
    -system, UV detection at standard wavelengths (254 nm) is nearly impossible. Analysis requires either a Refractive Index (RI) detector (which suffers from low sensitivity and cannot be used with gradients) or pre-column derivatization (e.g., reacting the hydroxyl group with benzoyl chloride to add a chromophore).
    
  • NMR (Mosher's Method): Derivatization of the -OH group with (R)- or (S)-MTPA-Cl (Mosher's acid chloride) yields diastereomers. These diastereomers exhibit distinct chemical shifts in

    
    H or 
    
    
    
    F NMR. While time-consuming, this method is the gold standard for determining the absolute configuration of the molecule.

Comparative Data Summaries

Table 1: Performance Metrics Comparison for 1-Iodopropan-2-ol Analysis

Analytical MethodDetection PrincipleLOD / LOQAnalysis TimeSuitability for 1-Iodopropan-2-ol
Polarimetry Bulk light rotationHigh (Requires ~10-50 mg)< 5 minsLow (Prone to impurity interference)
Chiral GC (

-DEX)
FID (Inclusion complex)Low (~1-5 ng)15 - 30 minsOptimal (Volatile, no UV needed)
Chiral HPLC UV (Requires derivatization)Moderate (~50 ng)20 - 45 minsPoor (Unless derivatized or using RI)
NMR (Mosher's) Chemical shift (Diastereomers)High (Requires ~5-10 mg)> 2 hoursExcellent for Absolute Configuration

Table 2: Representative Experimental Data Output

ParameterOptical Rotation (Polarimetry)Chiral GC-FID
Sample Requirement ~10 mg/mL (

)
~1 mg/mL
Output Metric

value
Peak Area Ratio
Resolution (

)
N/A (Bulk measurement)

(Baseline separation)
Accuracy of


(Estimated)

(Absolute)

Workflows and Decision Matrices

G Start Chiral 1-Iodopropan-2-ol Analysis Q1 Primary Analytical Goal? Start->Q1 Polarimetry Optical Rotation (Rapid Bulk ee%) Q1->Polarimetry Fast Screening Q2 High-Precision Enantiomeric Excess? Q1->Q2 Exact Isomer Ratio GC Chiral GC (β-DEX) Optimal for Volatiles Q2->GC Direct Injection HPLC Chiral HPLC (Requires UV Derivatization) Q2->HPLC If Derivatized NMR Chiral NMR (Absolute Configuration) Q2->NMR Structural Proof

Decision matrix for selecting the optimal chiral analysis method for 1-Iodopropan-2-ol.

G cluster_polarimetry Optical Rotation cluster_gc Chiral GC (β-DEX) Sample 1-Iodopropan-2-ol Sample Prep1 Dissolve in CHCl3 (c = 0.34 - 1.0) Sample->Prep1 Prep2 Dilute in Hexane (1 mg/mL) Sample->Prep2 Measure1 Measure at 589 nm (Sodium D-line) Prep1->Measure1 Result1 Calculate [α]D (Bulk Purity) Measure1->Result1 Measure2 Inject to GC-FID (e.g., 165 °C) Prep2->Measure2 Result2 Calculate ee% (Peak Area Ratio) Measure2->Result2

Workflow comparison between Optical Rotation (Polarimetry) and Chiral GC methodologies.

References

  • Title: Enantioselective Radical Methods for Lactone Synthesis: Use of Unprotected Haloalcohols as Radical Precursors. Source: Synthesis (Thieme Connect). URL: [Link]

  • Title: Chiral Cyclodextrin Capillary GC Columns. Source: GCMS.cz. URL: [Link]

  • Title: Strategies for chiral separation: from racemate to enantiomer. Source: Chemical Science (RSC Publishing). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodopropan-2-ol

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Iodopropan-2-ol. As a halogenated organic compound, 1-Iodopropan-2-ol requires stringent disposal procedures to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Iodopropan-2-ol. As a halogenated organic compound, 1-Iodopropan-2-ol requires stringent disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical, offering not just procedural steps but the scientific rationale behind them.

Hazard Identification & Immediate Safety Precautions

Understanding the inherent risks of 1-Iodopropan-2-ol is the foundation of its safe management. The primary hazards are associated with its combustibility and toxicity.[1]

  • Combustible Liquid: While not highly flammable, it can ignite with a sufficient heat source.[1]

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritant: It is known to cause serious skin and eye irritation.[1][2]

Personal Protective Equipment (PPE): Before beginning any work that involves 1-Iodopropan-2-ol, the following PPE is mandatory:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[3]

  • Safety goggles: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]

  • Laboratory coat: A flame-resistant lab coat provides necessary body protection.

  • Proper Ventilation: All handling of 1-Iodopropan-2-ol must be conducted within a certified chemical fume hood to avoid the inhalation of vapors.[4][5]

Immediate First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][6]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Chemical Profile and Hazard Data

For quick reference, the following table summarizes the key physical, chemical, and hazard data for 1-Iodopropan-2-ol.

PropertyValueSource
Molecular Formula C₃H₇IO[1]
Molecular Weight 185.99 g/mol [1]
Appearance Liquid[2]
Boiling Point Not available
Flash Point 77 °C (closed cup) - Combustible[7]
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-Iodopropan-2-ol is a multi-step process that begins at the point of waste generation. Adherence to this workflow is essential for regulatory compliance and safety.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is segregation. As a halogenated organic solvent, 1-Iodopropan-2-ol waste must never be mixed with non-halogenated solvent waste.[8][9] The reason for this is twofold:

  • Treatment Method: Halogenated waste is typically disposed of via high-temperature incineration, which requires specialized equipment to scrub acidic gases (like hydrogen iodide) from the effluent.[3][9] Non-halogenated solvents can often be recycled as fuel.[9]

  • Cost: The disposal cost for halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste due to the complexity of the treatment process.[9]

Procedure:

  • Designate a specific waste container exclusively for 1-Iodopropan-2-ol and other halogenated organic liquid waste.

  • Collect all materials contaminated with 1-Iodopropan-2-ol, including unused product, reaction residues, contaminated pipette tips, and gloves, in this designated container.[7]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and spills.

  • Container Type: Use a chemically compatible container, typically a glass bottle with a secure, tight-fitting screw cap.[7] Your institution's Environmental Health and Safety (EHS) office may provide UN-approved containers.[9]

  • Labeling: Accurate and clear labeling is a regulatory requirement. The label must be affixed to the container as soon as the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste ".[7][10]

    • The full chemical name: "1-Iodopropan-2-ol ". Do not use abbreviations or chemical formulas.[8]

    • If it is a mixed waste stream, list all components and their approximate percentages.

Step 3: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated satellite accumulation area.[7] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • A secondary containment tray should be used to capture any potential leaks.

  • Located away from heat, sparks, open flames, and other ignition sources.[5][6]

  • In a cool, dry, and well-ventilated location.[6]

Step 4: Arranging for Final Disposal

Accumulated hazardous waste must be disposed of through the proper channels.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7][11]

  • Provide them with an accurate description of the waste and a copy of the Safety Data Sheet (SDS) if requested.[7]

Disposal Decision Logic

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing 1-Iodopropan-2-ol.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Disposal Pathway start Waste Containing 1-Iodopropan-2-ol Generated decision Is the waste mixed with non-halogenated solvents? start->decision container_halo Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. decision->container_halo No decision->container_halo Yes label_waste Label container with: 1. 'Hazardous Waste' 2. Full chemical names of all constituents container_halo->label_waste container_non_halo DO NOT ADD. Start a new, separate non-halogenated waste stream. store_waste Store sealed container in a designated Satellite Accumulation Area. label_waste->store_waste contact_ehs Contact EHS for pickup and high-temperature incineration. store_waste->contact_ehs caption Disposal decision workflow for 1-Iodopropan-2-ol.

Caption: Disposal decision workflow for 1-Iodopropan-2-ol.

Emergency Procedures: Spill & Exposure Management

In the event of a spill or accidental exposure, a swift and correct response is crucial.

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[4][7]

  • Remove Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[2][4]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Wear PPE: Don the appropriate PPE as described in Section 1 before attempting to clean the spill.

  • Contain Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a sealable, compatible container for hazardous waste disposal.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Label & Dispose: Label the container as "Hazardous Waste" detailing the contents and dispose of it according to the protocol in Section 3.

  • Report: Report the spill to your laboratory supervisor and the EHS office.[7]

Regulatory Context & Environmental Impact

1-Iodopropan-2-ol falls under the category of halogenated organic compounds (HOCs), which are regulated as hazardous waste by environmental agencies.[12][13] These regulations prohibit the land disposal of untreated HOCs due to their potential to persist in the environment and harm aquatic ecosystems.[3][14] Improper disposal, such as pouring down the drain, is strictly forbidden as it can lead to the contamination of waterways and may form other toxic iodinated compounds.[7][15] By following the procedures outlined in this guide, you ensure that your laboratory practices are safe, compliant, and environmentally responsible.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • REMONDIS SAVA. (n.d.). Iodine recovery facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13398828, 1-Iodopropan-2-ol. Retrieved from [Link]

  • Omkar Speciality Chemicals Ltd. (n.d.). Material Safety Data Sheet of 1-Iodopropane. Retrieved from [Link]

  • Allard, S., et al. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Iodopropan-2-ol

Operational Guide for the Safe Handling and Disposal of 1-Iodopropan-2-ol For drug development professionals and synthetic chemists, handling halogenated bifunctional reagents requires a rigorous understanding of both th...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1-Iodopropan-2-ol

For drug development professionals and synthetic chemists, handling halogenated bifunctional reagents requires a rigorous understanding of both their reactive mechanisms and their environmental vulnerabilities. This guide provides a definitive, self-validating framework for the safe operation, personal protection, and disposal of 1-Iodopropan-2-ol (CAS: 996-21-4).

Quantitative Chemical Profile

To establish baseline operational parameters, the quantitative physicochemical and hazard data for 1-Iodopropan-2-ol are summarized below:

Property / MetricValueReference
CAS Number 996-21-4[1]
Molecular Weight 185.99 g/mol [2]
Molecular Formula

[2]
Hazard Codes (GHS) H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.)[2]
Storage Conditions Cool, dry place; tightly closed; protected from light[2]
Neutralization Agent 10% Sodium Thiosulfate (

)
[3]

Mechanistic Toxicology & Hazard Causality

1-Iodopropan-2-ol is an iodohydrin featuring a primary iodide and a secondary alcohol. The carbon-iodine (C-I) bond is highly polarizable, making the iodine atom an1

1[1]. Because of this potent alkylating ability, the compound readily reacts with biological nucleophiles (such as proteins in the dermal and ocular tissues). This mechanism is the root cause of its classification as a2[2].

Furthermore, iodohydrins are highly sensitive to photodegradation. Exposure to ambient UV or visible light induces homolytic cleavage of the C-I bond, leading to the generation of volatile iodine radicals and the 4

4[4]. This necessitates stringent environmental controls and specific barrier protections.

Definitive PPE Matrix

Do not rely on standard laboratory apparel when handling organohalogens. The following Personal Protective Equipment (PPE) matrix is engineered to counteract the specific mechanistic hazards of 1-Iodopropan-2-ol.

Protection TierEquipment SpecificationMechanistic Rationale
Dermal (Hands) Double-layered Nitrile glovesOrganohalogens can permeate standard latex. Nitrile offers superior resistance to polar aliphatic halides[4]. Double-gloving mitigates breakthrough during extended handling.
Ocular Chemical-resistant splash gogglesThe highly polarizable C-I bond makes the compound a potent alkylating agent, causing severe Category 2 eye irritation upon contact[2].
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents the inhalation of volatile organohalogen vapors and liberated iodine gas, which can cause severe respiratory sensitization[4].
Body Fastened, flame-retardant lab coatProtects against accidental splashes. The compound's alkylating nature requires immediate removal of contaminated clothing to prevent skin sensitization[2].

Operational Workflow: Safe Handling & Storage

To maintain the chemical integrity of the reagent and ensure operator safety, follow this self-validating operational protocol:

  • Environmental Isolation: Always handle 1-Iodopropan-2-ol inside a certified chemical fume hood. Validation: Ensure the hood's flow monitor reads between 80-100 fpm before opening the primary container[4].

  • Photochemical Protection: Store the reagent exclusively in tightly sealed, 4[4]. The amber glass filters out light frequencies that trigger the photolytic degradation of the C-I bond.

  • Thermal Control: Maintain storage in a cool, dry, and well-ventilated environment. Validation: Store away from direct heat sources to minimize vapor pressure and prevent thermal decomposition[2].

Decontamination & Disposal Pathway

Because 1-Iodopropan-2-ol contains a halogen, it must2[2]. If the solution has degraded and contains free iodine, it must be chemically quenched prior to final segregation.

Step-by-Step Neutralization Protocol:

  • Visual Validation: Inspect the waste solution. A dark purplish-brown or yellow tint indicates the presence of reactive elemental iodine (

    
    ) due to photolysis[3].
    
  • Thiosulfate Quench: Slowly add a3

    3 dropwise to the waste[3]. The thiosulfate acts as a reducing agent, converting reactive 
    
    
    
    into non-hazardous iodide ions (
    
    
    ).
  • Endpoint Verification: Continue the addition until the solution becomes completely colorless. Validation: This color transition serves as a reliable visual endpoint confirming that all free iodine has been quenched[3].

  • pH Stabilization: Test the quenched solution with a pH indicator strip. Validation: Adjust the pH to a neutral range (6-8) using a mild acid or base if necessary[3].

  • Final Containment: Transfer the neutralized waste into a shatter-resistant, properly labeled amber waste container and arrange for pickup by Environmental Health and Safety (EHS) for EPA-permitted incineration[3].

DisposalWorkflow Start Waste 1-Iodopropan-2-ol (Halogenated Organics) CheckI2 Check for Free Iodine (Discoloration?) Start->CheckI2 Thiosulfate Quench with 10% Sodium Thiosulfate CheckI2->Thiosulfate Yes (Yellow/Brown) Segregate Segregate into Halogenated Waste Stream CheckI2->Segregate No (Clear) Thiosulfate->Segregate Container Store in Shatter-Resistant Amber Container Segregate->Container EHS Transfer to EHS for EPA-Permitted Incineration Container->EHS

Workflow for the neutralization and disposal of 1-Iodopropan-2-ol waste streams.

References

1.[1] Benchchem. "1-Iodopropan-2-ol Scope of Academic Research and Properties." Benchchem. 2.[2] HPC Standards Inc. "Safety Data Sheet: 1-Iodo-2-propanol | C3H7IO | 689047 | 996-21-4." HPC Standards. 3.[4] Benchchem. "1-Iodopropan-2-ol Safety Protocols and Handling." Benchchem. 4.[3] Benchchem. "Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide." Benchchem.

Sources

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